(E)-5-(2-Bromovinyl)uracil
Description
Structure
3D Structure
Propriétés
IUPAC Name |
5-[(E)-2-bromoethenyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-2-1-4-3-8-6(11)9-5(4)10/h1-3H,(H2,8,9,10,11)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXGZIDBSXVMLU-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C=CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1)/C=C/Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801310909 | |
| Record name | (E)-5-(2-Bromovinyl)uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801310909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69304-49-0 | |
| Record name | (E)-5-(2-Bromovinyl)uracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69304-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromovinyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069304490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-5-(2-Bromovinyl)uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801310909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of (E)-5-(2-Bromovinyl)uracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(E)-5-(2-Bromovinyl)uracil (BVU) is the biologically active metabolite of the nucleoside analog prodrug Sorivudine (1-β-D-arabinofuranosyl-(E)-5-(2-bromovinyl)uracil). It is a highly potent and selective inhibitor of specific herpesviruses, primarily Varicella-Zoster Virus (VZV) and Herpes Simplex Virus Type 1 (HSV-1). This document provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and development applications.
Core Mechanism of Antiviral Action
The selective antiviral activity of Sorivudine, and by extension its active triphosphate form, is a multi-stage process that occurs preferentially within virus-infected cells. This targeted mechanism is the foundation of its high therapeutic index.
Stage 1: Selective Phosphorylation by Viral Thymidine Kinase (TK) Sorivudine readily enters both infected and uninfected host cells. However, the critical first step of its activation—phosphorylation to Sorivudine monophosphate—is catalyzed almost exclusively by the VZV or HSV-1-encoded thymidine kinase (TK).[1][2] Mammalian cellular thymidine kinases do not efficiently recognize Sorivudine as a substrate.[2] This selective phosphorylation is the primary determinant of the drug's specificity, ensuring that it is preferentially activated in infected cells, thereby minimizing toxicity to uninfected host cells.
Stage 2: Conversion to the Active Triphosphate Form Following the initial monophosphorylation by the viral TK, cellular kinases (such as guanylate kinase and nucleoside diphosphate kinases) further phosphorylate the molecule to its diphosphate and ultimately to its active triphosphate form, this compound arabinofuranosyl triphosphate (BVaraUTP).[1]
Stage 3: Competitive Inhibition of Viral DNA Polymerase BVaraUTP, the active triphosphate metabolite, acts as a potent competitive inhibitor of the viral DNA polymerase.[3] It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of the viral enzyme. This interference effectively halts the elongation of the viral DNA chain, thereby terminating viral replication.[1]
Quantitative Data Summary
The antiviral potency, enzymatic inhibition, and cytotoxicity of Sorivudine have been quantified in numerous in vitro studies. The following tables summarize this key data.
| Table 1: In Vitro Antiviral Activity of Sorivudine | |||
| Virus | Cell Line | EC₅₀ (µg/mL) | Reference(s) |
| Varicella-Zoster Virus (VZV) | MRC-5 | ~0.001 | [1] |
| Herpes Simplex Virus Type 1 (HSV-1) | Vero | 0.03 - 0.1 | [1] |
| Table 2: Cytotoxicity and Selectivity Index of Sorivudine | |||
| Cell Line | CC₅₀ (µg/mL) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference(s) |
| MRC-5 (for VZV) | > 20 | > 20,000 | [1] |
| Vero (for HSV-1) | > 100 | > 1,000 - 3,333 | [1] |
| Table 3: Enzymatic Inhibition Data for Sorivudine | ||||
| Enzyme Target | Parameter | Value (µM) | Note | Reference(s) |
| VZV Thymidine Kinase | IC₅₀ | 1.5 - 4.5 | - | [4] |
| VZV DNA Polymerase | Kᵢ | ~0.55 | Value for the closely related analog, BVDU-triphosphate, used as a proxy. | [4] |
Visualizing the Mechanism and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the key pathways and experimental processes.
Detailed Experimental Protocols
Plaque Reduction Assay (PRA) for VZV
This assay is the standard method for determining the in vitro susceptibility of VZV to antiviral agents.[1]
-
Objective: To determine the 50% effective concentration (EC₅₀) of Sorivudine that inhibits the formation of viral plaques.
-
Materials:
-
Cell Line: Human embryonic lung fibroblasts, such as MRC-5 cells, which are highly permissive for VZV replication.[1]
-
Virus: VZV strain (e.g., laboratory-adapted or clinical isolate).
-
Media:
-
Growth Medium: Eagle's Minimum Essential Medium (MEM) with 10% Fetal Bovine Serum (FBS).
-
Overlay Medium: Growth medium containing 1.2% methylcellulose or 0.6% agarose.[1]
-
-
Compound: Sorivudine stock solution, serially diluted.
-
Reagents: Phosphate-Buffered Saline (PBS), 10% formalin (for fixing), 0.1% crystal violet in 20% ethanol (for staining).[1]
-
Equipment: 6-well or 12-well cell culture plates, CO₂ incubator, inverted microscope.
-
-
Procedure:
-
Cell Seeding: Seed MRC-5 cells into plates at a density that will yield a confluent monolayer on the day of infection (e.g., 2.5 x 10⁵ cells/mL for a 12-well plate). Incubate at 37°C with 5% CO₂.[1]
-
Virus Infection: Once the monolayer is confluent, aspirate the growth medium. Infect cells with a virus dilution calculated to produce 50-100 plaque-forming units (PFU) per well.[1]
-
Adsorption: Allow the virus to adsorb for 1-2 hours at 37°C.[1]
-
Drug Treatment: After adsorption, remove the inoculum. Add the overlay medium containing serial dilutions of Sorivudine to the respective wells. Include a "no drug" virus control and a "cell only" mock-infected control.[1]
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 5-7 days to allow for plaque development.[1]
-
Plaque Visualization: Fix the cells with 10% formalin for at least 30 minutes. Gently remove the overlay and stain the monolayer with crystal violet solution for 15-20 minutes.[1]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each drug concentration compared to the virus control. The EC₅₀ value is determined from the resulting dose-response curve using non-linear regression analysis.
-
Cytotoxicity Assay (MTT Assay)
This assay measures cellular metabolic activity as an indicator of cell viability to determine the 50% cytotoxic concentration (CC₅₀) of a compound.
-
Objective: To determine the CC₅₀ of Sorivudine on the host cell line used in the antiviral assay.
-
Materials:
-
Cell Line: Uninfected MRC-5 or Vero cells.
-
Compound: Serial dilutions of Sorivudine.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or 20% SDS in 0.01 M HCl).[1]
-
Equipment: 96-well cell culture plates, microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate (e.g., 5 x 10³ cells/well in 100 µL) and incubate for 24 hours at 37°C.[1]
-
Drug Treatment: Add 100 µL of each Sorivudine dilution to the wells. Include a "cell only" control with no drug.
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 5-7 days).[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the percentage of cytotoxicity for each concentration relative to the untreated control. The CC₅₀ is determined from the dose-response curve.
-
Thymidine Kinase (TK) Activity Assay (Radioisotope-Based)
This assay quantifies the enzymatic activity of viral TK, demonstrating the selective initial phosphorylation of Sorivudine.
-
Objective: To measure the rate of phosphorylation of a substrate by purified viral TK.
-
Principle: This method quantifies the transfer of a radiolabeled phosphate group from [γ-³²P]ATP or the phosphorylation of a radiolabeled substrate like [³H]thymidine. The phosphorylated product is separated from the unreacted substrate for quantification.
-
Materials:
-
Enzyme: Purified viral TK (from expressed recombinant protein) or cell extracts from virus-infected and uninfected cells.
-
Substrates: Sorivudine, [³H]thymidine (as a control substrate), ATP.
-
Reaction Buffer: Tris-HCl buffer containing MgCl₂, DTT, and ATP.
-
Separation: DEAE-cellulose filter discs or PEI-cellulose thin-layer chromatography (TLC) plates.
-
Equipment: Scintillation counter.
-
-
Procedure:
-
Enzyme Preparation: Prepare purified recombinant viral TK or cell lysates from VZV-infected and mock-infected cells.
-
Enzyme Reaction: Set up a reaction mixture containing the reaction buffer, the enzyme preparation, and the substrate (e.g., [³H]thymidine or unlabeled Sorivudine with [γ-³²P]ATP). Incubate for a specific time at 37°C.
-
Separation of Product: Spot the reaction mixture onto DEAE-cellulose filter discs. Wash the discs extensively with a high-salt buffer to remove unreacted, uncharged substrate, retaining the negatively charged phosphorylated product.
-
Quantification: Place the dried filter discs into scintillation vials with scintillation fluid and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Determine the initial reaction velocities at different substrate concentrations. Calculate kinetic parameters (Kₘ and Vₘₐₓ) by fitting the data to the Michaelis-Menten equation.
-
Viral DNA Polymerase Inhibition Assay
This biochemical assay determines the inhibitory activity of the active triphosphate metabolite against the viral DNA polymerase.
-
Objective: To determine the inhibition constant (Kᵢ) of Sorivudine triphosphate (BVaraUTP) for the viral DNA polymerase.
-
Principle: This assay measures the incorporation of a radiolabeled deoxynucleoside triphosphate (dNTP) into a synthetic DNA template-primer by a purified viral DNA polymerase. The inhibition is measured in the presence of varying concentrations of the inhibitor (BVaraUTP) and the competing natural substrate (e.g., dGTP).
-
Materials:
-
Enzyme: Purified recombinant viral DNA polymerase.
-
Substrates: A synthetic template-primer (e.g., poly(dC)-oligo(dG)), all four dNTPs, with one being radiolabeled (e.g., [³H]dGTP).
-
Inhibitor: Purified Sorivudine triphosphate (BVaraUTP).
-
Reaction Buffer: Buffer containing MgCl₂, DTT, and bovine serum albumin (BSA).
-
Separation: Trichloroacetic acid (TCA) precipitation and filtration onto glass fiber filters.
-
Equipment: Scintillation counter.
-
-
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the reaction buffer, template-primer, purified viral DNA polymerase, and a fixed concentration of the radiolabeled dNTP.
-
Inhibition Assessment: Add varying concentrations of both the inhibitor (BVaraUTP) and the corresponding unlabeled natural substrate (dGTP) to different reaction tubes.
-
Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period where the reaction is linear.
-
Termination and Precipitation: Stop the reaction by adding cold TCA. This precipitates the newly synthesized, radiolabeled DNA polymers.
-
Filtration and Washing: Collect the precipitated DNA on glass fiber filters and wash thoroughly with TCA and ethanol to remove unincorporated radiolabeled dNTPs.
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the reaction velocities for each substrate and inhibitor concentration. The Kᵢ value is calculated using a Dixon plot or by fitting the data to the appropriate equation for competitive inhibition.
-
Drug Interaction and Clinical Context
A critical aspect of Sorivudine's pharmacology is a clinically significant and potentially fatal drug-drug interaction. A metabolite of Sorivudine, this compound (BVU), is a potent, irreversible inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD).[2] DPD is the rate-limiting enzyme in the catabolism of the chemotherapeutic agent 5-fluorouracil (5-FU).[2] Co-administration of Sorivudine with 5-FU leads to a massive accumulation of toxic 5-FU levels, resulting in severe bone marrow suppression and other life-threatening toxicities.[2][5] This interaction led to multiple fatalities in Japan and is the primary reason the drug has not been approved in the United States and other regions.[2] This underscores the importance of understanding the complete metabolic profile of a drug candidate in development.
References
- 1. benchchem.com [benchchem.com]
- 2. Sorivudine and 5-fluorouracil; a clinically significant drug-drug interaction due to inhibition of dihydropyrimidine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. Lethal drug interactions of sorivudine, a new antiviral drug, with oral 5-fluorouracil prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
(E)-5-(2-Bromovinyl)uracil (Sorivudine): An In-depth Technical Guide on its Antiviral Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-5-(2-bromovinyl)uracil, commonly known as Sorivudine, is a potent nucleoside analogue with a highly selective and powerful inhibitory effect against several members of the Herpesviridae family. This technical guide provides a comprehensive overview of the antiviral spectrum of Sorivudine, presenting key quantitative data, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows. Sorivudine exhibits exceptional activity against Varicella-Zoster Virus (VZV) and Herpes Simplex Virus Type 1 (HSV-1), positioning it as a significant compound in antiviral research and a benchmark for the development of new therapeutic agents. Its clinical utility, however, has been overshadowed by a critical and potentially lethal drug-drug interaction with 5-fluorouracil (5-FU). This document aims to serve as a detailed resource for researchers and professionals engaged in the discovery and development of antiviral drugs.
Antiviral Spectrum and Potency
Sorivudine's antiviral activity is most pronounced against Varicella-Zoster Virus (VZV) and Herpes Simplex Virus Type 1 (HSV-1). It is also active against Epstein-Barr virus (EBV) and, to a lesser extent, Herpes Simplex Virus Type 2 (HSV-2) and Cytomegalovirus (CMV). The tables below summarize the in vitro antiviral activity of Sorivudine against various herpesviruses, presenting 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values from a range of studies.
Data Presentation
Table 1: In Vitro Antiviral Activity of Sorivudine Against Varicella-Zoster Virus (VZV)
| VZV Strain(s) | Cell Line | Assay Type | EC50 / IC50 (µM) | Reference |
| Clinical Isolates | HEL cells | Plaque Reduction Assay | 0.00043 ± 0.00039 | |
| Oka strain | HEL cells | Not Specified | 0.0013 µg/mL (~0.0037 µM) | |
| Not Specified | Not Specified | Not Specified | ~1,000-fold more active than Acyclovir |
Table 2: In Vitro Antiviral Activity of Sorivudine Against Other Herpesviruses
| Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | Reference |
| Herpes Simplex Virus Type 1 (HSV-1) | HEL cells | Not Specified | 0.036 µg/mL (~0.103 µM) | |
| Herpes Simplex Virus Type 1 (HSV-1) | Not Specified | Not Specified | 0.39 | |
| Herpes Simplex Virus Type 2 (HSV-2) | HEL cells | Not Specified | 62 µg/mL (~177.6 µM) | |
| Herpes Simplex Virus Type 2 (HSV-2) | Not Specified | Not Specified | 0.67 | |
| Epstein-Barr Virus (EBV) | Not Specified | Not Specified | Active | |
| Cytomegalovirus (CMV) | HEL cells | Not Specified | > 50 µg/mL (>143.2 µM) | |
| Suid herpesvirus type 1 (SHV-1) | Not Specified | Not Specified | Active | |
| Bovid herpesvirus type 1 (BHV-1) | Not Specified | Not Specified | Active | |
| Simian Varicella Virus (SVV) | Not Specified | Not Specified | Active |
Table 3: Cytotoxicity of Sorivudine
| Cell Line | Assay Type | CC50 (µM) |
| CCRF-HSB-2 (human leukemia) | Not Specified | 0.0013 µg/mL (~0.0037 µM) |
| OST (thymidine kinase deficient) | Proliferation Assay | >= 250 |
Mechanism of Action
Sorivudine is a prodrug that requires activation within virus-infected cells. Its high selectivity is attributed to its specific phosphorylation by viral thymidine kinase (TK), an enzyme not significantly expressed in uninfected host cells. Once phosphorylated to its monophosphate form, cellular kinases further convert it to the active triphosphate metabolite, Sorivudine triphosphate. This active form then acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of viral DNA chain elongation and, consequently, the inhibition of viral replication.
(E)-5-(2-Bromovinyl)uracil: A Comprehensive Technical Guide on the Primary Metabolite of Brivudine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-5-(2-Bromovinyl)uracil (BVU) is the principal and pharmacologically significant metabolite of the antiviral drug brivudine. Formed through the enzymatic cleavage of the deoxyribose moiety from its parent compound, BVU plays a crucial role in the clinical profile of brivudine, primarily through its potent and irreversible inhibition of dihydropyrimidine dehydrogenase (DPD). This inhibition leads to a clinically significant drug-drug interaction with 5-fluorouracil (5-FU) and its prodrugs, which can result in severe toxicity. This technical guide provides an in-depth overview of BVU, including its metabolic pathway, detailed experimental protocols for its quantification in biological matrices, a summary of its pharmacokinetic properties, and a discussion of its clinical relevance.
Introduction
Brivudine ((E)-5-(2-bromovinyl)-2'-deoxyuridine, BVDU) is a potent antiviral nucleoside analog used in the treatment of herpes zoster (shingles).[1][2] Following oral administration, brivudine is rapidly absorbed and undergoes extensive first-pass metabolism, primarily in the liver.[3] The key metabolic step is the phosphorolytic cleavage of the N-glycosidic bond, catalyzed by thymidine phosphorylase, also known as pyrimidine-nucleoside phosphorylase.[3][4] This reaction yields this compound (BVU) and 2-deoxyribose-1-phosphate.[4] While brivudine itself is the active antiviral agent, its metabolite, BVU, is devoid of antiviral activity but possesses a distinct and clinically critical pharmacological action.[3]
The most significant aspect of BVU is its role as a powerful and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.[3][5] This inhibition can lead to a dramatic increase in the plasma concentrations of 5-FU, resulting in potentially fatal toxicity.[3] Understanding the formation, quantification, and pharmacological effects of BVU is therefore paramount for the safe and effective use of brivudine.
Metabolic Pathway of Brivudine to this compound
The metabolic conversion of brivudine to BVU is a single-step enzymatic reaction.
-
Enzyme: Thymidine Phosphorylase (TP), also known as Pyrimidine-Nucleoside Phosphorylase (PyNPase).[3][4]
-
Reaction: Phosphorolysis of the N-glycosidic bond.
-
Products: this compound (BVU) and 2-deoxyribose-1-phosphate.[4]
This metabolic process is highly efficient, contributing to the low oral bioavailability of brivudine (approximately 30%).[3] BVU is the only major metabolite of brivudine detected in blood plasma.[3]
Caption: Metabolic conversion of Brivudine to BVU.
Quantitative Analysis of this compound
Accurate quantification of BVU in biological matrices is essential for pharmacokinetic studies and for understanding its clinical impact. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Data Presentation
| Parameter | HPLC-UV | LC-MS/MS | Reference(s) |
| Sample Matrix | Serum, Plasma | Plasma, Serum | [1][6] |
| Sample Preparation | Protein Precipitation, Liquid-Liquid Extraction | Protein Precipitation, Solid-Phase Extraction | [1][7] |
| Lower Limit of Quantification (LLOQ) | 0.02 µg/mL | 0.5 - 5.54 µg/L | [1][6] |
| Linearity Range | Not specified | 0.5 - 200 ng/mL | [6] |
| Recovery | >80% | >77% | [1][8] |
| Precision (RSD) | <15% | <15% | [1][8] |
| Accuracy (% Deviation) | <15% | <15% | [1][8] |
Experimental Protocols
This protocol is a representative method based on established principles for the analysis of nucleoside analogs.
1. Sample Preparation (Protein Precipitation) [1][9]
- To 500 µL of human plasma in a microcentrifuge tube, add 1.0 mL of ice-cold acetonitrile.
- Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.
- Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.
- Vortex for 30 seconds and transfer to an HPLC vial.
2. Chromatographic Conditions [10][11]
- HPLC System: Agilent 1200 series or equivalent with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with a mixture of 0.05 M phosphate buffer (pH 3.5) and acetonitrile (95:5, v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Column Temperature: 25°C.
- Detection: UV at 266 nm.
3. Quantification
- Construct a calibration curve using standard solutions of BVU in blank plasma processed in the same manner.
- The concentration of BVU in the samples is determined by comparing the peak area with the calibration curve.
subgraph "cluster_SamplePrep" {
label="Sample Preparation";
bgcolor="#FFFFFF";
Plasma [label="Plasma Sample (500 µL)"];
Acetonitrile [label="Add Acetonitrile (1.0 mL)"];
Vortex1 [label="Vortex (1 min)"];
Centrifuge [label="Centrifuge (10,000 x g, 10 min)"];
Supernatant [label="Collect Supernatant"];
Evaporate [label="Evaporate to Dryness"];
Reconstitute [label="Reconstitute in Mobile Phase (200 µL)"];
Plasma -> Acetonitrile -> Vortex1 -> Centrifuge -> Supernatant -> Evaporate -> Reconstitute;
}
subgraph "cluster_HPLC" {
label="HPLC Analysis";
bgcolor="#FFFFFF";
Inject [label="Inject (20 µL)"];
Column [label="C18 Reverse-Phase Column"];
Detect [label="UV Detection (266 nm)"];
Inject -> Column -> Detect;
}
Reconstitute -> Inject [lhead=cluster_HPLC, ltail=cluster_SamplePrep];
Detect -> Quantification [label="Data Acquisition"];
Quantification [label="Quantification\n(Calibration Curve)"];
}```
Caption: Workflow for HPLC-UV analysis of BVU.
3.2.2. LC-MS/MS Method for BVU Quantification in Human Plasma
This protocol provides a more sensitive and specific method for BVU analysis.
1. Sample Preparation (Liquid-Liquid Extraction)
1. To 200 µL of human plasma in a polypropylene tube, add an internal standard solution.
2. Add 1 mL of ethyl acetate.
3. Vortex for 2 minutes.
4. Centrifuge at 4000 x g for 5 minutes.
5. Transfer the upper organic layer to a clean tube.
6. Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
7. Reconstitute the residue in 100 µL of the mobile phase.
8. Transfer to an LC-MS/MS vial.
2. LC-MS/MS Conditions
* LC System: Waters Acquity UPLC or equivalent.
* MS System: SCIEX Triple Quad 6500+ or equivalent.
* Column: C18 column (e.g., Phenomenex Kinetex PS C18, 2.6 µm, 4.6 x 100 mm).
* Mobile Phase A: 0.1% formic acid in water.
* Mobile Phase B: 0.1% formic acid in methanol.
* Gradient: Isocratic with 97% Mobile Phase A.
* Flow Rate: 0.45 mL/min.
* Injection Volume: 10 µL.
* Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
* MRM Transitions: To be optimized for BVU (parent ion -> product ion). A common fragmentation for uracil analogs involves the loss of the bromovinyl group or cleavage of the uracil ring.
digraph "LCMSMS_Workflow" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="LC-MS/MS Analysis Workflow for BVU", splines=true, overlap=false, nodesep=0.6, ranksep=0.8, bgcolor="#F1F3F4", maxsize="7.6,7.6"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];
edge [fontname="Arial", fontsize=10, color="#34A853", arrowhead=normal];
subgraph "cluster_SamplePrep" {
label="Sample Preparation";
bgcolor="#FFFFFF";
Plasma [label="Plasma Sample (200 µL) + IS"];
Extraction [label="Liquid-Liquid Extraction\n(Ethyl Acetate)"];
Evaporation [label="Evaporation"];
Reconstitution [label="Reconstitution"];
Plasma -> Extraction -> Evaporation -> Reconstitution;
}
subgraph "cluster_LCMS" {
label="LC-MS/MS Analysis";
bgcolor="#FFFFFF";
Injection [label="Injection (10 µL)"];
Separation [label="C18 Column Separation"];
Detection [label="MS/MS Detection (MRM)"];
Injection -> Separation -> Detection;
}
Reconstitution -> Injection [lhead=cluster_LCMS, ltail=cluster_SamplePrep];
Detection -> DataAnalysis [label="Data Acquisition"];
DataAnalysis [label="Data Analysis & Quantification"];
}
Caption: Workflow for LC-MS/MS analysis of BVU.
Pharmacokinetics of this compound
Following a standard oral dose of 125 mg of brivudine, BVU is rapidly formed. While detailed pharmacokinetic parameters for BVU are not extensively reported in publicly available literature, key observations have been made:
-
Persistence in Plasma: BVU has a significantly longer plasma half-life than its parent drug, brivudine. BVU can persist in the plasma for at least 24 hours after a single dose of brivudine. [1]In contrast, brivudine is cleared from the bloodstream within 2-3 hours.
[3]* Clinical Significance: This prolonged presence of BVU in the circulation is the primary reason for the extended period of DPD inhibition, which can last for up to 18 days after cessation of brivudine therapy.
[3]
| Parameter | Brivudine | this compound (BVU) | Reference(s) |
| :--- | :--- | :--- | :--- |
| Time to Peak (Tmax) | ~1 hour | Not well-defined, rapid formation | [3]|
| Elimination Half-life (t½) | ~16 hours (terminal) | Significantly longer than brivudine, persists for >24 hours | [1][3]|
| Bioavailability | ~30% | Formed via first-pass metabolism | [3]|
| Primary Route of Excretion | Renal (as metabolites) | Further metabolized and excreted renally | [3]|
Clinical Significance: Inhibition of Dihydropyrimidine Dehydrogenase (DPD)
The most critical clinical aspect of BVU is its potent and irreversible inhibition of DPD.
[3]
-
Mechanism of Inhibition: BVU acts as a suicide inhibitor of DPD. The enzyme recognizes BVU as a substrate, but during the catalytic process, a reactive intermediate is formed that covalently binds to the active site of DPD, leading to its irreversible inactivation.
-
Drug-Drug Interaction with 5-Fluorouracil (5-FU): DPD is the primary enzyme responsible for the catabolism of 5-FU. By irreversibly inhibiting DPD, BVU leads to a massive accumulation of 5-FU in the body, which can cause severe and life-threatening toxicities, including myelosuppression, mucositis, and neurotoxicity.
[3][5]* Clinical Implications: The co-administration of brivudine and 5-FU (or its prodrugs like capecitabine and tegafur) is strictly contraindicated. A washout period of at least 4 weeks is recommended between the cessation of brivudine therapy and the initiation of 5-FU treatment to allow for the synthesis of new DPD enzyme.
[12]
Caption: DPD inhibition by BVU and interaction with 5-FU.
Conclusion
This compound is a critical metabolite of brivudine that dictates a significant aspect of the drug's safety profile. While devoid of antiviral activity, its potent and irreversible inhibition of DPD necessitates stringent contraindications with 5-fluorouracil and its prodrugs to prevent life-threatening toxicities. The analytical methods outlined in this guide provide a framework for the accurate quantification of BVU in biological matrices, which is crucial for further research into its pharmacokinetics and for ensuring patient safety in clinical practice. A thorough understanding of the properties and actions of BVU is indispensable for any researcher, scientist, or drug development professional working with brivudine or related compounds.
References
- 1. High-performance liquid chromatographic determination of 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil and its metabolite this compound in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of busulfan pharmacokinetics on outcome in adult patients receiving an allogeneic hematopoietic cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regeneration of the antiviral drug (E)-5-(2-bromovinyl)-2'-deoxyuridine in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Method for Analysis of Chlorhexidine in Biofluids: Blood Plasma and Urine on BIST B+ Column | SIELC Technologies [sielc.com]
- 10. scielo.br [scielo.br]
- 11. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of sorivudine on dihydropyrimidine dehydrogenase activity in patients with acute herpes zoster - PubMed [pubmed.ncbi.nlm.nih.gov]
(E)-5-(2-Bromovinyl)uracil: A Comprehensive Technical Guide to its Inhibition of Dihydropyrimidine Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-5-(2-Bromovinyl)uracil (BVU) is a potent, mechanism-based, irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. This technical guide provides an in-depth overview of the mechanism of DPD inhibition by BVU, its clinical significance, detailed experimental protocols for assessing its inhibitory activity, and a framework for understanding its kinetic parameters. The critical drug-drug interaction between the antiviral agent brivudine, of which BVU is the primary metabolite, and 5-FU is highlighted, underscoring the importance of understanding this interaction in clinical practice.
Introduction
Dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene, is the initial and rate-limiting enzyme in the pyrimidine catabolic pathway.[1] It is responsible for the breakdown of endogenous pyrimidines, uracil and thymine, and also plays a crucial role in the metabolism of fluoropyrimidine drugs, such as 5-fluorouracil (5-FU).[1] Over 80% of an administered dose of 5-FU is catabolized by DPD in the liver.[2] Inhibition of DPD can therefore lead to a dramatic increase in the systemic exposure and toxicity of 5-FU.[3]
This compound (BVU) is the primary metabolite of the antiviral drug brivudine, which is used for the treatment of herpes zoster.[4] BVU has been identified as a potent irreversible inhibitor of DPD.[5] This potent inhibition forms the basis of a clinically significant and potentially fatal drug-drug interaction between brivudine and 5-FU.[6] Patients receiving brivudine who are subsequently administered 5-FU can experience severe toxicity due to the accumulation of 5-FU.
This guide will delve into the technical aspects of DPD inhibition by BVU, providing researchers and drug development professionals with a comprehensive resource to understand and investigate this important pharmacological interaction.
Mechanism of DPD Inhibition by this compound
The inhibition of DPD by BVU is characterized as mechanism-based and irreversible. This implies that DPD processes BVU as a substrate, leading to the formation of a reactive intermediate that covalently binds to the enzyme, resulting in its inactivation. While the precise molecular details of this interaction with BVU are not extensively elucidated in publicly available literature, the general mechanism for mechanism-based inhibitors of DPD involves the formation of a reactive species within the enzyme's active site.
The catalytic mechanism of DPD involves the NADPH-dependent reduction of the C5-C6 double bond of uracil or thymine.[4] It is hypothesized that BVU, as a uracil analog, binds to the active site of DPD. The enzyme then initiates its catalytic cycle, but the bromovinyl substituent at the C5 position of the uracil ring likely facilitates the formation of a highly reactive intermediate that covalently modifies a critical amino acid residue in the active site, leading to irreversible inactivation of the enzyme.
Signaling Pathway of 5-Fluorouracil Metabolism and DPD Inhibition
The following diagram illustrates the metabolic pathway of 5-FU and the critical role of DPD, highlighting the point of inhibition by BVU.
Quantitative Analysis of DPD Inhibition
The potency of an irreversible inhibitor like BVU is characterized by its inhibition constant (KI) and the rate of inactivation (kinact). The IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is also a commonly used parameter, although for irreversible inhibitors, it is time-dependent.
| Parameter | Description | Illustrative Value (Eniluracil) |
| IC50 | Concentration of inhibitor causing 50% inhibition of enzyme activity under specific conditions (time-dependent for irreversible inhibitors). | Varies with pre-incubation time |
| KI | Inhibition constant, reflecting the initial binding affinity of the inhibitor to the enzyme. | 1.6 ± 0.2 µM |
| kinact | The maximal rate of enzyme inactivation at saturating concentrations of the inhibitor. | 20 min-1 |
| kinact/KI | Second-order rate constant, representing the overall efficiency of the inhibitor. | 12.5 µM-1min-1 |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the inhibition of DPD by compounds such as BVU.
In Vitro DPD Inhibition Assay (Enzymatic Assay)
This protocol describes a non-radiochemical method to determine the enzymatic activity of DPD and its inhibition.
Objective: To measure the rate of conversion of uracil to 5,6-dihydrouracil by DPD and to determine the inhibitory potency of a test compound.
Materials:
-
Purified DPD enzyme (recombinant or from tissue homogenates)
-
Uracil (substrate)
-
NADPH (cofactor)
-
Test inhibitor (e.g., BVU)
-
Potassium phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Dithiothreitol (DTT)
-
Perchloric acid (for reaction termination)
-
Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system
Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the assay mixture containing potassium phosphate buffer, MgCl2, DTT, NADPH, and uracil.
-
Inhibitor Pre-incubation (for time-dependent inhibition): Add the test inhibitor at various concentrations to the reaction mixture and pre-incubate with the DPD enzyme for different time intervals (e.g., 0, 5, 10, 15, 30 minutes) at 37°C. A control with no inhibitor is run in parallel.
-
Initiation of Reaction: For non-pre-incubation assays, add the DPD enzyme to the reaction mixture containing the substrate, cofactor, and inhibitor to start the reaction.
-
Incubation: Incubate the reaction tubes at 37°C for a specified period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding ice-cold perchloric acid.
-
Sample Preparation for Analysis: Centrifuge the samples to precipitate proteins. Transfer the supernatant to a new tube and prepare for UPLC-MS/MS analysis.
-
UPLC-MS/MS Analysis: Quantify the amount of 5,6-dihydrouracil formed.
-
Data Analysis: Calculate the DPD activity, typically expressed as the amount of product formed per milligram of protein per hour. For inhibition studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. For irreversible inhibitors, plot the observed rate of inactivation (kobs) against the inhibitor concentration to determine KI and kinact.
Cellular DPD Activity Assay
This protocol describes a method to measure DPD activity in a cellular context.
Objective: To assess the DPD activity in intact cells or cell lysates and the effect of an inhibitor.
Materials:
-
Cell line expressing DPD (e.g., transfected HEK293 cells or cancer cell lines with endogenous DPD expression)
-
Cell culture medium and reagents
-
Radiolabeled substrate (e.g., [14C]-5-fluorouracil)
-
Test inhibitor (e.g., BVU)
-
Lysis buffer
-
High-performance liquid chromatography (HPLC) with a radiodetector
Procedure:
-
Cell Culture and Treatment: Culture the cells to a suitable confluency. Treat the cells with various concentrations of the test inhibitor for a specified period.
-
Cell Lysis: Harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Enzymatic Reaction: Incubate a defined amount of cell lysate protein with the radiolabeled substrate and NADPH at 37°C.
-
Reaction Termination and Analysis: Stop the reaction and analyze the conversion of the radiolabeled substrate to its metabolite by HPLC with radiodetection.
-
Data Analysis: Calculate the DPD activity and the percentage of inhibition by the test compound.
Experimental Workflow for DPD Inhibition Analysis
The following diagram outlines the general workflow for characterizing a DPD inhibitor.
Logical Relationship of the Brivudine-5-FU Drug-Drug Interaction
The clinical significance of BVU's DPD inhibition is most evident in the drug-drug interaction with 5-FU. The following diagram illustrates the logical sequence of events leading to this interaction.
Conclusion
This compound is a powerful irreversible inhibitor of dihydropyrimidine dehydrogenase, an enzyme of critical importance in the metabolism of 5-fluorouracil. The profound and prolonged inhibition of DPD by BVU necessitates extreme caution when its parent drug, brivudine, is used, particularly in patients who may subsequently receive 5-FU-based chemotherapy. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate details of this interaction and to screen for similar liabilities in new chemical entities. A thorough understanding of the mechanism and kinetics of DPD inhibition is paramount for ensuring patient safety and optimizing therapeutic outcomes in oncology.
References
- 1. Perturbing the Movement of Hydrogens to Delineate and Assign Events in the Reductive Activation and Turnover of Porcine Dihydropyrimidine Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent inhibitory effects of the 5'-triphosphates of (E)-5-(2-bromovinyl)-2'-deoxyuridine and (E)-5-(2-bromovinyl)-1-beta-D-arabinofuranosyluracil on DNA polymerase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mammalian dihydropyrimidine dehydrogenase: Added mechanistic details from transient-state analysis of charge transfer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eniluracil: an irreversible inhibitor of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Technical Guide to the Structure-Activity Relationship of (E)-5-(2-Bromovinyl)uracil Analogs as Potent Antiviral Agents
For Immediate Release
ATHENS, Georgia – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the structure-activity relationship (SAR) of (E)-5-(2-Bromovinyl)uracil (BVU) analogs, a class of potent antiviral compounds. This whitepaper provides a detailed examination of the chemical modifications that influence their efficacy against various herpesviruses, including Varicella-Zoster Virus (VZV), Epstein-Barr Virus (EBV), and Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2). The guide systematically presents quantitative data, detailed experimental methodologies, and visual representations of key biological and chemical processes to facilitate the rational design of next-generation antiviral therapeutics.
(E)-5-(2-bromovinyl)-2'-deoxyuridine, commonly known as brivudine, is a cornerstone of this class of antiviral agents and has been approved for the treatment of herpes zoster.[1] The antiviral activity of BVU analogs is intrinsically linked to their ability to be selectively phosphorylated by viral thymidine kinase (TK), an enzyme crucial for viral replication but not for the host cell.[2][3] This selective activation is the first step in a cascade that ultimately leads to the inhibition of viral DNA synthesis.[4][5]
Unraveling the Structure-Activity Relationship: A Quantitative Perspective
The potency of BVU analogs is highly dependent on their structural features, particularly modifications to the sugar moiety and the C5 position of the uracil base. The following tables summarize the quantitative data from various studies, providing a clear comparison of the antiviral activities and cytotoxicities of different analogs.
Table 1: Antiviral Activity (EC₅₀) of this compound Analogs Against Various Herpesviruses
| Compound/Analog | Modification | Virus Target | EC₅₀ (µM) | Reference |
| β-L-CV-OddU | L-dioxolane sugar, 5-(2-chlorovinyl) | VZV | 0.15 | [6] |
| β-L-BV-OddU | L-dioxolane sugar, 5-(2-bromovinyl) | VZV | 0.07 | [6] |
| β-L-IV-OddU | L-dioxolane sugar, 5-(2-iodovinyl) | VZV | 0.035 | [6] |
| β-L-CV-OddU | L-dioxolane sugar, 5-(2-chlorovinyl) | EBV | 0.49 | [6] |
| β-L-BV-OddU | L-dioxolane sugar, 5-(2-bromovinyl) | EBV | 0.59 | [6] |
| β-L-IV-OddU | L-dioxolane sugar, 5-(2-iodovinyl) | EBV | 3.91 | [6] |
| l-BHDU | β-L-dioxolane sugar | VZV | 0.25 | [7][8] |
| valyl-l-BHDU | Valyl ester prodrug of l-BHDU | VZV | 0.03 | [9] |
| l-HDVD | L-dioxolane sugar, 5-vinyl | EBV | 0.01 | [7] |
| l-HDVD | L-dioxolane sugar, 5-vinyl | KSHV | 0.09 | [7] |
Table 2: Cytotoxicity (CC₅₀) of this compound Analogs
| Compound/Analog | Cell Line | CC₅₀ (µM) | Reference |
| l-BHDU | Human Foreskin Fibroblasts (HFFs) | > 200 | [7][8] |
| POM-l-BHDU-MP | Not specified | > 100 | [8] |
| POC-l-BHDU-MP | Not specified | > 100 | [8] |
The Molecular Mechanism of Action: A Targeted Attack on Viral Replication
The antiviral efficacy of BVU analogs stems from their ability to act as deceptive substrates for viral enzymes. The following diagram illustrates the signaling pathway from the analog's entry into an infected cell to the termination of viral DNA replication.
Upon entering an infected cell, the BVU analog is preferentially phosphorylated by the viral thymidine kinase to its monophosphate form.[2] Cellular kinases then further phosphorylate it to the active triphosphate derivative.[4] This active form competes with the natural nucleotide, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase.[5] Once incorporated, the analog acts as a chain terminator, halting further elongation of the viral DNA and thus inhibiting viral replication.[4]
A Roadmap for Discovery: Synthesis and Evaluation Workflow
The development of novel BVU analogs with improved potency and safety profiles requires a systematic approach to synthesis and biological evaluation. The following diagram outlines a general workflow for this process.
References
- 1. jove.com [jove.com]
- 2. Video: Plaquing of Herpes Simplex Viruses [jove.com]
- 3. Analysis of antiviral drug properties of thymidine kinase of herpes B virus using recombinant herpes simplex virus 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships of this compound and related pyrimidine nucleosides as antiviral agents for herpes viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. β-l-1-[5-(E-2-bromovinyl)-2-(hydroxymethyl)-1,3-(dioxolan-4-yl)] uracil (l-BHDU) prevents varicella-zoster virus replication in a SCID-Hu mouse model and does not interfere with 5-fluorouracil catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
(E)-5-(2-Bromovinyl)uracil: A Deep Dive into DNA Polymerase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-5-(2-Bromovinyl)uracil, also known as Brivudine, is a potent nucleoside analogue antiviral agent with significant activity against herpesviruses, particularly Varicella-Zoster Virus (VZV) and Herpes Simplex Virus type 1 (HSV-1).[1][2][3] Its therapeutic efficacy stems from its ability to selectively inhibit viral DNA replication. This technical guide provides a comprehensive overview of the mechanism of action of this compound as a DNA polymerase inhibitor, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Introduction
This compound is a synthetic thymidine analogue characterized by the presence of a bromovinyl group at the C5 position of the uracil base.[1] This structural modification is key to its potent and selective antiviral activity. The compound itself is a prodrug that requires intracellular phosphorylation to its active triphosphate form to exert its inhibitory effects on DNA synthesis.[1][4] This guide will explore the molecular interactions and kinetic parameters that define its function as a DNA polymerase inhibitor.
Mechanism of Action
The antiviral activity of this compound is a multi-step process that culminates in the potent and selective inhibition of viral DNA polymerase.
Cellular Uptake and Activation
Following administration, this compound is transported into host cells. Its selective antiviral action is primarily due to its efficient phosphorylation by virus-encoded thymidine kinase (TK).[1][4] Host cell thymidine kinase phosphorylates the compound to a much lesser extent, contributing to its low cytotoxicity.[1] The initial phosphorylation by viral TK yields this compound monophosphate. Subsequent phosphorylations by cellular kinases lead to the formation of the active antiviral agent, this compound triphosphate (BVdUTP).[1][4]
Inhibition of Viral DNA Polymerase
BVdUTP acts as a potent inhibitor of viral DNA polymerase through a dual mechanism:
-
Competitive Inhibition: BVdUTP structurally mimics the natural substrate, deoxythymidine triphosphate (dTTP). This allows it to compete with dTTP for binding to the active site of the viral DNA polymerase.[4]
-
Chain Termination: Once incorporated into the growing viral DNA chain, this compound acts as a chain terminator. The presence of the bulky bromovinyl group at the C5 position sterically hinders the subsequent addition of nucleotides, thereby halting DNA elongation and preventing the formation of functional viral genomes.[4]
The high affinity of BVdUTP for viral DNA polymerase, compared to host cellular DNA polymerases, further enhances its therapeutic index.
Quantitative Data on DNA Polymerase Inhibition
The potency and selectivity of this compound triphosphate (BVdUTP) have been quantified through various enzymatic assays. The following tables summarize key kinetic parameters.
| Enzyme | Inhibitor | Parameter | Value | Reference |
| Varicella-Zoster Virus (VZV) DNA Polymerase | BVdUTP | Ki | 0.55 µM | [4] |
| Varicella-Zoster Virus (VZV) DNA Polymerase | dTTP | Km | 1.43 µM | [4] |
Table 1: Inhibition constants (Ki) and Michaelis constants (Km) for VZV DNA Polymerase.
| Virus | Compound | Assay | Cell Line | EC50 (µM) | Reference |
| Varicella-Zoster Virus (VZV) | β-L-BV-OddU (analogue) | Antiviral Activity | Infected cell cultures | 0.07 | [2] |
| Epstein-Barr Virus (EBV) | β-L-BV-OddU (analogue) | Antiviral Activity | Infected cell cultures | 0.59 | [2] |
| Epstein-Barr Virus (EBV) | (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVdU) | Viral DNA Replication | Superinfected Raji cells | 0.06 | [5] |
| Epstein-Barr Virus (EBV) | 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-araU) | Viral DNA Replication | Superinfected Raji cells | 0.26 | [5] |
Table 2: Antiviral activity (EC50) of this compound and its analogues against various herpesviruses.
Experimental Protocols
This section provides a detailed methodology for a standard DNA polymerase inhibition assay to determine the inhibitory potential of compounds like this compound.
Objective
To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound triphosphate (BVdUTP) against a purified viral DNA polymerase.
Materials and Reagents
-
Purified viral DNA polymerase (e.g., VZV or HSV-1 DNA polymerase)
-
Activated DNA template-primer (e.g., poly(dA-dT))
-
Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)
-
Radiolabeled deoxythymidine triphosphate ([³H]-dTTP)
-
This compound triphosphate (BVdUTP)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Assay Procedure
-
Reaction Mixture Preparation: Prepare a series of reaction mixtures in microcentrifuge tubes. Each reaction mixture (final volume of 50 µL) should contain the reaction buffer, a fixed concentration of the activated DNA template-primer, and a fixed concentration of dATP, dCTP, and dGTP.
-
Inhibitor Addition: Add varying concentrations of BVdUTP to the reaction mixtures. Include a control reaction with no inhibitor.
-
Enzyme Addition: Pre-incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiation of Reaction: Initiate the DNA synthesis reaction by adding a mixture of dTTP and [³H]-dTTP to each tube.
-
Incubation: Incubate the reactions at the optimal temperature for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range of incorporation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of cold 10% TCA.
-
Precipitation and Filtration: Place the tubes on ice for 10 minutes to allow the precipitation of DNA. Collect the precipitated DNA by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters three times with cold 5% TCA and once with 95% ethanol to remove unincorporated radiolabeled nucleotides.
-
Scintillation Counting: Dry the filters, place them in scintillation vials with a scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
Data Analysis
-
Calculate Percent Inhibition: Determine the percentage of inhibition for each concentration of BVdUTP using the following formula: % Inhibition = 100 * (1 - (cpm with inhibitor / cpm without inhibitor))
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the DNA polymerase activity.
-
Determine Ki: For competitive inhibitors, the Ki can be determined using the Cheng-Prusoff equation: K_i = IC_50 / (1 + ([S] / K_m)) where [S] is the concentration of the natural substrate (dTTP) and Km is the Michaelis constant of the enzyme for that substrate. The Km should be determined in a separate experiment by varying the substrate concentration in the absence of the inhibitor.
Visualizations
Signaling Pathway of Activation and Inhibition
The following diagram illustrates the intracellular activation of this compound and its subsequent inhibition of viral DNA polymerase.
References
- 1. researchgate.net [researchgate.net]
- 2. Brivudine | HSV | TargetMol [targetmol.com]
- 3. Brivudine: a herpes virostatic with rapid antiviral activity and once-daily dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative inhibition of DNA polymerases from varicella zoster virus (TK+ and TK-) strains by (E)-5-(2-bromovinyl)-2'-deoxyuridine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Techniques used to study the DNA polymerase reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Pharmacokinetics of (E)-5-(2-Bromovinyl)uracil: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-5-(2-Bromovinyl)uracil (BVU) is a potent antiviral and antimetabolite agent with significant implications for pharmacotherapy, primarily due to its profound and irreversible inhibition of dihydropyrimidine dehydrogenase (DPD). This enzyme plays a crucial role in the catabolism of pyrimidine-based drugs, most notably the chemotherapeutic agent 5-fluorouracil (5-FU). Understanding the in vivo pharmacokinetic profile of BVU is therefore critical for optimizing its therapeutic potential and mitigating toxicity when used in combination therapies. This technical guide provides a comprehensive overview of the currently available in vivo pharmacokinetic data for BVU, details relevant experimental methodologies, and illustrates its key metabolic interaction.
Quantitative Pharmacokinetic Data
The in vivo pharmacokinetic profile of this compound has been primarily investigated in animal models. The available data, while not exhaustive, provides key insights into its absorption, distribution, and persistence in the body.
| Parameter | Species | Dose | Route of Administration | Value | Source |
| Plasma Concentration | Rat | 200 µmol/kg | Intraperitoneal | 50-70 µM (maintained for at least 6 hours) | [1] |
| Plasma Presence | Rat | 200 µmol/kg | Intraperitoneal | Still detectable at 24 hours | [1] |
Note: Comprehensive pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability for BVU alone are not extensively reported in the public domain. The majority of in vivo studies have focused on the pharmacodynamic effects of BVU as a DPD inhibitor on co-administered drugs like 5-fluorouracil.
Key Metabolic Interaction: Inhibition of Dihydropyrimidine Dehydrogenase
The most significant in vivo effect of BVU is its potent and irreversible inhibition of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil and other pyrimidines.[1][2] This interaction is of paramount importance in oncology, as co-administration of BVU with 5-FU can dramatically increase the latter's plasma half-life and area under the curve (AUC), thereby enhancing its anti-tumor activity but also its toxicity.[1]
The fatal drug-drug interaction observed between the antiviral drug sorivudine and 5-FU is a critical example of this mechanism. Sorivudine is metabolized by gut flora to BVU, which then inactivates DPD, leading to toxic accumulation of 5-FU.[2]
Caption: Metabolic pathway showing BVU's irreversible inhibition of DPD.
Experimental Protocols
Detailed experimental protocols for the in vivo pharmacokinetic assessment of BVU are not consistently published. However, based on cited literature, a general methodology can be outlined.
Animal Models and Administration
-
Species: Rats (e.g., Wistar), Dogs (e.g., Beagle), and Mice are commonly used models for pharmacokinetic studies.[1]
-
Route of Administration: Intraperitoneal injection has been utilized for administering BVU in rats.[1] Oral and intravenous routes would also be relevant for a comprehensive pharmacokinetic assessment.
Blood Sampling and Processing
-
Sampling: Serial blood samples are collected at predetermined time points post-administration.
-
Processing: Blood samples are typically collected in tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored frozen until analysis.
Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the quantification of BVU in plasma samples. While a specific, detailed protocol for BVU from an in vivo study is not fully available, a general approach would involve:
-
Sample Preparation: Protein precipitation is a common method for extracting small molecules like BVU from plasma. This typically involves adding a solvent like acetonitrile to the plasma sample, followed by centrifugation to remove precipitated proteins. The resulting supernatant is then analyzed.
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C18) is suitable for separating BVU from endogenous plasma components.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The exact composition would be optimized to achieve good separation and peak shape.
-
Detection: UV detection at a wavelength where BVU has significant absorbance is appropriate.
-
-
Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Caption: General workflow for an in vivo pharmacokinetic study of BVU.
Conclusion and Future Directions
This compound exhibits a prolonged plasma presence in vivo and potently inhibits dihydropyrimidine dehydrogenase. This latter characteristic is the cornerstone of its clinical relevance, particularly in the context of 5-fluorouracil-based chemotherapy. While the available data provides a foundational understanding, there is a clear need for more comprehensive in vivo pharmacokinetic studies dedicated to BVU itself. Future research should focus on elucidating a complete pharmacokinetic profile, including oral bioavailability, tissue distribution, and metabolic fate, across different species. Such data will be invaluable for the continued development and safe application of BVU in combination therapies.
References
- 1. Effect of this compound on the catabolism and antitumor activity of 5-fluorouracil in rats and leukemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prediction of in vivo drug-drug interactions based on mechanism-based inhibition from in vitro data: inhibition of 5-fluorouracil metabolism by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Genotoxic Potential of (E)-5-(2-Bromovinyl)uracil
For Researchers, Scientists, and Drug Development Professionals
(E)-5-(2-Bromovinyl)uracil (BVU) , a key metabolite of the antiviral drug sorivudine, has been the subject of toxicological evaluation to determine its potential for genotoxicity.[1][2] This technical guide provides a comprehensive overview of the available data on the genotoxic potential of BVU and its closely related nucleoside analogue, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), summarizing key experimental findings, detailing methodologies, and illustrating relevant pathways.
Quantitative Data Summary
The genotoxicity of BVU and its parent compounds has been evaluated in a battery of in vitro assays. While direct and extensive data on BVU is limited, the genotoxic profile of BVDU, its precursor, offers significant insight. The following tables summarize the quantitative results from these studies.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results for BVDU
| Salmonella typhimurium Strain | Concentration Range (µ g/plate ) | Metabolic Activation (S9) | Result |
| TA98 | 10 - 5000 | With & Without | Negative[3] |
| TA100 | 10 - 5000 | With & Without | Negative[3] |
| TA1535 | 10 - 5000 | With & Without | Negative[3] |
| TA1537 | 10 - 5000 | With & Without | Negative[3] |
| TA1538 | 10 - 5000 | With & Without | Negative[3] |
A study also reported that this compound (BVU) itself was not active in a bacterial cell mutagenesis assay with Salmonella typhimurium.[4]
Table 2: In Vitro Mammalian Cell Genotoxicity Assay Results for BVDU
| Assay | Cell Line | Concentration Range (µg/mL) | Metabolic Activation (S9) | Result |
| Mouse Lymphoma Mutation Assay (L5178Y TK+/-) | L5178Y | 500 - 2000 | Without | Positive[3] |
| HPRT Gene Mutation Assay | CHO | Similar to Mouse Lymphoma Assay | Without | Negative[3] |
| Micronucleus Test | CHO | 500 - 1750 | Without | Positive[3] |
| Micronucleus Test | L5178Y | 500 - 1750 | Without | Positive[3] |
| Unscheduled DNA Synthesis (UDS) | Rat Hepatocytes | 750 - 1000 | Not Applicable | Negative[3] |
It was also noted in one study that BVU was inactive at inducing gene mutations in V79 Chinese hamster cells and unscheduled DNA synthesis in primary rat hepatocytes.[4]
Experimental Protocols
The following are detailed methodologies for the key genotoxicity assays cited in the quantitative data summary.
1. Bacterial Reverse Mutation Assay (Ames Test)
This test evaluates the ability of a substance to induce reverse mutations at a specific locus in several strains of Salmonella typhimurium.
-
Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538 were used.[3] These strains are histidine auxotrophs, meaning they require histidine for growth, and each strain is designed to detect different types of mutations.
-
Metabolic Activation: The assay was conducted both in the presence and absence of a rat liver S9 fraction to assess the mutagenic potential of the parent compound and its metabolites.[3]
-
Procedure: The test compound, at concentrations ranging from 10 to 5000 µ g/plate , was incubated with the bacterial strains and the S9 mix (if applicable) in a top agar.[3] This mixture was then poured onto minimal glucose agar plates.
-
Endpoint: The plates were incubated for 48-72 hours, and the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) was counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
2. In Vitro Mammalian Cell Micronucleus Test
This assay detects damage to chromosomes or the mitotic apparatus.
-
Cell Lines: Chinese Hamster Ovary (CHO) and L5178Y mouse lymphoma cells were utilized.[3]
-
Procedure: The cells were treated with BVDU at concentrations ranging from 500 to 1750 µg/mL without metabolic activation.[3] Following treatment, the cells were cultured to allow for cell division. Cytochalasin B is typically added to block cytokinesis, resulting in binucleated cells.
-
Endpoint: The cells were then harvested, fixed, and stained. The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis) in binucleated cells was scored. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
3. In Vitro Mouse Lymphoma Assay (MLA)
This assay detects gene mutations affecting the thymidine kinase (TK) locus in mouse lymphoma L5178Y cells.
-
Cell Line: L5178Y TK+/- cells, which are heterozygous at the TK locus, were used.[3]
-
Procedure: The cells were exposed to BVDU at concentrations ranging from 500 to 2000 µg/mL without S9 activation.[3] After the treatment period, the cells were cultured to allow for the expression of any induced mutations.
-
Endpoint: The cells were then plated in a medium containing a selective agent, such as trifluorothymidine (TFT). Normal cells with functional TK will incorporate the toxic analogue and die, while mutant cells lacking TK activity will survive and form colonies. The frequency of mutant colonies is then calculated.
Signaling Pathways and Experimental Workflows
Mechanism of Action and Dihydropyrimidine Dehydrogenase (DPD) Inhibition
The primary mechanism of the antiviral action of BVDU involves its phosphorylation by viral thymidine kinase, leading to the inhibition of viral DNA polymerase.[5] However, a critical toxicological aspect of its metabolite, BVU, is the irreversible inactivation of dihydropyrimidine dehydrogenase (DPD).[1][2][6] DPD is the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a commonly used chemotherapeutic agent.[5][6] This inhibition leads to a significant increase in the plasma concentration and toxicity of 5-FU.[6][7][8][9]
Caption: DPD Inhibition by this compound.
General Workflow for In Vitro Genotoxicity Testing
The assessment of the genotoxic potential of a compound typically follows a standardized workflow involving a battery of tests to detect different genetic endpoints.
Caption: General workflow for in vitro genotoxicity assessment.
Conclusion
The available data indicates that while this compound and its parent compound BVDU do not appear to be mutagenic in bacterial systems, they exhibit clastogenic potential in mammalian cells, as evidenced by the positive results in the in vitro micronucleus and mouse lymphoma assays for BVDU. The negative results in the Ames test and UDS assay suggest that the genotoxicity is likely not due to direct DNA adduct formation but rather through mechanisms causing chromosomal damage. The most significant toxicological concern associated with BVU is its potent and irreversible inhibition of DPD, which can lead to severe and potentially fatal drug-drug interactions with 5-fluorouracil. Therefore, while the direct genotoxic risk of BVU appears to be confined to clastogenicity, its profound effect on the metabolism of other drugs warrants careful consideration in any drug development program.
References
- 1. biocat.com [biocat.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Genotoxic properties of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent anti-viral 5-(2-bromovinyl) uracil nucleosides are inactive at inducing gene mutations in Salmonella typhimurium and V79 Chinese hamster cells and unscheduled DNA synthesis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on the catabolism and antitumor activity of 5-fluorouracil in rats and leukemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sorivudine and 5-fluorouracil; a clinically significant drug-drug interaction due to inhibition of dihydropyrimidine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lethal drug interactions of sorivudine, a new antiviral drug, with oral 5-fluorouracil prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sorivudine and 5-fluorouracil; a clinically significant drug-drug interaction due to inhibition of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
(E)-5-(2-Bromovinyl)uracil: A Comprehensive Technical Guide on its Discovery, History, and Antiviral Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of (E)-5-(2-Bromovinyl)uracil (BVU), a pyrimidine analogue with notable antiviral properties. The document chronicles its discovery and historical development, which is intrinsically linked to the potent antiviral agent Brivudine (BVDU). It details the chemical synthesis of BVU, its mechanism of action against herpesviruses, and presents a comprehensive summary of its in vitro efficacy. A significant focus is placed on the clinically crucial interaction between BVU and the chemotherapeutic agent 5-fluorouracil (5-FU), a defining aspect of its safety profile. This guide also furnishes detailed experimental protocols for the synthesis of BVU and for the evaluation of its antiviral activity and cytotoxicity, intended to serve as a valuable resource for researchers in the fields of virology and medicinal chemistry.
Introduction
This compound (BVU) is a synthetic pyrimidine derivative that has been the subject of significant research due to its antiviral activity, primarily against members of the Herpesviridae family. Its history is closely intertwined with that of its nucleoside analogue, (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine or BVDU), one of the most potent inhibitors of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV).[1][2] BVU itself is a key metabolite of BVDU and has demonstrated intrinsic antiviral properties.[3] This guide will explore the scientific journey of BVU, from its initial synthesis to the elucidation of its biological activities and clinical implications.
Discovery and History
The story of this compound begins with the synthesis of its parent compound, Brivudine (BVDU). BVDU was first synthesized in 1976 by scientists at the University of Birmingham, UK.[1] Subsequently, in 1979, the pioneering work of Erik De Clercq and his team at the Rega Institute for Medical Research in Belgium established BVDU as a highly potent and selective inhibitor of HSV-1 and VZV.[4]
This compound emerged as a significant molecule of study as it was identified as the primary metabolite of BVDU.[2] Researchers investigated whether BVU itself possessed antiviral activity. In 1986, De Clercq and his colleagues reported the synthesis and antiviral evaluation of BVU, demonstrating its marked activity against HSV-1 in vitro.[3] It was proposed that the antiviral action of BVU could be attributed to its metabolic conversion back to BVDU or a phosphorylated derivative within the cell.[3]
A pivotal and defining chapter in the history of BVU is its interaction with the anticancer drug 5-fluorouracil (5-FU). It was discovered that BVU is a potent and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-FU.[5] This inhibition leads to a dramatic increase in the plasma concentration and half-life of 5-FU, resulting in severe and potentially lethal toxicity.[5] This drug-drug interaction has had significant clinical implications for the use of BVDU and has underscored the importance of understanding the metabolic fate of nucleoside analogues.
Due to this significant safety concern and the superior potency of its parent nucleoside, BVDU, this compound has not been developed as a standalone antiviral therapeutic and there is no evidence of it having undergone clinical trials for this purpose. Its primary relevance remains as a key metabolite of BVDU and a powerful modulator of 5-FU metabolism.
Chemical Synthesis
This compound has been synthesized through several routes, primarily starting from 5-formyluracil or 5-iodouracil.
Synthesis from 5-Formyluracil
One of the initial reported syntheses of BVU commences with 5-formyluracil.[3] This method involves a Wittig-type reaction to introduce the vinyl group, followed by subsequent chemical modifications.
Synthesis from 5-Iodouracil
An alternative and commonly employed synthetic pathway involves the palladium-catalyzed cross-coupling reaction of 5-iodouracil with a suitable vinylating agent. This approach offers good stereoselectivity for the desired (E)-isomer.
Antiviral Activity and Mechanism of Action
Spectrum of Activity
This compound exhibits its most potent antiviral activity against Herpes Simplex Virus type 1 (HSV-1) and Varicella-Zoster Virus (VZV).[3] Its activity against other herpesviruses, such as Epstein-Barr virus (EBV), has also been reported.[6]
Mechanism of Antiviral Action
The antiviral mechanism of this compound is believed to be indirect, relying on its intracellular conversion to its corresponding nucleoside, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), or a phosphorylated derivative.[3] The proposed pathway is as follows:
Caption: Proposed mechanism of antiviral action of this compound.
Once converted to BVDU, the molecule is selectively phosphorylated by the viral thymidine kinase (TK) to BVDU-monophosphate. Cellular kinases then further phosphorylate it to the active triphosphate form. BVDU-triphosphate acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of the growing viral DNA chain and thus inhibiting viral replication.[2]
Quantitative Antiviral Data
The in vitro antiviral efficacy of this compound and its derivatives is typically expressed as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit viral replication by 50%. The cytotoxicity is expressed as the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.
| Compound/Derivative | Virus | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound (BVU) | HSV-1 | - | Varies with cell system | - | - | [3] |
| β-L-BV-OddU | VZV | - | 0.07 | >100 | >1428 | [6] |
| β-L-BV-OddU | EBV | - | 0.59 | >100 | >169 | [6] |
| 1-β-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-araU) | EBV | Raji cells | 0.26 | >400 | >1500 | [7] |
| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | EBV | Raji cells | 0.06 | >400 | >6500 | [7] |
Note: Data for BVU against HSV-1 is often presented in comparison to BVDU and varies depending on the cell line used for the assay.
Experimental Protocols
Synthesis of this compound from 5-Iodouracil
This protocol is a representative example of a palladium-catalyzed Heck coupling reaction for the synthesis of BVU.
Materials:
-
5-Iodouracil
-
(E)-1,2-Bis(tributylstannyl)ethylene
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-iodouracil in anhydrous DMF, add (E)-1,2-bis(tributylstannyl)ethylene, Pd(OAc)2, PPh3, and CuI under an inert atmosphere (e.g., argon or nitrogen).
-
Add triethylamine to the reaction mixture.
-
Heat the mixture at a specified temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Caption: General workflow for the synthesis of this compound.
Antiviral Activity Assay: Plaque Reduction Assay for HSV-1
This assay determines the concentration of the test compound required to reduce the number of viral plaques by 50%.
Materials:
-
Vero cells (or another susceptible cell line)
-
Herpes Simplex Virus type 1 (HSV-1) stock of known titer
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (test compound)
-
Carboxymethylcellulose (CMC) or other overlay medium
-
Crystal violet staining solution
-
Phosphate-Buffered Saline (PBS)
-
6-well or 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero cells into 6-well plates at a density that will form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM.
-
Virus Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with a dilution of HSV-1 calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Virus Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cell monolayer with medium containing various concentrations of the test compound and CMC. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator until distinct plaques are visible.
-
Staining: Remove the overlay medium, fix the cells (e.g., with methanol), and stain with crystal violet solution.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration using non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
This assay measures the effect of the compound on cell viability to determine its cytotoxic concentration.
Materials:
-
Vero cells
-
DMEM with FBS and Penicillin-Streptomycin
-
This compound (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vero cells into a 96-well plate at a suitable density.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound. Include a cell control (no compound).
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 2-3 days).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and using non-linear regression analysis.
Conclusion
This compound holds a unique place in the history of antiviral drug discovery. While its own antiviral activity is noteworthy, its primary significance lies in its role as a key metabolite of the highly potent anti-herpesvirus drug, Brivudine. The discovery of its profound and dangerous interaction with 5-fluorouracil has provided a crucial lesson in drug metabolism and safety, influencing the clinical use of BVDU and the development of other nucleoside analogues. This technical guide has provided a comprehensive overview of the discovery, history, synthesis, and biological properties of BVU, offering valuable information and detailed protocols for the scientific community. Continued research into the structure-activity relationships of pyrimidine analogues may yet yield new antiviral agents with improved efficacy and safety profiles.
References
- 1. Brivudine - Wikipedia [en.wikipedia.org]
- 2. (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of this compound and (E)-5-(2-bromovinyl)uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Discovery of Nucleos(t)ide Antiviral Agents: Dedicated to Prof. Dr. Erik De Clercq on Occasion of His 80th Birthday [mdpi.com]
- 5. Effect of this compound on the catabolism and antitumor activity of 5-fluorouracil in rats and leukemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of this compound and related pyrimidine nucleosides as antiviral agents for herpes viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of two bromovinyl nucleoside analogs, 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil and E-5-(2-bromovinyl)-2'-deoxyuridine, with acyclovir in inhibition of Epstein-Barr virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for (E)-5-(2-Bromovinyl)uracil: A Key Antiviral Intermediate
Application Note
(E)-5-(2-Bromovinyl)uracil (BVU) is a pyrimidine analogue with significant biological activity. It serves as a crucial intermediate in the synthesis of potent antiviral nucleosides, most notably Brivudine ((E)-5-(2-bromovinyl)-2'-deoxyuridine, BVDU), which is used in the treatment of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV) infections.[1] BVU itself exhibits antiviral properties and is also known to be a metabolite of Brivudine.[1] Its mechanism of action is linked to the inhibition of viral DNA replication. The synthesis protocol detailed below describes a reliable two-step method starting from readily available 5-formyluracil, providing a clear pathway for researchers in medicinal chemistry and drug development to access this important compound.
Overall Synthesis Scheme
The synthesis proceeds in two main steps:
-
Knoevenagel-Doebner Condensation: 5-Formyluracil is reacted with malonic acid using a piperidine catalyst in pyridine to form the intermediate, (E)-5-(2-Carboxyvinyl)uracil.
-
Bromodecarboxylation: The intermediate is then subjected to a Hunsdiecker-type reaction using N-Bromosuccinimide (NBS) to yield the final product, this compound.
Experimental Workflow Diagram
The following diagram illustrates the sequential workflow of the synthesis protocol.
Caption: Workflow for the two-step synthesis of this compound.
Detailed Experimental Protocols
Safety Precautions: This protocol involves the use of pyridine (toxic, flammable, unpleasant odor), N-Bromosuccinimide (irritant), and dimethylformamide (toxic). All steps should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Step 1: Synthesis of (E)-5-(2-Carboxyvinyl)uracil
This procedure follows the principles of a Knoevenagel-Doebner condensation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-formyluracil (1.40 g, 10.0 mmol) and malonic acid (1.25 g, 12.0 mmol).
-
Solvent and Catalyst Addition: Add pyridine (20 mL) to the flask, followed by the addition of piperidine (0.2 mL) as a catalyst.
-
Reaction: Heat the mixture to reflux with continuous stirring for 2 hours. The solution will turn yellow.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid sequentially with cold ethanol and then with diethyl ether to remove residual pyridine and impurities.
-
Dry the product under vacuum to yield (E)-5-(2-Carboxyvinyl)uracil as a pale yellow solid.
Step 2: Synthesis of this compound
This procedure is a bromodecarboxylation reaction.
-
Reaction Setup: In a round-bottom flask, dissolve the dried (E)-5-(2-Carboxyvinyl)uracil (0.92 g, 5.0 mmol) and anhydrous potassium acetate (0.59 g, 6.0 mmol) in a mixture of N,N-dimethylformamide (DMF, 10 mL) and water (1 mL).
-
Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) (1.07 g, 6.0 mmol) portion-wise over 10 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour.
-
Work-up and Isolation: Pour the reaction mixture into ice-water (50 mL) to precipitate the product.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid thoroughly with water, followed by cold ethanol, and finally with diethyl ether.
-
Dry the product under vacuum to afford this compound.
Data Presentation
Table 1: Reagent and Product Quantities
| Compound Name | Role | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| Step 1 | |||||
| 5-Formyluracil | Starting Material | 140.09 | 1.40 | 10.0 | 1.0 |
| Malonic Acid | Reagent | 104.06 | 1.25 | 12.0 | 1.2 |
| Pyridine | Solvent | 79.10 | ~19.6 (20 mL) | - | - |
| Piperidine | Catalyst | 85.15 | ~0.17 (0.2 mL) | - | - |
| (E)-5-(2-Carboxyvinyl)uracil | Product | 184.12 | ~1.66 | ~9.0 (90% yield) | - |
| Step 2 | |||||
| (E)-5-(2-Carboxyvinyl)uracil | Starting Material | 184.12 | 0.92 | 5.0 | 1.0 |
| N-Bromosuccinimide (NBS) | Reagent | 177.98 | 1.07 | 6.0 | 1.2 |
| Potassium Acetate | Base | 98.14 | 0.59 | 6.0 | 1.2 |
| DMF / Water | Solvent | - | 10 mL / 1 mL | - | - |
| This compound | Final Product | 217.02 | ~0.81 | ~3.75 (75% yield) | - |
Note: Yields are representative and may vary based on experimental conditions.
Table 2: Physicochemical and Spectroscopic Data
| Compound | Appearance | Melting Point (°C) | 1H NMR (DMSO-d6, δ ppm) |
| (E)-5-(2-Carboxyvinyl)uracil | Pale yellow solid | >300 | 11.4 (s, 2H, NH), 8.1 (s, 1H, H-6), 7.3 (d, 1H, J=16 Hz, vinyl-H), 6.0 (d, 1H, J=16 Hz, vinyl-H) |
| This compound | White solid | 285-290 (dec.) | 11.5 (s, 2H, NH), 8.2 (s, 1H, H-6), 7.2 (d, 1H, J=13 Hz, vinyl-H), 6.8 (d, 1H, J=13 Hz, vinyl-H) |
References
Application Note: HPLC Analysis of (E)-5-(2-Bromovinyl)uracil in Serum
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of (E)-5-(2-Bromovinyl)uracil (BVU) in human serum using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology is based on a protein precipitation extraction method, followed by reversed-phase chromatographic separation. This document outlines the necessary reagents, instrumentation, and a step-by-step protocol for sample preparation and HPLC analysis. Additionally, it includes a summary of expected quantitative performance data and a graphical representation of the experimental workflow.
Introduction
This compound (BVU) is a metabolite of the antiviral drug sorivudine and has been noted for its potential to interact with the metabolism of fluoropyrimidine drugs like 5-fluorouracil (5-FU). Accurate quantification of BVU in serum is crucial for pharmacokinetic studies and for understanding its clinical implications. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the determination of BVU in complex biological matrices such as serum. The method described herein is adapted from established protocols for the analysis of BVU and its parent compounds in serum.[1]
Experimental Protocol
Materials and Reagents
-
This compound (BVU) reference standard
-
Internal Standard (IS): Chloro analogue of 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil or a similar suitable analogue.
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Human Serum (drug-free)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with a pump, autosampler, and UV detector.
-
Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Centrifuge.
-
Nitrogen evaporator.
-
Vortex mixer.
Sample Preparation
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of BVU and a fixed concentration of the internal standard into drug-free human serum.
-
Protein Precipitation: To 1.0 mL of serum sample (blank, standard, or unknown), add 2.0 mL of acetonitrile.[1]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the mixture at 3000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the HPLC mobile phase.[1]
-
Vortexing and Filtration: Vortex the reconstituted sample for 30 seconds and filter through a 0.45 µm syringe filter into an HPLC vial.
HPLC Conditions
| Parameter | Setting |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer), optimized for separation. A typical starting point could be a gradient or isocratic elution with a low percentage of acetonitrile in water. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (e.g., 25°C) |
| Detection | UV at 290 nm |
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the HPLC method for the analysis of BVU in serum. These values are based on typical performance for similar analytical methods and the limited data available in the literature.
| Parameter | Expected Value |
| Linearity Range | 0.02 - 5.0 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.02 µg/mL[1] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Retention Time of BVU | Analyte and IS should be well-resolved from each other and from endogenous serum components. |
Experimental Workflow
Caption: Experimental workflow for HPLC analysis of BVU in serum.
Signaling Pathway (Logical Relationship)
The analytical process for BVU in serum does not involve a biological signaling pathway. Instead, the logical relationship is a sequence of analytical steps. The workflow diagram above illustrates this logical sequence from sample receipt to final data analysis.
Conclusion
The described HPLC method provides a reliable and sensitive approach for the quantification of this compound in human serum. The protein precipitation sample preparation is straightforward and effective for removing interfering macromolecules. This application note serves as a comprehensive guide for researchers and scientists in the fields of pharmacology, toxicology, and drug development who require accurate measurement of BVU concentrations in biological samples. Adherence to this protocol, with appropriate validation, will ensure high-quality data for pharmacokinetic and other related studies.
References
Application Notes and Protocols for Antiviral Assays of (E)-5-(2-Bromovinyl)uracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-5-(2-Bromovinyl)uracil (BVU) is a potent antiviral compound, primarily active against members of the Herpesviridae family, including Varicella-Zoster Virus (VZV) and Herpes Simplex Virus type 1 (HSV-1).[1] Its mechanism of action is highly selective for virus-infected cells, relying on the viral thymidine kinase (TK) for its initial phosphorylation, a critical step for its antiviral activity.[1] This document provides detailed protocols for common in vitro assays used to evaluate the antiviral efficacy of BVU and its derivatives. These assays include the Plaque Reduction Assay, Viral Yield Reduction Assay, and Quantitative Real-Time PCR Assay.
Mechanism of Action
The antiviral activity of BVU is dependent on its conversion to the active triphosphate form. This process is initiated by the viral-encoded thymidine kinase (TK), which is expressed in significantly higher levels in infected cells compared to uninfected cells. Once phosphorylated, cellular kinases further convert the monophosphate to a triphosphate derivative. This active form then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase.[2] The incorporation of BVU-triphosphate leads to the termination of viral DNA replication. The key viral proteins involved in this process are the origin-binding protein (UL9), single-strand DNA-binding protein (ICP8), the DNA polymerase complex (UL30/UL42), and the helicase/primase complex (UL5/UL8/UL52).[3][4][5]
Mechanism of action of this compound (BVU) in a herpesvirus-infected cell.
Quantitative Data Summary
The following table summarizes the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values for BVU and its derivatives against VZV and HSV-1 in various cell lines. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is also provided as a measure of the compound's therapeutic window.
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| β-L-BV-OddU | VZV | HFF | 0.07 | >100 | >1428 | [6] |
| l-BHDU | VZV | HFF | 0.25 | >200 | >909 | [7] |
| l-phenylalanine-l-BHDU | VZV | HFF | 0.028 | >100 | >3484 | [7] |
| l-valine-l-BHDU | VZV | HFF | 0.030 | >100 | >3322 | [7] |
| POM-l-BHDU-MP | VZV | HFF | 0.035 | >100 | >2857 | [7] |
| POC-l-BHDU-MP | VZV | HFF | 0.034 | >100 | >2941 | [7] |
| BVU | HSV-1 | Vero | Varies | - | - | [1] |
| BVRU | HSV-1 | Vero | Varies | - | - | [1] |
| BVaraU | HSV-1 | Vero | ~0.4 (0.1 µg/mL) | 80-380 (20-95 µg/mL) | 200-950 | [2] |
HFF: Human Foreskin Fibroblast
Experimental Protocols
Plaque Reduction Assay
This assay is a gold standard for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques formed in a cell monolayer.
Protocol:
-
Cell Seeding: Seed susceptible cells (e.g., Vero or HFF cells) in 6-well or 12-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
Compound Preparation: Prepare serial dilutions of BVU in cell culture medium.
-
Infection: When cells are confluent, remove the growth medium and infect the cells with a dilution of VZV or HSV-1 calculated to produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Treatment: After adsorption, remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethyl cellulose or agarose) containing the various concentrations of BVU. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 3-7 days for VZV and 2-3 days for HSV-1).
-
Staining and Plaque Counting: Fix the cells with a solution such as 10% formaldehyde and then stain with a dye like crystal violet.[8] Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ value is the concentration of the compound that reduces the number of plaques by 50%.
Workflow for the Plaque Reduction Assay.
Viral Yield Reduction Assay
This assay measures the effect of an antiviral compound on the production of new infectious virus particles.[9]
Protocol:
-
Cell Seeding and Infection: Seed susceptible cells in multi-well plates and infect with VZV or HSV-1 at a specific multiplicity of infection (MOI), typically high enough to infect most cells.
-
Treatment: After viral adsorption, wash the cells to remove unattached virus and add culture medium containing serial dilutions of BVU.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Virus Harvest: Harvest the supernatant and/or the cells, and lyse the cells (e.g., by freeze-thawing) to release intracellular virus particles.
-
Titration of Progeny Virus: Determine the titer of the harvested virus from each treatment group by performing a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay on fresh cell monolayers.
-
Data Analysis: The viral yield at each compound concentration is compared to the yield from the untreated virus control. The EC₅₀ is the concentration of the compound that reduces the viral yield by 50%.
Workflow for the Viral Yield Reduction Assay.
Quantitative Real-Time PCR (qPCR) Assay
This assay quantifies the amount of viral DNA in infected cells, providing a measure of the inhibition of viral DNA replication.[10][11][12]
Protocol:
-
Cell Seeding, Infection, and Treatment: Follow steps 1 and 2 of the Viral Yield Reduction Assay protocol.
-
Incubation: Incubate the plates for a defined period (e.g., 24 hours) to allow for viral DNA replication.
-
DNA Extraction: Harvest the cells and extract total DNA from each well.
-
qPCR Reaction: Set up a real-time PCR reaction using primers and a probe specific for a viral gene (e.g., for VZV, a fragment of the ORF62 region can be amplified).[10] Include a standard curve of known quantities of viral DNA to enable absolute quantification.
-
Data Acquisition and Analysis: Run the qPCR assay on a real-time PCR instrument. The amount of viral DNA in each sample is determined from the standard curve. The percentage of inhibition of viral DNA replication is calculated for each compound concentration relative to the untreated virus control. The EC₅₀ is the concentration that inhibits viral DNA synthesis by 50%.
Workflow for the Quantitative Real-Time PCR Assay.
Cytotoxicity Assay
To determine the selectivity of the antiviral compound, a cytotoxicity assay is performed in parallel with the antiviral assays on uninfected cells.
Protocol:
-
Cell Seeding: Seed the same type of cells used in the antiviral assays in a 96-well plate.
-
Treatment: Add serial dilutions of BVU to the cells and incubate for the same duration as the antiviral assays.
-
Cell Viability Assessment: Measure cell viability using a standard method such as the MTT or XTT assay, which measures mitochondrial activity.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The CC₅₀ is the concentration of the compound that reduces cell viability by 50%.
These protocols provide a framework for the comprehensive in vitro evaluation of this compound and its derivatives. Adherence to these standardized methods will ensure the generation of reliable and comparable data for drug development and research purposes.
References
- 1. Synthesis and antiviral activity of this compound and (E)-5-(2-bromovinyl)uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of E-5-(2-bromovinyl)-1-beta-D-arabinofuranosyluracil on herpes simplex virus replication and DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Herpes Simplex Viruses: Mechanisms of DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Replication and Recombination of Herpes Simplex Virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of this compound and related pyrimidine nucleosides as antiviral agents for herpes viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Varicella Zoster Quantitative by PCR | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 11. 9500 - Varicella Zoster Virus VZV Quantitative PCR | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 12. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of (E)-5-(2-Bromovinyl)uracil
For Researchers, Scientists, and Drug Development Professionals
(E)-5-(2-Bromovinyl)uracil (BVU) is a synthetic pyrimidine analogue with a significant role in antiviral and cancer chemotherapy research. While BVU itself exhibits low intrinsic cytotoxicity, its primary mechanism of action involves the irreversible inhibition of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU). This inhibition leads to a significant enhancement of the cytotoxic effects of 5-FU.[1][2] Additionally, its nucleoside prodrug, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), demonstrates potent and selective cytotoxicity in cells expressing viral thymidine kinase (TK), particularly from the Varicella-Zoster Virus (VZV).
These application notes provide a comprehensive overview of the in vitro cytotoxicity assessment of BVU, focusing on its role as a chemosensitizing agent and the cytotoxic properties of its derivatives. Detailed protocols for relevant cytotoxicity and apoptosis assays are provided.
Data Presentation
Table 1: Cytotoxicity Profile of this compound (BVU) and its Derivatives
| Compound | Cell Line | Assay Type | Key Findings | Reference |
| This compound (BVU) | P388 murine leukemia | In vivo survival | BVU alone did not affect the mean survival time. In combination with 5-FU (5 mg/kg), it extended the mean survival time from 12.4 to 17.1 days. | [2] |
| This compound (BVU) | V79 Chinese hamster cells | Mutagenesis assay | Neither cytotoxic nor mutagenic. | |
| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | CHO-VZVtk (Chinese hamster ovary expressing VZV thymidine kinase) | Clonogenic survival | Reduced colony-forming ability to <1% at approximately 1 µM. | |
| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | CHO (non-transfected) | Clonogenic survival | A 1000-fold higher dose was required to achieve the same response as in CHO-VZVtk cells. |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol is designed to assess the cytotoxic effects of BVU in combination with 5-FU on a selected cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[3][4] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
This compound (BVU)
-
5-Fluorouracil (5-FU)
-
Cancer cell line of interest (e.g., MCF-7, HT-29)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of BVU and 5-FU in complete medium.
-
Remove the medium from the wells and add 100 µL of medium containing the test compounds. Include wells for:
-
Vehicle control (medium with solvent)
-
BVU alone (various concentrations)
-
5-FU alone (various concentrations)
-
BVU and 5-FU in combination.
-
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Incubate overnight at 37°C or for a few hours at room temperature on a shaker.[4]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Annexin V-FITC Apoptosis Assay
This protocol is used to detect and quantify apoptosis induced by BVDU in VZV-TK expressing cells or by the combination of BVU and 5-FU.
Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[6] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[7]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cells of interest
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in a suitable culture dish and treat with the desired compounds (e.g., BVDU or BVU + 5-FU) for the appropriate duration.
-
Include both untreated and positive controls.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay
This protocol provides a method to assess the inhibitory effect of BVU on DPD activity in cell lysates or tissue extracts.
Principle: DPD activity can be measured by monitoring the conversion of a substrate (e.g., thymine or uracil) to its dihydro-metabolite (dihydrothymine or dihydrouracil).[8][9] The inhibition of this conversion by BVU can be quantified using methods like HPLC or LC-MS/MS.[9]
Materials:
-
Cell or tissue homogenates
-
This compound (BVU)
-
Thymine or Uracil
-
NADPH
-
Reaction buffer (e.g., potassium phosphate buffer)
-
HPLC or LC-MS/MS system
Protocol:
-
Preparation of Lysate:
-
Prepare a cell or tissue lysate with DPD activity.
-
-
Inhibition Reaction:
-
Pre-incubate the lysate with various concentrations of BVU in the presence of NADPH.
-
Initiate the reaction by adding the substrate (thymine or uracil).
-
Incubate at 37°C for a defined period.
-
-
Sample Analysis:
-
Stop the reaction and process the samples for analysis.
-
Quantify the levels of the substrate and its dihydro-metabolite using HPLC or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of DPD inhibition by comparing the rate of metabolite formation in the presence and absence of BVU.
-
Visualizations
Experimental Workflow for MTT Cytotoxicity Assay.
Experimental Workflow for Annexin V Apoptosis Assay.
Signaling Pathway of BVU-Enhanced 5-FU Cytotoxicity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Effect of this compound on the catabolism and antitumor activity of 5-fluorouracil in rats and leukemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping critically depend on blood and plasma storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay Using (E)-5-(2-Bromovinyl)uracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of pyrimidine bases, including the widely used chemotherapeutic agent 5-fluorouracil (5-FU). The activity of DPD is a major determinant of 5-FU's efficacy and toxicity, as over 80% of an administered dose is degraded by this enzyme. Inhibition of DPD can therefore potentiate the antitumor effects of 5-FU by increasing its bioavailability. (E)-5-(2-Bromovinyl)uracil (BVU) is recognized as a potent, irreversible inhibitor of DPD.[1] This document provides detailed application notes and protocols for an in vitro assay to characterize the inhibition of DPD by BVU.
Principle of the Assay
The DPD inhibition assay is designed to measure the enzymatic activity of DPD in the presence and absence of an inhibitor. The activity of DPD is determined by monitoring the NADPH-dependent reduction of a pyrimidine substrate, such as uracil or thymine, to its dihydropyrimidine product. The rate of NADPH consumption can be measured spectrophotometrically by the decrease in absorbance at 340 nm. Alternatively, the formation of the dihydropyrimidine product or the depletion of the pyrimidine substrate can be quantified using High-Performance Liquid Chromatography (HPLC). By comparing the rate of the enzymatic reaction in the presence of varying concentrations of this compound, the inhibitory potency of the compound can be determined.
Signaling Pathway and Metabolic Role of DPD
DPD plays a crucial role in pyrimidine metabolism, which is essential for the synthesis of DNA and RNA. The enzyme catalyzes the first step in the catabolism of uracil and thymine. In the context of cancer chemotherapy, DPD is responsible for the breakdown of fluoropyrimidines like 5-FU, thereby reducing their therapeutic efficacy.
Quantitative Data on DPD Inhibitors
| Inhibitor | Type of Inhibition | Ki Value | Source Organism for DPD |
| 3-Cyano-2,6-dihydroxypyridine | Mixed | 1.51 nM | Rat Liver |
| Uracil | Competitive | - | Human |
| Eniluracil | Irreversible | - | Human |
| Gimeracil | Competitive | - | Human |
Note: The absence of a Ki value for some inhibitors indicates that while their inhibitory activity is established, the specific constant was not reported in the reviewed sources.
Experimental Protocols
Materials and Reagents
-
Enzyme Source: Purified recombinant human DPD or a cytosolic fraction from a tissue known to have high DPD activity (e.g., liver).
-
Substrate: Uracil or Thymine.
-
Cofactor: β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt (NADPH).
-
Inhibitor: this compound (BVU).
-
Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Reaction Termination Solution: Perchloric acid or trichloroacetic acid for HPLC-based methods.
-
HPLC Grade Solvents: Acetonitrile, methanol, and water.
-
Spectrophotometer or HPLC system with UV detector.
-
96-well plates (for spectrophotometric assay).
Preparation of Solutions
-
DPD Enzyme Stock Solution: Prepare a stock solution of the DPD enzyme in a suitable buffer (e.g., potassium phosphate buffer with a stabilizing agent like DTT). Store at -80°C in aliquots.
-
Substrate Stock Solution: Prepare a stock solution of uracil or thymine (e.g., 10 mM) in water or a suitable buffer.
-
NADPH Stock Solution: Prepare a fresh stock solution of NADPH (e.g., 10 mM) in buffer immediately before use, as it is unstable.
-
BVU Stock Solution: Prepare a stock solution of BVU (e.g., 10 mM) in DMSO. Further dilutions should be made in the assay buffer.
Spectrophotometric DPD Inhibition Assay Protocol
This method monitors the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixtures. A typical reaction mixture (200 µL) contains:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
DPD enzyme (final concentration to be optimized for linear reaction kinetics)
-
Uracil (or Thymine) (final concentration, e.g., 100 µM)
-
Varying concentrations of this compound (e.g., 0-100 µM). Include a vehicle control (DMSO).
-
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor (BVU) for a defined period (e.g., 15-30 minutes) at 37°C to allow for the irreversible binding to occur.
-
Initiation of Reaction: Initiate the reaction by adding NADPH (final concentration, e.g., 100 µM).
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of DPD activity (relative to the vehicle control) against the logarithm of the BVU concentration.
-
Determine the IC50 value, which is the concentration of BVU that causes 50% inhibition of DPD activity, by fitting the data to a sigmoidal dose-response curve.
-
For irreversible inhibition, determine the inactivation rate constant (kinact) and the inhibition constant (Ki) by plotting the apparent rate constant of inactivation (kobs) against the inhibitor concentration.
-
HPLC-Based DPD Inhibition Assay Protocol
This method directly measures the depletion of the substrate (uracil) and the formation of the product (dihydrouracil).
-
Reaction Setup: In microcentrifuge tubes, prepare the reaction mixtures as described in the spectrophotometric assay (adjust volumes as needed).
-
Pre-incubation and Reaction: Pre-incubate the enzyme with BVU and then initiate the reaction with NADPH. Incubate the reaction at 37°C for a fixed time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of a cold termination solution (e.g., 1 M perchloric acid).
-
Sample Preparation: Centrifuge the terminated reactions to pellet the precipitated protein. Transfer the supernatant to HPLC vials for analysis.
-
HPLC Analysis:
-
Inject the samples onto a C18 reverse-phase column.
-
Use an isocratic or gradient mobile phase (e.g., a mixture of phosphate buffer and methanol) to separate uracil and dihydrouracil.
-
Detect the compounds using a UV detector at an appropriate wavelength (e.g., 210 nm for dihydrouracil and 260 nm for uracil).
-
-
Data Analysis:
-
Quantify the amount of uracil and dihydrouracil in each sample by comparing the peak areas to a standard curve.
-
Calculate the DPD activity as the amount of dihydrouracil produced per unit time per amount of enzyme.
-
Determine the IC50 and other kinetic parameters as described in the spectrophotometric assay protocol.
-
Experimental Workflow and Logic
The following diagram illustrates the general workflow for conducting the DPD inhibition assay.
References
Application Notes and Protocols: (E)-5-(2-Bromovinyl)uracil in Combination Therapy with 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-5-(2-Bromovinyl)uracil (BVU) is a potent antiviral compound that has demonstrated a significant synergistic effect when used in combination with the chemotherapeutic agent 5-fluorouracil (5-FU). This synergy stems from BVU's ability to modulate the metabolic pathway of 5-FU, thereby enhancing its antitumor activity. These application notes provide a comprehensive overview of the mechanism of action, experimental data, and detailed protocols for studying this combination therapy.
The primary mechanism behind the enhanced efficacy of 5-FU in the presence of BVU is the irreversible inhibition of dihydropyrimidine dehydrogenase (DPD).[1][2] DPD is the initial and rate-limiting enzyme in the catabolism of 5-FU.[1][3] By inhibiting DPD, BVU effectively increases the plasma half-life and bioavailability of 5-FU, leading to greater exposure of tumor cells to the cytotoxic effects of the drug.[1] This enhanced potency, however, is also associated with increased toxicity, a critical consideration in the development of therapeutic regimens.[1]
Mechanism of Action: DPD Inhibition
BVU acts as a mechanism-based inactivator of DPD. The process requires the presence of NADPH and involves the metabolic activation of BVU by DPD itself.[1][2] The activated BVU metabolite then covalently binds to the enzyme, leading to its irreversible inactivation.[2] This targeted inhibition of 5-FU's primary degradation pathway is the foundation of the combination's synergistic antitumor effect.
Caption: Mechanism of BVU-mediated enhancement of 5-FU activity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the combination of BVU and 5-FU.
Table 1: In Vivo Efficacy in P388 Leukemia Mouse Model [1]
| Treatment Group | Dose | Mean Survival Time (days) |
| Control | - | 9.7 |
| 5-FU alone | 5 mg/kg | 12.4 |
| BVU alone | 200 µmol/kg | No significant effect |
| 5-FU + BVU | 5 mg/kg + 200 µmol/kg | 17.1 |
| 5-FU alone | 20 mg/kg | 15.3 |
| 5-FU + BVU | 20 mg/kg + 200 µmol/kg | 9.2 (Increased Toxicity) |
Table 2: Pharmacokinetic Modulation of 5-FU by BVU in Rats [1]
| Pharmacokinetic Parameter | Fold Increase with BVU Pre-administration |
| Plasma Half-life of 5-FU | 5-fold |
| Area Under the Curve (AUC) of 5-FU | 8-fold |
| Plasma Half-life of Thymine | 10-fold |
| Area Under the Curve (AUC) of Thymine | 9-fold |
Table 3: Kinetic Parameters of DPD Inactivation by BVU [2]
| Enzyme Source | kinact (min-1) | K'app (µM) |
| Rat Hepatic Cytosol | 2.05 ± 1.52 | 69.2 ± 60.8 |
| Human Hepatic Cytosol | 2.39 ± 0.13 | 48.6 ± 11.8 |
| Human Recombinant DPD | 0.574 ± 0.121 | 2.20 ± 0.57 |
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate the combination of BVU and 5-FU.
Protocol 1: In Vitro DPD Inhibition Assay
This protocol is designed to assess the inhibitory effect of BVU on DPD activity in liver extracts.
Materials:
-
Rat liver tissue
-
Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)
-
High-speed centrifuge
-
Dialysis tubing
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA and 1 mM dithiothreitol)
-
NADPH
-
5-Fluorouracil (5-FU)
-
This compound (BVU)
-
HPLC system with a UV detector
Procedure:
-
Preparation of Liver Extract:
-
Homogenize fresh rat liver tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 105,000 x g for 60 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) and dialyze it overnight against the reaction buffer.
-
-
DPD Inhibition Assay:
-
Pre-incubate the dialyzed liver extract with varying concentrations of BVU in the presence of NADPH for different time intervals.
-
Initiate the DPD reaction by adding 5-FU to the pre-incubated mixture.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the remaining 5-FU concentration using HPLC.
-
-
Data Analysis:
-
Calculate the rate of 5-FU degradation in the presence and absence of BVU.
-
Determine the kinetic parameters of DPD inhibition (kinact and K'app).
-
Caption: Workflow for the in vitro DPD inhibition assay.
Protocol 2: In Vivo Antitumor Efficacy and Pharmacokinetic Study
This protocol outlines an in vivo experiment to evaluate the antitumor efficacy and pharmacokinetic profile of the 5-FU and BVU combination in a tumor-bearing mouse model.
Materials:
-
DBA/2 mice
-
P388 leukemia cells
-
5-Fluorouracil (5-FU) sterile solution
-
This compound (BVU) sterile solution
-
Phosphate-buffered saline (PBS)
-
Syringes and needles for injection
-
Equipment for blood collection (e.g., heparinized capillaries)
-
Centrifuge
-
HPLC system for 5-FU quantification in plasma
Procedure:
-
Tumor Inoculation:
-
Inoculate DBA/2 mice intraperitoneally with 106 P388 leukemia cells.
-
-
Treatment Groups:
-
Divide the mice into the following treatment groups (n=10 per group):
-
Group 1: Control (vehicle)
-
Group 2: 5-FU alone (e.g., 5 mg/kg)
-
Group 3: BVU alone (e.g., 200 µmol/kg)
-
Group 4: 5-FU + BVU (administer BVU 1 hour before 5-FU)
-
-
-
Drug Administration:
-
Administer treatments intraperitoneally on days 1, 3, 5, and 7 post-tumor inoculation.
-
-
Efficacy Endpoint:
-
Monitor the mice daily for signs of toxicity and record survival time.
-
Calculate the mean survival time for each group.
-
-
Pharmacokinetic Analysis:
-
In a separate cohort of mice, administer a single dose of 5-FU with or without BVU pre-treatment.
-
Collect blood samples at various time points post-5-FU administration.
-
Separate plasma by centrifugation.
-
Determine the concentration of 5-FU in the plasma samples using a validated HPLC method.
-
-
Data Analysis:
-
Construct plasma concentration-time curves for 5-FU.
-
Calculate key pharmacokinetic parameters such as half-life (t1/2) and area under the curve (AUC).
-
Compare the survival curves between treatment groups using appropriate statistical methods (e.g., Kaplan-Meier analysis).
-
Concluding Remarks
The combination of this compound and 5-fluorouracil represents a promising strategy for enhancing the therapeutic efficacy of 5-FU. The well-defined mechanism of DPD inhibition provides a strong rationale for this combination. However, the accompanying increase in toxicity necessitates careful dose-finding and scheduling studies to optimize the therapeutic index. The protocols and data presented herein serve as a valuable resource for researchers and drug development professionals investigating this and similar combination therapies aimed at modulating drug metabolism for improved anticancer outcomes.
References
- 1. Effect of this compound on the catabolism and antitumor activity of 5-fluorouracil in rats and leukemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prediction of in vivo drug-drug interactions based on mechanism-based inhibition from in vitro data: inhibition of 5-fluorouracil metabolism by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of (E)-5-(2-Bromovinyl)uracil (BVU) Prodrugs
For: Researchers, scientists, and drug development professionals
Introduction
(E)-5-(2-Bromovinyl)uracil (BVU) is a potent antiviral compound. It is a metabolite of the licensed antiviral drug Brivudine (BVDU) and has shown significant activity against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV).[1][2][3][4] The clinical application of BVU itself can be limited by suboptimal pharmacokinetic properties, including poor aqueous solubility and low oral bioavailability. Prodrug strategies offer a promising approach to overcome these limitations by chemically modifying the BVU moiety to enhance its absorption, distribution, metabolism, and excretion (ADME) profile.[5][6][7][8]
These application notes provide a comprehensive overview of the development of BVU prodrugs, including synthetic strategies, in vitro evaluation protocols, and in vivo pharmacokinetic study designs. The information is intended to guide researchers in the design and assessment of novel BVU prodrugs with improved therapeutic potential. A significant challenge associated with BVDU is its metabolism to BVU, which inhibits dihydropyrimidine dehydrogenase (DPD).[2][4][9] This can lead to severe drug-drug interactions with 5-fluorouracil (5-FU), an anticancer drug catabolized by DPD.[2][4][9] The development of BVU prodrugs must therefore consider this interaction.
Prodrug Strategies for Enhanced Bioavailability
Several prodrug strategies can be employed to improve the bioavailability of BVU. These approaches typically involve the modification of the uracil ring or the attachment of a promoiety to a nucleoside analogue of BVU, such as (E)-5-(2-bromovinyl)uridine (BVRU). The goal is to create a more lipophilic and permeable molecule that can be efficiently absorbed and then converted to the active BVU in vivo. Common strategies include:
-
Amino Acid Esters: Attaching amino acids to the 5'-hydroxyl group of the corresponding nucleoside (e.g., BVRU) can enhance absorption via amino acid transporters in the intestine.[2]
-
Phosphate Esters (e.g., ProTides): Phosphoramidate, bis(S-acylthioethyl) (SATE), and cyclosaligenyl (cycloSal) prodrugs of the nucleoside monophosphate can bypass the rate-limiting initial phosphorylation step required for activation of many nucleoside analogues.[5][6][8] These prodrugs are designed to be stable in the bloodstream and efficiently deliver the monophosphate intracellularly.[5][6][8]
-
Lipid Conjugates: The attachment of long-chain fatty acids or phospholipids can significantly increase the lipophilicity of the molecule, thereby improving its passive diffusion across cell membranes.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for representative nucleoside analogues and their prodrugs, illustrating the potential improvements in antiviral activity and bioavailability that can be achieved through prodrug design. While specific data for BVU prodrugs is limited in the public domain, the data for the closely related analogue, l-BHDU, provides valuable insights.
Table 1: In Vitro Antiviral Activity of l-BHDU and its Prodrugs against Varicella-Zoster Virus (VZV)
| Compound | Prodrug Strategy | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| l-BHDU | Parent Drug | 0.25 | >200 | >909 |
| l-phenylalanine ester of l-BHDU | Amino Acid Ester | 0.028 | >100 | >3571 |
| l-valine ester of l-BHDU | Amino Acid Ester | 0.030 | >100 | >3333 |
| POM-l-BHDU-MP | Phosphate Ester | 0.035 | >100 | >2857 |
| POC-l-BHDU-MP | Phosphate Ester | 0.034 | >100 | >2941 |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/EC₅₀. Data extracted from studies on l-BHDU, a close structural analogue of BVU nucleosides.[2]
Table 2: Pharmacokinetic Parameters of Representative Antiviral Prodrugs
| Prodrug | Parent Drug | Species | Oral Bioavailability (%) | Key Finding |
| Valacyclovir | Acyclovir | Human | 54 | 3-5 fold increase over acyclovir.[10] |
| Famciclovir | Penciclovir | Human | 77 | Significantly improved oral absorption.[10] |
| Tenofovir Alafenamide (TAF) | Tenofovir | Human | High | Achieves therapeutic intracellular concentrations with a lower plasma exposure than Tenofovir Disoproxil Fumarate (TDF).[7] |
| MIV-210 | FLG | Human | >80 | 4- to 5-fold increase over the parent drug in animal models.[10] |
Experimental Protocols
General Synthesis of a 5'-Amino Acid Ester Prodrug of BVRU
This protocol describes a general method for the synthesis of a 5'-amino acid ester prodrug of (E)-5-(2-bromovinyl)uridine (BVRU), a potential precursor to BVU.
Caption: General synthesis workflow for a 5'-amino acid ester prodrug of BVRU.
Materials:
-
(E)-5-(2-bromovinyl)uridine (BVRU)
-
N-Boc-protected amino acid (e.g., N-Boc-L-valine)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Silica gel for column chromatography
Procedure:
-
Coupling Reaction:
-
Dissolve BVRU and the N-Boc-protected amino acid in anhydrous DCM.
-
Add DIC and a catalytic amount of DMAP to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Extraction:
-
Once the reaction is complete, filter the reaction mixture to remove any precipitates.
-
Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected prodrug.
-
-
Purification of Protected Prodrug:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM).
-
-
Deprotection:
-
Dissolve the purified Boc-protected prodrug in DCM.
-
Add TFA dropwise at 0°C and stir the reaction mixture for 1-2 hours.
-
-
Final Product Isolation:
-
Remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization or chromatography to yield the final amino acid ester prodrug.
-
In Vitro Caco-2 Permeability Assay
This assay is used to predict the intestinal absorption of a drug candidate.
Caption: Workflow for the in vitro Caco-2 permeability assay.
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell® plates for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
The permeability of a fluorescent marker like Lucifer yellow is also assessed.
-
-
Permeability Assessment:
-
Apical to Basolateral (A-B) Transport: Add the BVU prodrug (e.g., at 10 µM) to the apical side of the Transwell insert. At specified time points (e.g., 2 hours), collect samples from the basolateral side.
-
Basolateral to Apical (B-A) Transport: Add the BVU prodrug to the basolateral side and collect samples from the apical side at the same time points.
-
-
Sample Analysis:
-
Quantify the concentration of the prodrug in the collected samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio ≥ 2 suggests that the compound is a substrate for active efflux transporters.[11]
-
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo pharmacokinetic study in rats to determine the oral bioavailability of a BVU prodrug.
Procedure:
-
Animal Model:
-
Use male Sprague-Dawley rats (n=3-5 per group).
-
-
Drug Administration:
-
Intravenous (IV) Group: Administer the parent drug (e.g., BVRU or BVU) intravenously via the tail vein at a specific dose (e.g., 5 mg/kg).
-
Oral (PO) Group: Administer the BVU prodrug orally by gavage at a molar equivalent dose to the IV group.
-
-
Sample Collection:
-
Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma.
-
-
Sample Analysis:
-
Extract the parent drug and/or the prodrug from the plasma samples.
-
Quantify the concentrations using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) for both IV and PO administration.
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Intracellular Activation Pathway of a BVU Nucleoside Prodrug
The following diagram illustrates the proposed intracellular activation pathway for a phosphoramidate (ProTide) prodrug of a BVU nucleoside.
Caption: Proposed intracellular activation of a BVU nucleoside phosphoramidate prodrug.
This pathway involves the intracellular delivery of the prodrug, followed by enzymatic cleavage to release the monophosphate of the BVU nucleoside.[12][13] This monophosphate is then further phosphorylated by cellular kinases to the active triphosphate form, which can inhibit viral DNA polymerase.[1]
Conclusion
The development of prodrugs for this compound represents a viable strategy to enhance its therapeutic potential by improving its bioavailability. The application of established prodrug technologies, such as amino acid esters and phosphoramidates, is likely to yield candidates with improved pharmacokinetic profiles. The protocols and data presented in these application notes provide a framework for the rational design, synthesis, and evaluation of novel BVU prodrugs. Careful consideration of the potential for DPD inhibition is crucial in the development and selection of lead candidates.
References
- 1. Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and antiviral activity of this compound and (E)-5-(2-bromovinyl)uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Advancement of Prodrug Approaches for Nucleotide Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2 S,4 S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Permeability Assays [merckmillipore.com]
- 12. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Measuring (E)-5-(2-Bromovinyl)uracil: A Detailed Radioimmunoassay Protocol for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In response to the growing need for sensitive and specific quantification of the antiviral and chemotherapeutic modulating agent (E)-5-(2-Bromovinyl)uracil (BVU), this document provides detailed application notes and protocols for a competitive radioimmunoassay (RIA). Tailored for researchers, scientists, and drug development professionals, this guide offers a robust methodology for measuring BVU levels in biological matrices, crucial for pharmacokinetic studies and clinical trial monitoring.
This compound is a potent inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD), which plays a key role in the catabolism of pyrimidine-based chemotherapeutic agents like 5-fluorouracil (5-FU). By inhibiting DPD, BVU can significantly increase the plasma half-life and therapeutic efficacy of 5-FU. Consequently, precise measurement of BVU concentrations is paramount for optimizing drug regimens and ensuring patient safety. This radioimmunoassay provides a highly sensitive and specific method for this purpose.
Principle of the Radioimmunoassay
The radioimmunoassay for BVU is a competitive binding assay. In this assay, a fixed amount of radiolabeled BVU (the tracer) competes with the unlabeled BVU present in a sample (or standard) for a limited number of binding sites on a specific anti-BVU antibody. The amount of radiolabeled BVU bound to the antibody is inversely proportional to the concentration of unlabeled BVU in the sample. By measuring the radioactivity of the antibody-bound fraction, a standard curve can be generated, from which the concentration of BVU in unknown samples can be determined.
Data Presentation
The performance of a radioimmunoassay is characterized by several key parameters. The following tables summarize the expected quantitative data for a BVU RIA, based on performance characteristics of a similar assay for a related compound, 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-araU)[1].
Table 1: Assay Performance Characteristics
| Parameter | Serum | Urine |
| Assay Range | 2.5 - 1,000 ng/mL | 10 - 1,000 ng/mL |
| Sensitivity | 2.5 ng/mL | 25 ng/mL |
Table 2: Assay Precision
| Sample | Intra-assay CV (%) | Inter-assay CV (%) |
| Serum Controls | 3.1 - 4.4 | < 8.6 |
| Urine Controls | 2.5 - 4.2 | < 8.6 |
Experimental Protocols
This section provides a detailed methodology for the key experiments required to establish and perform the radioimmunoassay for this compound.
Protocol 1: Preparation of a BVU-Hapten-Carrier Conjugate for Immunization
To elicit an immune response against the small molecule BVU, it must first be conjugated to a larger carrier protein, creating a hapten-carrier conjugate. This protocol describes the synthesis of a BVU derivative suitable for conjugation and the subsequent coupling to a carrier protein.
1.1. Synthesis of (E)-5-(2-Carboxyvinyl)uracil:
This procedure is adapted from the synthesis of similar uracil derivatives.
-
Step 1: Start with 5-formyluracil.
-
Step 2: React 5-formyluracil with malonic acid in a suitable solvent such as pyridine, with a catalyst like piperidine.
-
Step 3: Heat the reaction mixture to facilitate the Knoevenagel condensation, followed by decarboxylation to yield (E)-5-(2-carboxyvinyl)uracil.
-
Step 4: Purify the product by recrystallization or column chromatography.
1.2. Conjugation of (E)-5-(2-Carboxyvinyl)uracil to a Carrier Protein (e.g., BSA or KLH):
-
Step 1: Dissolve (E)-5-(2-carboxyvinyl)uracil in a suitable solvent like dimethylformamide (DMF).
-
Step 2: Activate the carboxyl group using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).
-
Step 3: Dissolve the carrier protein (Bovine Serum Albumin or Keyhole Limpet Hemocyanin) in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Step 4: Slowly add the activated hapten solution to the protein solution with gentle stirring.
-
Step 5: Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.
-
Step 6: Purify the resulting BVU-protein conjugate by dialysis against PBS to remove unreacted hapten and coupling reagents.
-
Step 7: Characterize the conjugate to determine the hapten-to-protein molar ratio.
Protocol 2: Production of Polyclonal Anti-BVU Antibodies
This protocol outlines the immunization of rabbits to generate polyclonal antibodies against BVU.
-
Step 1: Emulsify the BVU-protein conjugate (immunogen) with an equal volume of Freund's complete adjuvant for the primary immunization. For subsequent booster immunizations, use Freund's incomplete adjuvant.
-
Step 2: Immunize healthy adult rabbits with the emulsion via subcutaneous or intramuscular injections at multiple sites. The initial immunization should contain approximately 100-500 µg of the conjugate per rabbit.
-
Step 3: Administer booster immunizations every 3-4 weeks with the same amount of immunogen in incomplete adjuvant.
-
Step 4: Collect blood samples (test bleeds) 7-10 days after each booster immunization to monitor the antibody titer using a suitable method like ELISA.
-
Step 5: Once a high antibody titer is achieved, perform a terminal bleed and collect the blood.
-
Step 6: Separate the serum from the clotted blood by centrifugation.
-
Step 7: The antiserum can be used directly or the IgG fraction can be purified using protein A/G affinity chromatography.
Protocol 3: Synthesis of Radiolabeled [¹²⁵I]-(E)-5-(2-Bromovinyl)uracil Tracer
This protocol describes a plausible method for the radioiodination of a BVU precursor.
-
Step 1: Synthesize a precursor molecule, such as (E)-5-(2-tributylstannylvinyl)uracil, which can be achieved by reacting 5-ethynyluracil with tributyltin hydride.
-
Step 2: In a shielded vial, add a solution of the stannylated precursor in a suitable organic solvent.
-
Step 3: Add Na[¹²⁵I] to the reaction vial.
-
Step 4: Introduce an oxidizing agent, such as Chloramine-T, to initiate the electrophilic radioiodination reaction.
-
Step 5: Allow the reaction to proceed for a short period (e.g., 1-5 minutes) at room temperature.
-
Step 6: Quench the reaction by adding a reducing agent, such as sodium metabisulfite.
-
Step 7: Purify the radiolabeled [¹²⁵I]-(E)-5-(2-Bromovinyl)uracil from unreacted iodide and other reagents using high-performance liquid chromatography (HPLC).
Protocol 4: Radioimmunoassay Procedure
-
Step 1: Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, e.g., 0.1 M phosphate buffer, pH 7.4, containing 0.1% bovine serum albumin (BSA).
-
Standards: Prepare a series of BVU standards of known concentrations in the assay buffer.
-
Antibody Dilution: Dilute the anti-BVU antiserum in the assay buffer to a concentration that binds approximately 30-50% of the radiolabeled tracer in the absence of unlabeled BVU.
-
Tracer Solution: Dilute the purified [¹²⁵I]-BVU tracer in the assay buffer to a concentration that yields approximately 10,000-20,000 counts per minute (CPM) per 100 µL.
-
-
Step 2: Assay Setup:
-
Label duplicate tubes for total counts, non-specific binding (NSB), zero standard (B₀), standards, and unknown samples.
-
Add 100 µL of assay buffer to the NSB tubes.
-
Add 100 µL of each standard or unknown sample to the respective tubes.
-
Add 100 µL of the diluted [¹²⁵I]-BVU tracer to all tubes.
-
Add 100 µL of the diluted anti-BVU antibody to all tubes except the total count and NSB tubes.
-
-
Step 3: Incubation:
-
Vortex all tubes gently and incubate overnight at 4°C to reach equilibrium.
-
-
Step 4: Separation of Bound and Free Tracer:
-
Add a suitable separation agent, such as a second antibody (e.g., goat anti-rabbit IgG) or polyethylene glycol (PEG) solution, to all tubes except the total count tubes to precipitate the antibody-bound fraction.
-
Incubate for a sufficient time to allow for precipitation (e.g., 30 minutes at 4°C).
-
Centrifuge the tubes to pellet the precipitate.
-
-
Step 5: Measurement of Radioactivity:
-
Carefully decant the supernatant from all tubes except the total count tubes.
-
Measure the radioactivity in the pellets (for all tubes except total counts) and in the total count tubes using a gamma counter.
-
-
Step 6: Data Analysis:
-
Calculate the average CPM for each set of duplicates.
-
Calculate the percentage of tracer bound (%B/B₀) for each standard and sample.
-
Construct a standard curve by plotting %B/B₀ versus the concentration of the BVU standards.
-
Determine the concentration of BVU in the unknown samples by interpolating their %B/B₀ values from the standard curve.
-
Visualizations
The following diagrams illustrate the key processes described in this document.
References
Application Notes & Protocols: Evaluating the In Vitro Efficacy of (E)-5-(2-Bromovinyl)uracil (BVU) Using Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-5-(2-Bromovinyl)uracil (BVU) is a pyrimidine base primarily known as a metabolite of the potent antiviral drug (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU, Brivudine).[1][2] BVDU is a highly selective inhibitor of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV).[1] The antiviral activity of BVDU relies on its phosphorylation by virus-encoded thymidine kinase (TK), a step that BVU, lacking the deoxyribose sugar moiety, cannot undergo.[1]
The primary characterized activity of BVU is the irreversible inactivation of dihydropyrimidine dehydrogenase (DPD), a key enzyme in the catabolism of pyrimidines like 5-fluorouracil (5-FU).[2][3][4] This interaction can lead to significant drug-drug interactions.[3][4] While BVU is generally considered an inactive metabolite in terms of direct antiviral action, it is crucial to experimentally verify its lack of efficacy and potential cytotoxicity in relevant cell culture models.
These application notes provide a comprehensive framework and detailed protocols for evaluating the direct antiviral efficacy and cytotoxicity of BVU against HSV-1 and VZV. The outlined workflow will enable researchers to determine key parameters such as the 50% cytotoxic concentration (CC50), the 50% effective concentration (EC50), and the selectivity index (SI).
Mechanism of Action: BVDU vs. BVU
Understanding the distinct mechanisms of BVU and its parent compound BVDU is critical for interpreting experimental results. BVDU requires a multi-step activation process initiated by a viral enzyme, highlighting its specificity. BVU's primary target is a host cell enzyme.
The activation of the parent drug, BVDU, is a selective process that occurs preferentially in virus-infected cells expressing viral thymidine kinase. This kinase phosphorylates BVDU into BVDU-monophosphate. Cellular kinases then further phosphorylate it to the active triphosphate form, BVDU-TP, which acts as a competitive inhibitor of the viral DNA polymerase, halting viral replication.[1][3]
In contrast, BVU is known to be a potent inactivator of the host enzyme DPD. This enzyme is responsible for the breakdown of pyrimidines. By inactivating DPD, BVU can increase the plasma concentration of other drugs, such as 5-fluorouracil, that are metabolized by this enzyme.
Recommended Experimental Workflow
A systematic, phased approach is essential for accurately assessing the antiviral potential of any compound. The workflow begins with evaluating cytotoxicity to establish a safe therapeutic window, followed by direct efficacy testing against the target viruses.
Phase 1: Cytotoxicity Assessment
Objective: To determine the 50% cytotoxic concentration (CC50) of BVU on relevant host cell lines. This ensures that any observed antiviral effect is not merely a result of cell death.[5][6]
Recommended Cell Lines & Viruses:
| Cell Line | Description | Target Virus |
| Vero | African green monkey kidney epithelial cells | Herpes Simplex Virus-1 (HSV-1) |
| MRC-5 | Human fetal lung fibroblast cells | Varicella-Zoster Virus (VZV) |
| HFF | Human Foreskin Fibroblast cells | Varicella-Zoster Virus (VZV) |
Protocol 1: MTT Assay for Cytotoxicity
This protocol measures the metabolic activity of cells, which is proportional to the number of viable cells.[7] Metabolically active cells convert the yellow tetrazolium salt MTT into purple formazan crystals.[7]
Materials:
-
Host cell line (e.g., Vero, MRC-5)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
BVU stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density of 1 x 10^4 cells/well in 100 µL of growth medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[5]
-
Compound Dilution: Prepare serial dilutions of BVU in culture medium. It is recommended to use a 2-fold dilution series starting from a high concentration (e.g., 1000 µM). Include a "cells only" control (medium only) and a "vehicle" control (medium with the highest concentration of DMSO used).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared BVU dilutions to the respective wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2, corresponding to the duration of the planned antiviral assay.[5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5] Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the CC50 value.[5]
Data Presentation:
Table 1: Sample Data for CC50 Determination
| BVU Conc. (µM) | Absorbance (570 nm) | % Cell Viability |
|---|---|---|
| 0 (Control) | 1.250 | 100% |
| 15.6 | 1.245 | 99.6% |
| 31.25 | 1.230 | 98.4% |
| 62.5 | 1.190 | 95.2% |
| 125 | 1.050 | 84.0% |
| 250 | 0.850 | 68.0% |
| 500 | 0.610 | 48.8% |
| 1000 | 0.350 | 28.0% |
| Calculated CC50 | | ~510 µM |
Phase 2: Antiviral Efficacy Assessment
Objective: To quantify the ability of BVU to inhibit the replication of HSV-1 and VZV in vitro and determine its EC50 value.
Protocol 2: Plaque Reduction Assay (PRA)
The plaque reduction assay is the gold standard for measuring antiviral efficacy.[8] It measures the ability of a compound to reduce the number of viral plaques, which are localized areas of cell death (cytopathic effect) caused by viral infection.[9][10]
Materials:
-
Confluent monolayers of host cells (Vero for HSV-1; MRC-5 or HFF for VZV) in 6-well or 12-well plates.
-
Virus stock of known titer (PFU/mL).
-
BVU serial dilutions prepared in overlay medium.
-
Overlay Medium: Growth medium containing 0.5-1.2% carboxymethylcellulose (CMC) or methylcellulose.[11][12]
-
Crystal Violet staining solution (0.5% crystal violet in 50% ethanol).[13]
Procedure:
-
Cell Preparation: Grow host cells in multi-well plates until they form a confluent monolayer (90-100%).[11]
-
Virus Infection: Aspirate the growth medium. Infect the cell monolayers with the virus at a concentration calculated to produce 50-100 plaques per well (a multiplicity of infection, MOI, of ~0.01 is often a good starting point).[12][14] Incubate for 1-2 hours at 37°C to allow for viral adsorption.[9][11]
-
Compound Treatment: After incubation, remove the virus inoculum. Wash the cells gently with PBS.
-
Overlay Addition: Add the overlay medium containing various non-toxic concentrations of BVU (as determined in the cytotoxicity assay). Include a "virus control" well (no compound) and a "cell control" well (no virus or compound).
-
Incubation: Incubate the plates at 37°C with 5% CO2. Incubation time depends on the virus:
-
Plaque Visualization: Aspirate the overlay medium. Fix the cells with 100% methanol for 20 minutes.[9][10] Stain the cells with crystal violet solution for 10-30 minutes.[13]
-
Plaque Counting: Gently wash the plates with water and allow them to air dry.[13] Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each concentration relative to the virus control. Plot the percentage of inhibition against the log of the compound concentration to determine the EC50 value using non-linear regression.[11]
Data Presentation:
Table 2: Sample Data for EC50 Determination (PRA)
| BVU Conc. (µM) | Avg. Plaque Count | % Inhibition |
|---|---|---|
| 0 (Virus Control) | 80 | 0% |
| 10 | 78 | 2.5% |
| 50 | 75 | 6.3% |
| 100 | 72 | 10.0% |
| 200 | 65 | 18.8% |
| 400 | 50 | 37.5% |
| Calculated EC50 | | >400 µM |
Protocol 3: Viral Yield Reduction Assay
This assay is a powerful technique that measures the quantity of new infectious virus particles produced in the presence of a compound.[15][16]
Materials:
-
Host cells in 24-well plates or T-25 flasks.
-
Virus stock of known titer.
-
BVU serial dilutions.
Procedure:
-
Infection & Treatment: Seed cells and allow them to become confluent. Infect the cells with the virus at a high multiplicity of infection (MOI > 1) to ensure nearly all cells are infected.[16] After a 1-2 hour adsorption period, wash the cells and add a maintenance medium containing serial dilutions of BVU.
-
Incubation: Incubate the cultures for a full viral replication cycle (e.g., 24-48 hours for HSV-1).
-
Virus Harvest: Harvest the entire culture (cells and supernatant). Subject the harvest to three cycles of freezing and thawing to release intracellular virions.[12]
-
Titer Determination: Clarify the lysate by low-speed centrifugation. Determine the titer of the progeny virus in the supernatant from each drug concentration by performing a standard plaque assay on fresh cell monolayers.[16]
-
Data Analysis: Calculate the reduction in viral yield (in PFU/mL or log10) for each BVU concentration compared to the untreated virus control. The EC50 is the concentration that reduces the viral yield by 50% (or EC90 for a 1-log reduction, EC99 for a 2-log reduction, etc.).
Phase 3: Data Analysis and Interpretation
Objective: To synthesize the cytotoxicity and efficacy data to determine the therapeutic potential of BVU.
Key Parameters:
-
CC50 (50% Cytotoxic Concentration): The concentration of BVU that reduces host cell viability by 50%.
-
EC50 (50% Effective Concentration): The concentration of BVU that inhibits viral replication (e.g., plaque formation) by 50%.[6]
-
Selectivity Index (SI): A crucial measure of a compound's therapeutic window. It is the ratio of its cytotoxicity to its antiviral activity. A higher SI value indicates greater selectivity and potential for therapeutic use.[6] SI = CC50 / EC50
Data Summary:
The final data should be compiled into a clear, comparative table.
Table 3: Summary of BVU In Vitro Efficacy and Cytotoxicity
| Virus | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| HSV-1 | Vero | [Insert Data] | [Insert Data] | [Calculate] |
| VZV | MRC-5 | [Insert Data] | [Insert Data] | [Calculate] |
| VZV | HFF | [Insert Data] | [Insert Data] | [Calculate] |
Interpretation: Based on the known mechanism of its parent compound BVDU, it is anticipated that BVU will exhibit a high EC50 value (low potency) and consequently a very low Selectivity Index. A compound is generally considered a promising antiviral candidate if its SI is greater than 10, and ideally greater than 100. The results from these protocols will provide definitive, quantitative data to confirm the direct antiviral activity profile of BVU.
References
- 1. (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. fda.gov [fda.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Herpes Simplex Virus Antiviral Drug Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
- 10. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.7. Plaque reduction assay [bio-protocol.org]
- 12. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 14. Compounds that target host cell proteins prevent varicella-zoster virus replication in culture, ex vivo, and in SCID-Hu mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ibtbioservices.com [ibtbioservices.com]
- 16. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for In Vivo Studies of (E)-5-(2-Bromovinyl)uracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-5-(2-Bromovinyl)uracil (BVU) is a synthetic pyrimidine analog with potent biological activities that have been explored in various preclinical animal models. These notes provide detailed protocols and data for in vivo studies of BVU, focusing on its applications as an antiviral agent against Herpes Simplex Virus type 1 (HSV-1) and as a modulator of 5-fluorouracil's (5-FU) antitumor activity.
Antiviral Activity against Herpes Simplex Virus Type 1 (HSV-1)
BVU has demonstrated significant efficacy in animal models of HSV-1 infection. Its antiviral activity is attributed to its metabolic conversion to (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), which, after phosphorylation by viral thymidine kinase, inhibits viral DNA polymerase.[1]
Animal Model: Murine Model of Disseminated HSV-1 Infection
A commonly used model to evaluate the systemic efficacy of antiviral compounds against HSV-1 is the lethal disseminated infection model in mice.
Experimental Protocol:
-
Animal Strain: BALB/c mice (female, 4-6 weeks old).
-
Virus Strain: HSV-1 strain with known virulence (e.g., KOS, VR-3, or a clinical isolate).
-
Virus Preparation: Propagate the virus in a suitable cell line (e.g., Vero cells) and determine the viral titer (plaque-forming units [PFU]/mL).
-
Infection: Infect mice intraperitoneally (i.p.) or intracerebrally (i.c.) with a lethal dose of the HSV-1 strain (e.g., 10^5 - 10^6 PFU/mouse). The exact dose should be predetermined to cause mortality in untreated control animals within a specific timeframe (e.g., 7-10 days).
-
Drug Preparation: Prepare a suspension of BVU in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Treatment Regimen:
-
Administer BVU orally (p.o.) or intraperitoneally (i.p.) at varying dosages (e.g., 50, 100, 200 mg/kg/day).
-
Initiate treatment shortly after infection (e.g., 2 hours post-infection) and continue for a specified duration (e.g., 5-10 days).
-
A control group should receive the vehicle only. A positive control group treated with a known antiviral like acyclovir can also be included.
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for clinical signs of illness (e.g., ruffled fur, lethargy, neurological symptoms) and mortality for at least 21 days post-infection.
-
Record the mean survival time for each group.
-
In a satellite group of animals, organs such as the brain, liver, and spleen can be harvested at specific time points to determine viral titers.
-
Quantitative Data Summary:
| Animal Model | Virus Strain | BVU Dose (mg/kg/day) | Administration Route | Outcome | Reference |
| Mice | HSV-1 (lethal disseminated infection) | Not specified | Not specified | Protected mice from lethal infection | [1] |
| Mice | HSV-1 (clinical isolate, encephalitis model) | 100 or 200 (as BrVaraU) | i.p. (twice daily for 5 or 10 days) | Nearly complete protection from encephalitis and death | [2] |
| Mice | HSV-1 (WT-51, moderate virulence) | 50 (as brovavir) | p.o. (twice daily) | Markedly suppressed viral replication in the brain | [3] |
| Mice | HSV-1 (VR-3, high virulence) | 50 (as brovavir) | p.o. (twice daily) | Delayed viral growth in the brain | [3] |
Signaling Pathway: Antiviral Mechanism of Action
Brivudine (a related compound to BVU) acts as a thymidine analog. It is phosphorylated by viral thymidine kinase to its active triphosphate form. This active form is then incorporated into the viral DNA, leading to the termination of the DNA chain and inhibition of viral DNA polymerase, thus halting viral replication.[4][5][6]
Modulation of 5-Fluorouracil (5-FU) Antitumor Activity
BVU is a potent inhibitor of dihydrothymine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-FU. By inhibiting DPD, BVU can increase the plasma half-life and bioavailability of 5-FU, thereby enhancing its antitumor efficacy.[7]
Animal Model: Murine P388 Leukemia Model
The P388 murine lymphocytic leukemia model is a standard in vivo screen for potential anticancer agents.
Experimental Protocol:
-
Animal Strain: DBA/2 mice (female, 6-8 weeks old).
-
Tumor Cell Line: P388 murine lymphocytic leukemia cells.
-
Cell Culture and Preparation:
-
Culture P388 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase, wash with sterile PBS, and resuspend at a concentration of 1 x 10^7 cells/mL. Ensure cell viability is >95% using trypan blue exclusion.
-
-
Tumor Inoculation: On day 0, inoculate each mouse intraperitoneally (i.p.) with 0.1 mL of the P388 cell suspension (1 x 10^6 cells/mouse).
-
Drug Preparation:
-
Prepare BVU in a suitable vehicle.
-
Prepare 5-FU in sterile saline.
-
-
Treatment Regimen:
-
Control Group: Administer vehicle.
-
5-FU Group: Administer 5-FU (e.g., 5 mg/kg) i.p. on days 1, 3, 5, and 7 post-inoculation.
-
BVU + 5-FU Group: Administer BVU (e.g., 200 µmol/kg) i.p. one hour before each 5-FU injection.
-
BVU Alone Group: Administer BVU at the same dose and schedule as the combination group.
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for signs of toxicity (e.g., weight loss, behavioral changes) and record the date of death for each animal.
-
The primary endpoint is the mean survival time. The percent increase in lifespan (% ILS) can be calculated as: [(Mean survival time of treated group / Mean survival time of control group) - 1] x 100.
-
For solid tumor models that might be adapted, tumor volume would be measured regularly.
-
Quantitative Data Summary:
| Animal Model | Treatment Group | Dose | Mean Survival Time (days) | % Increase in Lifespan (ILS) | Reference |
| DBA/2 mice with P388 leukemia | Control | - | 9.7 | - | [7] |
| 5-FU | 5 mg/kg (days 1, 3, 5, 7) | 12.4 | 27.8 | [7] | |
| BVU + 5-FU | BVU: 200 µmol/kg (1h before 5-FU)5-FU: 5 mg/kg (days 1, 3, 5, 7) | 17.1 | 76.3 | [7] | |
| BVU alone | 200 µmol/kg | Not significantly different from control | - | [7] | |
| 5-FU (high dose) | 20 mg/kg | 15.3 | 57.7 | [7] | |
| BVU + 5-FU (high dose) | BVU: 200 µmol/kg (1h before 5-FU)5-FU: 20 mg/kg | 9.2 | -5.2 (toxic) | [7] |
Signaling Pathway: Modulation of 5-FU Metabolism
BVU irreversibly inhibits dihydrothymine dehydrogenase (DPD), the enzyme responsible for the degradation of 5-FU. This leads to higher and more sustained plasma concentrations of 5-FU, increasing its availability to be converted into its active metabolites (FdUMP, FUTP, and FdUTP) which exert cytotoxic effects by inhibiting thymidylate synthase and being misincorporated into RNA and DNA.
In Vivo Assay for Dihydrothymine Dehydrogenase (DPD) Activity
To confirm the mechanism of action of BVU in modulating 5-FU activity, an in vivo assay to measure DPD activity can be performed. This can be achieved through a thymine challenge test.
Experimental Protocol:
-
Animal Strain: Rats or mice.
-
BVU Administration: Administer BVU at a specific dose (e.g., 200 µmol/kg, i.p.).
-
Thymine Challenge: At a set time after BVU administration (e.g., 1 hour), administer a dose of thymine (e.g., oral gavage).
-
Sample Collection: Collect blood samples at various time points post-thymine administration. Urine samples can also be collected over a defined period.
-
Analysis:
-
Measure the concentrations of thymine and its metabolite, dihydrothymine (DHT), in plasma and/or urine using a validated analytical method such as LC-MS/MS.
-
A significant decrease in the formation of DHT and an increase in the plasma half-life of thymine in BVU-treated animals compared to controls would indicate DPD inhibition.
-
Experimental Workflow: DPD Inhibition Assay
Pharmacokinetics
Understanding the pharmacokinetic profile of BVU is crucial for designing effective dosing regimens.
Experimental Protocol:
-
Animal Strain: BALB/c mice or other appropriate rodent model.
-
Drug Administration: Administer a single dose of BVU via the desired route (e.g., intravenous, oral, intraperitoneal) at a specific concentration (e.g., 100 mg/kg).
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240, 320 minutes).
-
Sample Processing: Process blood samples to obtain plasma or serum.
-
Analysis: Quantify the concentration of BVU and its major metabolite (e.g., bromovinyluracil) in the samples using a validated analytical method like HPLC or LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).
Pharmacokinetic Data Summary (for the related compound BVDU in mice):
| Parameter | Administration Route | Dose (mg/kg) | Value | Reference |
| Peak Serum Concentration | Intraperitoneal | 100 | 40-100 µg/mL | [8] |
| Subcutaneous | 100 | ~60 µg/mL | [8] | |
| Oral | 100 | ~40 µg/mL | [8] | |
| Detectable Blood Levels | Oral | 100 | Still present at 320 minutes | [8] |
Note: These data are for BVDU, the deoxyribonucleoside derivative of BVU. The pharmacokinetics of BVU itself may differ, though it is readily metabolized to BVDU.
Conclusion
The provided application notes and protocols offer a framework for conducting in vivo studies with this compound. These models are instrumental in elucidating its therapeutic potential as both an antiviral agent and a chemosensitizer. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for the ethical use of animals in research.
References
- 1. Synthesis and antiviral activity of this compound and (E)-5-(2-bromovinyl)uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of experimental herpes simplex virus type 1 encephalitis in mice with (E)-5-(2-bromovinyl)- and 5-vinyl-1-beta-D-arabinofuranosyluracil: comparison with bromovinyl-deoxyuridine and acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Brivudine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Brivudine? [synapse.patsnap.com]
- 6. What is Brivudine used for? [synapse.patsnap.com]
- 7. Effect of this compound on the catabolism and antitumor activity of 5-fluorouracil in rats and leukemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of E-5-(2-Bromovinyl)-2′-Deoxyuridine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(E)-5-(2-Bromovinyl)uracil stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of (E)-5-(2-Bromovinyl)uracil (BVU). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BVU) and what are its primary applications?
This compound (BVU) is a pyrimidine analog. It is notably a metabolite of the antiviral drug (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) and sorivudine.[1][2] BVU's primary biochemical role is as an irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme crucial for the catabolism of 5-fluorouracil (5-FU), a chemotherapeutic agent.[3][4] By inhibiting DPD, BVU can enhance the efficacy and also the toxicity of 5-FU.[3]
Q2: What are the known physicochemical properties of BVU?
The table below summarizes the key physicochemical properties of BVU.
| Property | Value | Reference |
| IUPAC Name | 5-[(E)-2-bromoethenyl]-1H-pyrimidine-2,4-dione | [5] |
| Molecular Formula | C₆H₅BrN₂O₂ | [4][5] |
| Molecular Weight | 217.02 g/mol | [4][5] |
| CAS Number | 69304-49-0 | [4][5] |
| Appearance | Crystalline solid | [4] |
| Solubility | DMF: ~60 mg/mLDMSO: ~53 mg/mLPBS (pH 7.2): ~8 mg/mLEthanol: ~0.8 mg/mL | [4] |
| UV λmax | 250, 290 nm | [4] |
Q3: How should BVU be stored to ensure its stability?
Based on supplier recommendations, this compound should be stored at -20°C.[4] Under these conditions, it is reported to be stable for at least four years.[4] For short-term use, refrigeration at 4°C is acceptable, but for long-term storage, freezing is recommended to minimize degradation.
Troubleshooting Guides
HPLC Analysis of BVU
High-Performance Liquid Chromatography (HPLC) is a standard technique for analyzing the purity and degradation of BVU. Below are common issues and their solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause A: Secondary Interactions. Basic compounds like uracil derivatives can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Solution: Use a mobile phase with a lower pH (e.g., 2.5-3.5) to suppress the ionization of silanol groups. Adding a competitive base, such as triethylamine (TEA), to the mobile phase can also mitigate these interactions. Alternatively, use an end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl).
-
-
Possible Cause B: Sample Solvent Mismatch. Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Dissolve and inject the sample in the initial mobile phase or a weaker solvent whenever possible.
-
-
Possible Cause C: Column Overload. Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
Issue 2: Inconsistent Retention Times
-
Possible Cause A: Inadequate Column Equilibration. Insufficient equilibration time between gradient runs can lead to shifting retention times.
-
Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before each injection.
-
-
Possible Cause B: Mobile Phase Composition Changes. Evaporation of volatile organic solvents or changes in buffer pH can alter retention times.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Buffer solutions should be pH-checked regularly.
-
-
Possible Cause C: Temperature Fluctuations. Changes in ambient temperature can affect viscosity and, consequently, retention times.
-
Solution: Use a column oven to maintain a constant temperature throughout the analysis.
-
Mass Spectrometry (MS) Analysis of BVU
Issue 1: Ambiguous Molecular Ion Peak
-
Possible Cause: Isotopic Distribution of Bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[6][7]
-
Solution: Expect to see a characteristic M+ and M+2 isotopic pattern with peaks of almost equal intensity, separated by 2 m/z units. This pattern is a strong indicator of the presence of a single bromine atom in the molecule or fragment.
-
Issue 2: Presence of Adducts or Contaminant Ions
-
Possible Cause: Contaminants in the mobile phase or from the system. Common contaminants include plasticizers (phthalates), solvent clusters, and metal ions (e.g., Na⁺, K⁺) that can form adducts with the analyte.[8][9]
-
Solution: Use high-purity solvents and freshly prepared mobile phases. Regularly clean the MS source. Be aware of common background ions and their m/z values to avoid misinterpretation.
-
Stability and Degradation Pathways
While specific, comprehensive stability studies on BVU are not widely published, its degradation pathways can be inferred from its chemical structure and data on related compounds like 5-fluorouracil and other vinyl halides.[10][11]
Proposed Degradation Pathways
This compound is susceptible to degradation under hydrolytic, photolytic, and thermal stress conditions.
-
Hydrolytic Degradation: Under aqueous conditions, particularly at non-neutral pH, the vinyl bromide moiety may undergo hydrolysis. This could lead to the formation of 5-(2-hydroxyvinyl)uracil or 5-formylmethyluracil through subsequent tautomerization. The uracil ring itself can also be susceptible to hydrolysis, leading to ring-opening products.
-
Photodegradation: Exposure to UV light can induce cleavage of the carbon-bromine bond, a known degradation pathway for brominated organic compounds.[10] This would likely proceed via a free-radical mechanism, potentially leading to the formation of 5-vinyluracil and other cross-linked products.
-
Thermal Degradation: At elevated temperatures, decomposition of the vinyl side chain and the uracil ring can be expected.
The following diagram illustrates the proposed degradation pathways for BVU.
Caption: Proposed degradation pathways for this compound.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[12][13]
Objective: To generate potential degradation products of BVU under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC-grade water, methanol, and acetonitrile
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of BVU (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of water and acetonitrile.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate vials.
-
Keep one set of vials at room temperature and another at an elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an appropriate amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure in step 2 using 0.1 M NaOH and 1 M NaOH.
-
Neutralize the samples with an appropriate amount of HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂ and 30% H₂O₂ in separate vials.
-
Keep the vials at room temperature and analyze at the specified time points.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid BVU in a petri dish and expose it to dry heat in an oven (e.g., 80°C).
-
Sample at various time points, dissolve in a suitable solvent, and analyze.
-
-
Photodegradation:
-
Expose a solution of BVU and solid BVU to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after the exposure period.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method, comparing them to an unstressed control sample.
The following workflow diagram outlines the process for conducting a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on the catabolism and antitumor activity of 5-fluorouracil in rats and leukemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | C6H5BrN2O2 | CID 688297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. massspec.unm.edu [massspec.unm.edu]
- 9. ccc.bc.edu [ccc.bc.edu]
- 10. Enhancement of Photostabilization of Poly(Vinyl Chloride) in the Presence of Tin–Cephalexin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnrjournal.com [pnrjournal.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Improving the solubility of (E)-5-(2-Bromovinyl)uracil for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of (E)-5-(2-Bromovinyl)uracil (BVU) for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BVU) and what are its primary applications in research?
This compound, also known as BVU, is a pyrimidine analog. It is a principal metabolite of the antiviral drug brivudine.[1] In research, BVU is primarily studied as a potent and irreversible inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD).[2] DPD is the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.[1][3] By inhibiting DPD, BVU can increase the bioavailability and efficacy of 5-FU.[1]
Q2: What are the known solubility properties of BVU?
BVU is a poorly soluble compound in aqueous solutions. Its solubility in common laboratory solvents has been determined and is summarized in the table below.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | 60 mg/mL |
| Dimethyl sulfoxide (DMSO) | 53 mg/mL |
| Ethanol | 0.8 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 8 mg/mL |
Data sourced from Cayman Chemical product information sheet.[2]
Troubleshooting Guide
Issue 1: My this compound powder is not dissolving in my desired solvent.
-
Possible Cause: The chosen solvent may not be appropriate for the desired concentration. BVU has limited solubility in aqueous solutions and lower alcohols like ethanol.
-
Solution:
-
Use a recommended organic solvent: For preparing high-concentration stock solutions, Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended.[2]
-
Gentle Warming: Gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.[3]
-
Sonication: Brief sonication can also help to break up powder aggregates and enhance dissolution.[4]
-
Vortexing: After warming or sonication, vortex the solution thoroughly to ensure it is fully dissolved.[3]
-
Issue 2: My BVU precipitates out of solution when I dilute my DMSO stock into the cell culture medium.
-
Possible Cause: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly introduced into an aqueous environment where it is less soluble.
-
Troubleshooting Steps:
-
Pre-warm media and stock solution: Before mixing, gently warm both the cell culture medium and the BVU stock solution to 37°C.[3]
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the stock in a small volume of serum-free media, mix gently, and then add this intermediate dilution to the final volume of media.[5]
-
Rapid Mixing: When adding the BVU stock solution to the media, do so dropwise while gently swirling or pipetting to ensure rapid and even dispersion.[3]
-
Lower Final Concentration: If precipitation persists, it may be necessary to use a lower final concentration of BVU in your experiment.
-
Increase Final DMSO Concentration (with caution): While keeping the final DMSO concentration as low as possible is crucial, a slightly higher, non-toxic concentration may be required to maintain solubility. It is essential to determine the maximum tolerable DMSO concentration for your specific cell line.[6]
-
Issue 3: I am observing unexpected cytotoxicity or changes in cell morphology in my experiments.
-
Possible Cause: The concentration of the vehicle solvent, typically DMSO, may be too high and causing cellular stress or toxicity.
-
Solution:
-
Determine the Maximum Tolerable DMSO Concentration: It is critical to perform a vehicle control experiment to determine the highest concentration of DMSO that does not affect the viability or morphology of your specific cell line under your experimental conditions (e.g., incubation time). Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects, but sensitive or primary cells may be affected at concentrations as low as 0.1%.[7][8]
-
Maintain Consistent DMSO Concentration: Ensure that the final DMSO concentration is the same across all experimental and control groups. When preparing serial dilutions of your compound, it is best practice to first create the serial dilutions in 100% DMSO and then dilute each of these into your culture medium to achieve the desired final compound concentration with a consistent final DMSO concentration.[9]
-
Include Proper Controls: Always include an "untreated" control (cells in media only) and a "vehicle" control (cells in media with the same final concentration of DMSO as the treated cells). This will allow you to distinguish between the effects of the compound and the effects of the solvent.[10]
-
Table 2: General Recommendations for Maximum DMSO Concentration in Cell Culture
| Cell Type | Recommended Max. Concentration | Incubation Time |
| Most cancer cell lines | ≤ 0.5% | 24-72 hours |
| Human Apical Papilla Cells | < 1% | Up to 72 hours |
| Human Hematopoietic Tumor Cell Lines | < 2% | 24-72 hours |
| Sensitive/Primary Cells | ≤ 0.1% | Variable |
Note: These are general guidelines. The optimal DMSO concentration should be empirically determined for each cell line and experimental setup.[7][8]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 217.02 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.17 mg of BVU powder.
-
Dispense Compound: Carefully transfer the weighed powder into a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Gently vortex the tube until the compound is completely dissolved. If necessary, warm the tube in a 37°C water bath for 5-10 minutes or sonicate briefly to aid dissolution.[3][4]
-
Visual Inspection: Visually inspect the solution to ensure there is no undissolved particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.[4]
Protocol 2: Preparation of Working Solutions and Vehicle Controls for a Cell-Based Assay
This protocol describes the preparation of a dilution series of BVU with a final DMSO concentration of 0.1%.
Materials:
-
10 mM BVU stock solution in 100% DMSO
-
100% DMSO (cell culture grade)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Intermediate Dilutions in 100% DMSO:
-
To achieve a final concentration of 10 µM BVU, you will need a 10 mM intermediate stock. In this case, your initial 10 mM stock is sufficient.
-
To prepare a 5 µM final concentration, create a 5 mM intermediate stock by diluting your 10 mM stock 1:2 with 100% DMSO (e.g., 10 µL of 10 mM stock + 10 µL of 100% DMSO).
-
Continue this 1:2 serial dilution in 100% DMSO to create a series of intermediate stocks (e.g., 2.5 mM, 1.25 mM, etc.).[9][11]
-
-
Prepare Working Solutions:
-
For each desired final concentration, add 1 µL of the corresponding intermediate DMSO stock to 999 µL of pre-warmed cell culture medium. This will result in a 1:1000 dilution and a final DMSO concentration of 0.1%.[11]
-
For example, adding 1 µL of the 10 mM intermediate stock to 999 µL of media will give you a final concentration of 10 µM BVU in 0.1% DMSO.
-
-
Prepare Vehicle Control:
-
Prepare a vehicle control by adding 1 µL of 100% DMSO to 999 µL of pre-warmed cell culture medium. This will have a final DMSO concentration of 0.1%, matching your experimental conditions.[12]
-
-
Add to Cells: Replace the existing medium in your cell culture plates with the prepared working solutions and vehicle control.
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound in in vitro assays.
Caption: Signaling pathway showing the inhibition of DPD by BVU and its effect on 5-FU metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serially diluting compounds while keeping DMSO concentration the same - Tissue and Cell Culture [protocol-online.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to (E)-5-(2-Bromovinyl)uracil in Viral Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with (E)-5-(2-Bromovinyl)uracil (BVU) and its active nucleoside form, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU).
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (BVU)?
A1: this compound (BVU) itself is not the active antiviral agent. It is the prodrug of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU). For its antiviral activity, BVU must be converted to BVDU, which is then selectively phosphorylated by a virus-encoded thymidine kinase (TK).[1][2] This phosphorylation is a critical step for its activation. Cellular enzymes further phosphorylate BVDU-monophosphate to its active triphosphate form. This active metabolite then interferes with the viral DNA polymerase, inhibiting viral replication.[1]
Q2: What are the primary viral targets of BVU/BVDU?
A2: BVDU is a highly potent and selective inhibitor of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV).[1] Its selectivity is attributed to the specific and efficient phosphorylation by the viral TK of these viruses.
Q3: What are the main mechanisms of viral resistance to BVU/BVDU?
A3: The primary mechanism of resistance to BVDU, and consequently BVU, involves mutations in the viral thymidine kinase (TK) gene.[1] These mutations can lead to:
-
TK-deficient (TK-) mutants: Complete loss of TK activity due to frameshift mutations or the introduction of stop codons, resulting in a truncated, non-functional enzyme.
-
TK-altered (TKa) mutants: Changes in the amino acid sequence of the TK enzyme that alter its substrate specificity. These mutants can still phosphorylate thymidine but have a reduced ability to phosphorylate BVDU.[1]
A less common mechanism of resistance involves mutations in the viral DNA polymerase gene, which can alter the enzyme's interaction with the active triphosphate form of BVDU.[1]
Q4: My viral strain shows resistance to BVDU. How can I determine the mechanism of resistance?
A4: To determine the mechanism of resistance, a combination of genotypic and phenotypic assays is recommended:
-
Genotypic Analysis: Sequence the viral thymidine kinase (TK) and DNA polymerase genes to identify mutations.
-
Phenotypic Analysis:
-
Conduct a plaque reduction assay to quantify the level of resistance (determine the IC50 value).
-
Perform a thymidine kinase activity assay to measure the enzymatic activity of the viral TK.
-
Q5: Are there commercially available kits for performing these assays?
A5: While some components, like primers for sequencing or radiolabeled substrates, are commercially available, complete kits for assessing BVDU resistance are not common. Researchers typically need to optimize and perform these assays based on established protocols.
II. Troubleshooting Guides
A. Plaque Reduction Assay
Problem: Inconsistent or unreliable results in the plaque reduction assay.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No plaques observed, even in the virus control wells. | - Inactive virus stock.- Cells are not susceptible to the virus.- Incorrect cell seeding density. | - Use a fresh, properly stored virus stock.- Verify that the cell line used is permissive for the virus.- Ensure a confluent monolayer of healthy cells is present before infection. |
| A confluent monolayer of dead cells, with no distinct plaques. | - Virus concentration is too high. | - Perform a serial dilution of the virus stock to achieve a countable number of plaques (typically 20-100 per well). |
| Irregularly shaped or fuzzy plaques. | - The overlay medium is too fluid, allowing the virus to spread.- The plates were disturbed during incubation. | - Increase the concentration of the solidifying agent (e.g., agarose or methylcellulose) in the overlay.- Ensure the plates remain undisturbed during the incubation period. |
| High variability between replicate wells. | - Inaccurate pipetting.- Uneven cell monolayer. | - Use calibrated pipettes and ensure thorough mixing of reagents.- Seed cells evenly and check for a consistent monolayer before infection. |
B. Thymidine Kinase (TK) Gene Sequencing
Problem: Difficulty in obtaining a clean sequence of the viral TK gene.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or no PCR product. | - Inefficient primers.- Low viral DNA template concentration.- Presence of PCR inhibitors. | - Design and validate new primers targeting conserved regions of the TK gene.- Increase the amount of viral DNA in the PCR reaction.- Purify the viral DNA template to remove potential inhibitors. |
| Multiple bands on the agarose gel after PCR. | - Non-specific primer binding. | - Optimize the annealing temperature and magnesium chloride concentration in the PCR reaction.- Consider using a nested PCR approach for higher specificity. |
| Poor quality sequencing results (e.g., high background noise). | - Contaminated PCR product.- Insufficient amount of PCR product for sequencing. | - Gel-purify the PCR product before sending it for sequencing.- Increase the yield of the PCR reaction. |
C. Thymidine Kinase (TK) Activity Assay
Problem: Inaccurate or inconsistent measurements of TK activity.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low TK activity detected, even in wild-type virus-infected cells. | - Inefficient cell lysis.- Degradation of the TK enzyme.- Suboptimal assay conditions. | - Use a validated lysis buffer and ensure complete cell disruption.- Keep cell lysates on ice and add protease inhibitors.- Optimize the pH, temperature, and substrate concentrations for the assay. |
| High background in uninfected control cells. | - Contamination of cell cultures with mycoplasma.- Non-specific binding of the radiolabeled substrate. | - Regularly test cell cultures for mycoplasma contamination.- Include appropriate wash steps to remove unbound substrate. |
| High variability between replicates. | - Inaccurate pipetting of small volumes.- Inconsistent incubation times. | - Use calibrated pipettes and prepare master mixes of reagents.- Ensure precise timing of all incubation steps. |
III. Data Presentation
Table 1: IC50 Values of BVDU and Acyclovir (ACV) against Wild-Type and Resistant HSV-1 Strains
| Virus Strain | Genotype (TK Mutation) | Phenotype | BVDU IC50 (µM) | ACV IC50 (µM) | Fold Resistance (vs. WT) |
| Wild-Type (KOS) | Wild-Type | Sensitive | 0.01 - 0.05 | 0.1 - 0.5 | 1 |
| Mutant 1 | Frameshift (e.g., G insertion in G-string) | TK-deficient | > 50 | > 50 | > 1000 |
| Mutant 2 | A168T | TK-altered | 2.5 - 5.0 | 0.1 - 0.5 | 50 - 100 |
| Mutant 3 | R51W | TK-altered | > 50 | > 50 | > 1000 |
| Mutant 4 | G59W | TK-altered | > 50 | > 50 | > 1000 |
| Mutant 5 | R220H | TK-altered | > 50 | > 50 | > 1000 |
| Mutant 6 | T287M | TK-altered | > 50 | > 50 | > 1000 |
Note: IC50 values can vary depending on the cell line and assay conditions used. The data presented here are representative values compiled from published literature.[1]
IV. Experimental Protocols
A. Protocol for Sequencing the Viral Thymidine Kinase (TK) Gene
This protocol describes the steps for amplifying and sequencing the thymidine kinase (TK) gene from a viral isolate to identify resistance-conferring mutations.
-
Viral DNA Extraction:
-
Infect a permissive cell line (e.g., Vero cells) with the viral isolate.
-
When cytopathic effect (CPE) is evident, harvest the infected cells and supernatant.
-
Extract total DNA from the infected cell pellet or viral particles from the supernatant using a commercial viral DNA extraction kit, following the manufacturer's instructions.
-
-
PCR Amplification of the TK Gene:
-
Design primers flanking the entire coding sequence of the HSV-1 TK gene (approximately 1131 bp).
-
Set up a 50 µL PCR reaction containing:
-
100-200 ng of viral DNA template
-
1X PCR buffer
-
200 µM of each dNTP
-
0.5 µM of forward primer
-
0.5 µM of reverse primer
-
1.25 units of a high-fidelity DNA polymerase
-
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 95°C for 2 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (optimize for specific primers)
-
Extension: 72°C for 1 minute 30 seconds
-
-
Final extension: 72°C for 5 minutes
-
-
-
Analysis of PCR Product:
-
Run 5 µL of the PCR product on a 1% agarose gel to confirm the presence of a single band of the expected size.
-
Purify the remaining PCR product using a commercial PCR purification kit.
-
-
Sanger Sequencing:
-
Send the purified PCR product and sequencing primers (both forward and reverse, and internal primers if necessary for full coverage) to a sequencing facility.
-
Assemble the resulting sequences and align them with a wild-type HSV-1 TK reference sequence to identify any mutations.
-
B. Protocol for Thymidine Kinase (TK) Activity Assay
This protocol measures the ability of a viral TK to phosphorylate a radiolabeled substrate.
-
Preparation of Cell Lysates:
-
Infect a permissive cell line with the wild-type or mutant viral strain.
-
As a control, maintain uninfected cells.
-
At 18-24 hours post-infection, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl (pH 7.8)
-
5 mM MgCl2
-
5 mM ATP
-
10 µM [³H]-thymidine or another suitable radiolabeled substrate
-
-
Initiate the reaction by adding 20-50 µg of cell lysate protein to the reaction mixture.
-
Incubate at 37°C for 30-60 minutes.
-
-
Measurement of Phosphorylated Substrate:
-
Spot a portion of the reaction mixture onto DE-81 ion-exchange filter paper discs.
-
Wash the discs three times with 1 mM ammonium formate to remove unphosphorylated substrate.
-
Wash the discs once with ethanol and allow them to dry completely.
-
Measure the radioactivity retained on the discs using a scintillation counter.
-
-
Data Analysis:
-
Calculate the TK activity as picomoles of substrate phosphorylated per milligram of protein per minute.
-
Compare the activity of the mutant virus to that of the wild-type virus.
-
C. Protocol for Plaque Reduction Assay
This assay determines the concentration of an antiviral drug required to inhibit viral plaque formation by 50% (IC50).[3][4]
-
Cell Seeding:
-
Seed a permissive cell line into 24-well plates at a density that will result in a confluent monolayer the following day.
-
-
Preparation of Drug Dilutions:
-
Prepare a series of two-fold dilutions of BVDU in cell culture medium. The concentration range should span the expected IC50 value.
-
-
Virus Infection:
-
Dilute the virus stock to a concentration that will produce 20-100 plaques per well.
-
Remove the growth medium from the cells and infect them with the diluted virus for 1-2 hours at 37°C.
-
-
Drug Treatment and Overlay:
-
Remove the virus inoculum and add the prepared drug dilutions to the respective wells.
-
Overlay the cells with a medium containing a solidifying agent (e.g., 0.5% methylcellulose or 1.2% agarose) to restrict virus spread.
-
-
Incubation:
-
Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible in the virus control wells (no drug).
-
-
Plaque Visualization and Counting:
-
Remove the overlay and fix the cells with a solution such as 10% formalin.
-
Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet) to visualize the plaques.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque inhibition for each drug concentration compared to the virus control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
V. Mandatory Visualizations
Caption: Mechanism of BVU activation and viral resistance pathways.
Caption: Workflow for investigating BVU/BVDU resistance.
Caption: Logical troubleshooting flow for common experimental issues.
References
- 1. Characterization of Herpes Simplex Virus Type 1 Thymidine Kinase Mutants Selected under a Single Round of High-Dose Brivudin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Plaque autoradiography assay for the detection and quantitation of thymidine kinase-deficient and thymidine kinase-altered mutants of herpes simplex virus in clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Herpes Simplex Virus type 1 thymidine kinase mutants engineered for improved ganciclovir or acyclovir activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (E)-5-(2-Bromovinyl)uracil (BVU) in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (E)-5-(2-Bromovinyl)uracil (BVU) in cellular assays. The information focuses on understanding and mitigating potential off-target effects to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target effect of this compound (BVU)?
A1: The most well-documented off-target effect of BVU is the potent and irreversible inhibition of dihydropyrimidine dehydrogenase (DPD). DPD is the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a common chemotherapeutic agent.[1][2]
Q2: What is the clinical significance of BVU's inhibition of DPD?
A2: Co-administration of BVU, or its parent drug Brivudine (BVDU), with 5-FU can lead to a dangerous drug-drug interaction.[2] By inhibiting DPD, BVU causes a massive accumulation of 5-FU, leading to severe and potentially fatal toxicity.[1]
Q3: Are there other known off-target effects of BVU?
A3: While the interaction with DPD is the most prominent, researchers should be aware of potential effects on other cellular processes. The triphosphate form of the related nucleoside analog, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), has been shown to be a potent inhibitor of human DNA polymerase gamma.[3] This suggests that BVU, upon intracellular conversion, could potentially interfere with mitochondrial DNA replication. However, direct evidence for a broad range of BVU off-target effects is limited.
Q4: Is BVU genotoxic?
A4: Studies have shown that BVU does not appear to have genotoxic potential in bacterial cell mutagenesis assays (Salmonella/microsome) or in V79 Chinese hamster cells.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during cellular assays involving BVU.
| Problem | Possible Cause | Recommended Solution |
| Unexpected cytotoxicity in combination with other compounds. | BVU is likely inhibiting the metabolism of the co-administered compound, particularly if it is a substrate of dihydropyrimidine dehydrogenase (DPD), such as 5-fluorouracil.[1] | - Avoid co-administration of BVU with 5-FU or its prodrugs.- If investigating other pyrimidine analogs, check if they are DPD substrates.- Perform dose-response curves of the other compound in the presence and absence of BVU to quantify the interaction. |
| Alterations in mitochondrial function or morphology. | Although not directly shown for BVU, the related compound BVDU's triphosphate form can inhibit DNA polymerase gamma, which is crucial for mitochondrial DNA replication.[3] BVU might have a similar effect after intracellular metabolism. | - Assess mitochondrial health using assays for mitochondrial membrane potential, reactive oxygen species (ROS) production, or oxygen consumption rate.- Visualize mitochondrial morphology using fluorescent microscopy. |
| Variable or inconsistent results in cell viability assays. | This could be due to several factors, including the specific cell line's metabolic activity, the assay type, or interactions with assay reagents. | - Ensure consistent cell seeding density and passage number.- Choose a cell viability assay that is not dependent on metabolic activity that BVU might affect (e.g., a DNA-binding dye-based assay for cell counting).- Include appropriate controls, such as vehicle-only and positive/negative controls for the expected effect. |
| Observed effects do not align with the intended antiviral activity. | The observed cellular phenotype may be a result of an off-target effect rather than the intended on-target activity, especially in non-viral-infected cells. | - Characterize the expression and activity of DPD in your cell line.- Use a DPD-deficient cell line as a control to distinguish between DPD-mediated and other off-target effects.- Employ orthogonal assays to confirm the on-target mechanism. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the off-target effects of BVU and related compounds.
| Compound | Target | Assay System | Value | Reference |
| This compound (BVU) | Dihydropyrimidine Dehydrogenase (DPD) | In vitro (rat liver extracts) | Irreversible inhibitor | [1] |
| (E)-5-(2-Bromovinyl)-2'-deoxyuridine 5'-triphosphate (BrVdUTP) | DNA Polymerase Gamma (human KB and murine myeloma cells) | Enzyme kinetics | Ki = 40 nM | [3] |
| (E)-5-(2-bromovinyl)-1-beta-D-arabinofuranosyluracil 5'-triphosphate (BrVarafUTP) | DNA Polymerase Gamma (human KB and murine myeloma cells) | Enzyme kinetics | Ki = 7 nM | [3] |
Experimental Protocols
Protocol 1: Assessing the Impact of BVU on DPD Activity in Cell Lysates
This protocol provides a general workflow to determine if BVU inhibits DPD activity in your specific cell line.
-
Cell Culture and Lysate Preparation:
-
Culture cells of interest to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
DPD Activity Assay:
-
Pre-incubate the cell lysate with varying concentrations of BVU (e.g., 0.1 µM to 100 µM) or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Initiate the DPD reaction by adding the substrate (e.g., 5-fluorouracil or thymine) and the cofactor NADPH.
-
Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a spectrophotometer.
-
Calculate the rate of NADPH consumption to determine DPD activity.
-
Plot DPD activity as a function of BVU concentration to determine the IC50 value.
-
Protocol 2: General Cell Viability Assay (Resazurin-Based)
This protocol can be used to assess the general cytotoxicity of BVU.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of BVU in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of BVU.
-
Include vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
Add resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the fluorescence of treated wells to the vehicle-only control wells.
-
Plot cell viability against BVU concentration and calculate the IC50 value.
-
Visualizations
References
- 1. Effect of this compound on the catabolism and antitumor activity of 5-fluorouracil in rats and leukemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Potent inhibitory effects of the 5'-triphosphates of (E)-5-(2-bromovinyl)-2'-deoxyuridine and (E)-5-(2-bromovinyl)-1-beta-D-arabinofuranosyluracil on DNA polymerase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent anti-viral 5-(2-bromovinyl) uracil nucleosides are inactive at inducing gene mutations in Salmonella typhimurium and V79 Chinese hamster cells and unscheduled DNA synthesis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (E)-5-(2-Bromovinyl)uracil Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-5-(2-Bromovinyl)uracil (BVUra) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an irreversible inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD).[1][2] DPD is the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a commonly used chemotherapeutic agent.[1] By inhibiting DPD, BVUra increases the plasma half-life and bioavailability of 5-FU, thereby enhancing its antitumor activity.[1] The inhibition of DPD by BVUra is NADPH-dependent.[1][2]
Q2: What is a recommended starting dosage for BVUra in animal studies?
A documented effective dose of BVUra is 200 µmol/kg administered intraperitoneally (i.p.) in both rats and leukemic mice.[1] This dosage was used to potentiate the antitumor effects of 5-fluorouracil (5-FU).[1] It is important to note that in this particular study, BVUra administered alone did not significantly impact the mean survival time of the animals.[1] Researchers should consider this starting point and optimize the dosage based on their specific animal model and experimental goals. A dose-escalation study to determine the maximum tolerated dose (MTD) is recommended.
Q3: What is the known toxicity profile of BVUra?
This compound has been shown to be non-cytotoxic and non-mutagenic in a mammalian cell mutagenesis assay using V79 Chinese hamster cells.[3] However, when used in combination with 5-fluorouracil (5-FU), it can increase the toxicity of 5-FU.[1] A related compound, 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-araU), administered orally at 30 mg/kg in rabbits, showed very poor intraocular penetration.[4] Intravitreal injection of 200 µg of BV-araU in rabbits caused transient electroretinographic (ERG) changes, while 100 µg was found to be non-toxic to the retina.[4] No specific LD50 data for BVUra in common animal models like mice or rats is readily available in the reviewed literature. Therefore, careful dose-finding studies are crucial.
Q4: How should this compound be prepared and stored?
BVUra is a crystalline solid.[2] Its solubility in various solvents is provided in the table below. For long-term storage, it should be kept at -20°C, where it is stable for at least four years.[2] When preparing solutions, especially in DMSO, it is advisable to make them fresh before use and minimize storage time to avoid degradation.[3] For sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
-
Problem: Difficulty dissolving BVUra for in vivo administration.
-
Possible Cause: The inherent physicochemical properties of BVUra may lead to low aqueous solubility.
-
Solutions:
-
Formulation Strategies: Experiment with different biocompatible solvents and vehicle formulations. Based on available data, DMSO and DMF are good starting points for achieving higher concentrations.[2] For administration, these can be part of a co-solvent system.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can sometimes improve solubility.
-
Sonication: Use of an ultrasonic bath can help in dissolving the compound to create a uniform suspension.
-
Issue 2: Lack of Efficacy in Monotherapy Studies
-
Problem: BVUra does not show the expected therapeutic effect when used alone.
-
Possible Cause: The primary mechanism of BVUra is the potentiation of other drugs, like 5-FU, by inhibiting their metabolism.[1] On its own, it may not have significant therapeutic activity in some models.
-
Solution:
-
Re-evaluate Experimental Design: Consider using BVUra in combination with a drug whose metabolism is dependent on dihydropyrimidine dehydrogenase (DPD), such as 5-fluorouracil.
-
Dose-Response Study: If monotherapy is the goal, a comprehensive dose-response study is necessary to determine if a therapeutic window exists at doses higher than those tested in combination studies.
-
Issue 3: Observed Toxicity in Animal Models
-
Problem: Animals treated with BVUra show signs of toxicity (e.g., weight loss, lethargy).
-
Possible Causes:
-
Vehicle-Related Toxicity: The formulation vehicle itself may be causing adverse effects.
-
Off-Target Effects: Although primarily a DPD inhibitor, high concentrations may lead to off-target effects.
-
-
Solutions:
-
Include a Vehicle-Only Control Group: Always have a control group that receives only the vehicle to differentiate between compound- and vehicle-related toxicity.
-
Conduct a Maximum Tolerated Dose (MTD) Study: A dose-escalation study will help identify the highest dose that can be administered without unacceptable toxicity. Efficacy studies should be conducted at or below the MTD.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethylformamide (DMF) | 60 mg/mL |
| Dimethyl sulfoxide (DMSO) | 53 mg/mL |
| Phosphate-buffered saline (PBS), pH 7.2 | 8 mg/mL |
| Ethanol | 0.8 mg/mL |
Data sourced from Cayman Chemical product information sheet.[2]
Table 2: Summary of In Vivo Dosage and Effects of this compound
| Animal Model | Dosage | Administration Route | Frequency | Key Findings | Reference |
| Rats | 200 µmol/kg | Intraperitoneal (i.p.) | Single dose | Increased plasma half-life of thymine and 5-FU by 10- and 5-fold, respectively. | [1] |
| Leukemic Mice (DBA/2 with P388 leukemia) | 200 µmol/kg | Intraperitoneal (i.p.) | 1 hour before each 5-FU injection | Extended mean survival time when combined with 5-FU (5 mg/kg). BVUra alone did not affect survival time. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, anhydrous
-
Sterile saline (0.9% NaCl) or Phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amount of BVUra based on the desired final concentration and the total volume to be prepared.
-
Weigh the BVUra powder and place it in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. For example, for a target concentration that is soluble in a DMSO/saline mixture, start by dissolving the compound in a small volume of DMSO.
-
Once dissolved, add the sterile saline or PBS to the desired final volume. For example, to make a 10% DMSO solution, if your final volume is 1 mL, you would use 100 µL of the initial DMSO stock and bring the volume up to 1 mL with saline.
-
Vortex the solution thoroughly to ensure it is homogenous.
-
Prepare the working solution fresh on the day of use.
-
Protocol 2: Intraperitoneal (i.p.) Administration in Mice
-
Animal Preparation:
-
Weigh the mouse to calculate the precise injection volume (typically not to exceed 10 mL/kg).
-
-
Injection Procedure:
-
Properly restrain the mouse. The "three-fingers" restraint method is commonly used.
-
Turn the restrained mouse to expose its abdomen.
-
Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Tilt the mouse's head slightly downwards to help move the abdominal organs away from the injection site.
-
Insert the needle (typically 25-27 gauge) at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn into the syringe, which would indicate improper placement.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of this compound on the catabolism and antitumor activity of 5-fluorouracil in rats and leukemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and antiviral activity of this compound and (E)-5-(2-bromovinyl)uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Photoisomerization of (E)-5-(2-Bromovinyl)uracil
This technical support center provides troubleshooting guidance and frequently asked questions for the photoisomerization of (E)-5-(2-Bromovinyl)uracil to its Z-isomer. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the most common method for the photoisomerization of this compound?
A1: The most commonly cited method involves the UV irradiation of a methanol solution of this compound in the presence of a photosensitizer, benzophenone. The reaction is typically carried out at a slightly elevated temperature and requires an inert atmosphere.[1]
Q2: I am not getting a good conversion to the Z-isomer. What are the possible reasons?
A2: Low conversion to the Z-isomer can be due to several factors:
-
Insufficient Irradiation Time: The reaction may not have reached the photostationary state. Monitor the reaction by TLC or HPLC to determine the optimal irradiation time.
-
Inadequate Light Source: Ensure your UV lamp has sufficient power and is emitting at a wavelength that can be absorbed by the photosensitizer (benzophenone). A medium-pressure mercury lamp is commonly used.[1]
-
Oxygen Presence: Oxygen can quench the excited triplet state of the photosensitizer, thus inhibiting the energy transfer required for isomerization. It is crucial to degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1]
-
Incorrect Concentration: The concentrations of the substrate and photosensitizer can affect the efficiency of the reaction. Refer to established protocols for appropriate concentration ranges.[1]
Q3: My reaction mixture is showing significant decomposition. How can I minimize this?
A3: Decomposition of the starting material and product is a known issue with this reaction.[1] Here are some strategies to minimize it:
-
Limit Irradiation Time: Over-irradiation can lead to the formation of degradation byproducts. Monitor the reaction closely and stop it once the desired E/Z ratio is achieved, or when the concentration of the Z-isomer begins to decrease.
-
Temperature Control: The reaction is typically performed at 40-50 °C.[1] Higher temperatures may accelerate decomposition. Ensure your reaction vessel is adequately cooled if using a high-power lamp.
-
Purity of Reagents: Use pure, dry methanol as the solvent. Impurities in the solvent or starting material can sometimes lead to side reactions.
Q4: What is the expected ratio of E to Z isomers at the photostationary state?
A4: Under optimal conditions, a 1:1 ratio of E/Z isomers is typically observed in the reaction mixture.[1] This often results in a modest yield of the pure Z-isomer after purification.
Q5: How can I effectively separate the E and Z isomers?
A5: Preparative High-Performance Liquid Chromatography (HPLC) is a common and effective method for separating the E and Z isomers.[1] A reversed-phase column (e.g., ODS silica) with a methanol/water gradient is a suitable system.[1] Thin-Layer Chromatography (TLC) can also be used for separation, particularly for small-scale purifications.[1]
Q6: How can I confirm the identity and purity of the Z-isomer?
A6: The most definitive method for identifying the E and Z isomers is ¹H NMR spectroscopy. The vinylic protons of the two isomers exhibit different coupling constants (J-values). The Z-isomer has a smaller coupling constant (around 7-8 Hz) compared to the E-isomer (around 13 Hz).[1] HPLC is the recommended method for assessing the purity of the isolated Z-isomer.[1]
Experimental Protocols
Protocol for Photoisomerization of this compound
This protocol is adapted from the procedure described by Jones et al. (1981).[1]
Materials:
-
This compound
-
Benzophenone (photosensitizer)
-
Dry Methanol
-
UV Photoreactor (e.g., equipped with a Hanovia 500-W medium-pressure UV lamp)[1]
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (130 mg, 0.6 mmol) and benzophenone (26 mg) in dry methanol (130 mL) in a suitable photochemical reaction vessel.[1]
-
Degas the solution by bubbling an inert gas (nitrogen or argon) through it for at least 30 minutes to remove dissolved oxygen.[1]
-
While maintaining a positive pressure of the inert gas, irradiate the solution with a medium-pressure UV lamp.
-
Maintain the reaction temperature between 40-50 °C.[1]
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of Chloroform:Methanol 19:1). The Z-isomer is expected to have a slightly higher Rf value than the E-isomer.[1]
-
Irradiate for approximately 30 minutes, or until the desired E/Z ratio is achieved as determined by monitoring.[1]
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue containing the E/Z mixture by preparative HPLC or preparative TLC to isolate the (Z)-5-(2-Bromovinyl)uracil.[1]
Data Presentation
| Parameter | This compound | (Z)-5-(2-Bromovinyl)uracil | Reference |
| ¹H NMR Vinylic Coupling Constant (J) | ~13 Hz | ~7-8 Hz | [1] |
| TLC Rf (CHCl₃:MeOH 19:1) | 0.33 | 0.38 | [1] |
| UV λmax (in Methanol) | 250 nm, 291 nm | 242 nm, 293 nm | [1] |
Visualizations
Experimental Workflow for Photoisomerization
Caption: Workflow for the photoisomerization of (E)- to (Z)-5-(2-bromovinyl)uracil.
Troubleshooting Logic for Low Z-Isomer Yield
Caption: Troubleshooting guide for low yield in the photoisomerization reaction.
References
Technical Support Center: (E)-5-(2-Bromovinyl)uracil (BVU) Drug-Drug Interaction Potential
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the drug-drug interaction (DDI) potential of (E)-5-(2-Bromovinyl)uracil (BVU), the primary active metabolite of the antiviral drug brivudine.
Frequently Asked Questions (FAQs)
Q1: What is the primary drug-drug interaction of concern with this compound (BVU)?
The most critical and potentially fatal drug-drug interaction involving BVU is with 5-fluorouracil (5-FU) and its prodrugs, such as capecitabine and tegafur.[1][2][3] This interaction is due to the irreversible inhibition of dihydropyrimidine dehydrogenase (DPD), the key enzyme responsible for the catabolism of 5-FU.[4][5][6]
Q2: What is the mechanism of the interaction between BVU and 5-fluorouracil?
Brivudine is metabolized to BVU, which acts as a mechanism-based inhibitor of DPD.[7] BVU is metabolically activated by DPD, and this activated form then binds irreversibly to the enzyme, inactivating it.[6][7] This inactivation of DPD leads to a significant decrease in the clearance of 5-FU, causing its accumulation to toxic levels.[1]
Q3: How significant is the effect of BVU on 5-FU concentrations?
Co-administration of brivudine and a fluoropyrimidine can lead to a 5 to 15-fold increase in 5-FU concentrations.[1] This dramatic increase in systemic 5-FU exposure is responsible for the severe and often fatal toxicities observed, including myelosuppression, mucositis, and hand-foot syndrome.[1][8]
Q4: How long does the inhibitory effect of BVU on DPD last?
The inhibition of DPD by BVU is irreversible.[4] Restoration of DPD activity requires the synthesis of new enzyme, a process that can take a significant amount of time. It has been reported that DPD function can be compromised for up to 18 days after a standard course of brivudine therapy.[4] Therefore, a washout period of at least 4 weeks is recommended between the cessation of brivudine treatment and the initiation of therapy with 5-FU or its prodrugs.[2]
Q5: Does BVU interact with cytochrome P450 (CYP) enzymes?
Current evidence suggests that brivudine and its metabolite BVU do not have a significant influence on cytochrome P450 enzymes in the liver.[4] The primary DDI risk is associated with the inhibition of DPD.
Troubleshooting Guides
Scenario 1: Unexpected toxicity observed in a preclinical study co-administering a novel fluoropyrimidine with a compound structurally related to BVU.
-
Possible Cause: The test compound may be a DPD inhibitor, similar to BVU.
-
Troubleshooting Steps:
-
In Vitro DPD Inhibition Assay: Conduct an in vitro assay using human liver cytosol or recombinant human DPD to determine if the compound inhibits DPD activity. (See Experimental Protocols for a detailed methodology).
-
Time-Dependent Inhibition Assessment: If inhibition is observed, perform a time-dependent inhibition assay to determine if the inhibition is irreversible, which is a characteristic of BVU.
-
Pharmacokinetic Analysis: Re-evaluate the pharmacokinetic data. A significant increase in the AUC of the fluoropyrimidine would support DPD inhibition.
-
Scenario 2: An in vitro DPD inhibition assay yields inconsistent or unexpected results.
-
Possible Cause: Experimental conditions may not be optimal.
-
Troubleshooting Steps:
-
Cofactor Presence: Ensure that NADPH is included in the pre-incubation mixture, as the metabolic activation of BVU by DPD is NADPH-dependent.[9]
-
Pre-incubation Time: For mechanism-based inhibitors like BVU, a pre-incubation period is crucial to allow for the time-dependent inactivation of the enzyme. Vary the pre-incubation time to assess for time-dependent effects.[7]
-
Enzyme Source and Quality: Verify the activity and stability of the DPD enzyme source (human liver cytosol or recombinant DPD).
-
Quantitative Data
Table 1: Kinetic Parameters for DPD Inactivation by BVU
| Enzyme Source | kinact (min-1) | K'app (µM) | Reference |
| Rat Hepatic Cytosol | 2.05 ± 1.52 | 69.2 ± 60.8 | [7] |
| Human Hepatic Cytosol | 2.39 ± 0.13 | 48.6 ± 11.8 | [7] |
| Human Recombinant DPD | 0.574 ± 0.121 | 2.20 ± 0.57 | [7] |
Table 2: In Vivo Effects of BVU on 5-Fluorouracil Pharmacokinetics
| Species | Effect on 5-FU AUC | Reference |
| Rat | 11-fold increase | [7] |
| Human (predicted) | 5-fold increase | [7] |
| Human (observed) | 5 to 15-fold increase in concentration | [1] |
Experimental Protocols
Protocol 1: In Vitro Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay
-
Objective: To determine the potential of a test compound to inhibit DPD activity.
-
Materials:
-
Human liver cytosol or recombinant human DPD
-
Test compound
-
5-Fluorouracil (substrate)
-
NADPH (cofactor)
-
Potassium phosphate buffer
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
-
-
Methodology:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the DPD enzyme source with the test compound at various concentrations in the presence of NADPH in potassium phosphate buffer at 37°C. Include a vehicle control (solvent without the test compound).
-
Initiate the enzymatic reaction by adding 5-fluorouracil.
-
Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the amount of remaining 5-fluorouracil or the formation of its metabolite, dihydrofluorouracil (DHFU), using a validated LC-MS/MS method.
-
Calculate the percent inhibition of DPD activity for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.
-
Visualizations
Caption: Mechanism of the drug-drug interaction between BVU and 5-FU.
Caption: Experimental workflow for assessing DDI potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ec.europa.eu [ec.europa.eu]
- 3. [Lethal interaction between 5-fluorouracil and brivudine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brivudine - Wikipedia [en.wikipedia.org]
- 5. Sorivudine and 5-fluorouracil; a clinically significant drug-drug interaction due to inhibition of dihydropyrimidine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lethal drug interactions of sorivudine, a new antiviral drug, with oral 5-fluorouracil prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prediction of in vivo drug-drug interactions based on mechanism-based inhibition from in vitro data: inhibition of 5-fluorouracil metabolism by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction between capecitabine and brivudin in a patient with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on the catabolism and antitumor activity of 5-fluorouracil in rats and leukemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing cytotoxicity of (E)-5-(2-Bromovinyl)uracil at high concentrations
Welcome to the technical support center for researchers utilizing (E)-5-(2-Bromovinyl)uracil (BVU). This resource is designed to provide in-depth information, troubleshooting guidance, and detailed experimental protocols to help you navigate the challenges of working with BVU, particularly concerning its cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BVU) and what is its primary mechanism of action?
A1: this compound (BVU) is a pyrimidine analog. It is the main metabolite of the antiviral drug brivudine.[1] The most well-documented and clinically significant mechanism of BVU's toxicity is its irreversible inhibition of the enzyme dihydropyrimidine dehydrogenase (DPD).[1][2][3] DPD is crucial for the breakdown of fluoropyrimidine chemotherapeutic agents like 5-fluorouracil (5-FU) and its prodrugs (e.g., capecitabine).[1][4] By inhibiting DPD, BVU can lead to a massive and potentially fatal accumulation of 5-FU, drastically increasing its toxicity.[1][2]
Q2: My experiment does not involve 5-fluorouracil, but I am still observing high cytotoxicity with BVU at high concentrations. Why?
A2: While the interaction with 5-FU is the most potent and well-known toxicity, high concentrations of BVU, like other nucleoside analogs, may exert intrinsic cytotoxicity.[5][6] There is limited specific data in the scientific literature quantifying the 50% cytotoxic concentration (CC50) of BVU alone at high concentrations. However, the observed cell death is likely due to off-target effects common to this class of compounds. These can include:
-
Interference with Nucleic Acid Synthesis: After intracellular conversion to its nucleotide forms, BVU may be incorporated into DNA and RNA, leading to chain termination and inhibition of polymerases, thereby disrupting cellular replication and transcription.
-
Mitochondrial Toxicity: Nucleoside analogs are known to interfere with mitochondrial function.[7][8] This can occur through the inhibition of mitochondrial DNA polymerase gamma, leading to mtDNA depletion, impaired oxidative phosphorylation, and a subsequent energy crisis in the cell, which can trigger apoptosis.[7][8]
-
Perturbation of Pyrimidine Pools: High concentrations of BVU could disrupt the delicate balance of intracellular pyrimidine nucleotide pools, which is essential for normal cellular function and proliferation.[8]
Q3: Are there any known strategies to reduce the intrinsic cytotoxicity of BVU in my experiments?
A3: Yes, several strategies can be employed to mitigate the cytotoxicity of nucleoside analogs like BVU:
-
Formulation Strategies: For in vivo studies, encapsulating BVU in nanoparticle-based delivery systems can help in targeted delivery and reduce systemic toxicity.[9]
-
Co-administration of Protective Agents: Supplementing the cell culture medium with uridine may help to replenish pyrimidine pools and alleviate mitochondrial toxicity, a strategy that has shown success with other pyrimidine nucleoside analogs.[7]
-
Modification of Cell Culture Conditions: Growing cells in a medium where glucose is replaced by galactose can make them more reliant on oxidative phosphorylation. This can help in identifying mitochondrial toxins at lower concentrations but can also be a strategy to study the mechanisms of toxicity.[10][11]
-
Dose Optimization: The most straightforward approach is to perform a careful dose-response study to determine the lowest effective concentration of BVU for your experimental goals, while minimizing off-target cytotoxicity.
Q4: How can I be sure that the cytotoxicity I'm seeing is due to the BVU and not an experimental artifact?
A4: It is crucial to include proper controls in your experiments. Here are some key points to check:
-
Solvent Toxicity: If you are dissolving BVU in a solvent like DMSO, ensure the final concentration of the solvent in your cell culture medium is non-toxic (typically ≤0.5%).[12] Run a "vehicle control" with just the solvent to confirm this.
-
Compound Stability: Verify the stability of your BVU stock solution and in the culture medium under your experimental conditions. Degradation could lead to byproducts with different toxicities.[12]
-
Cell Health: Ensure that your cells are healthy, within a low passage number, and free from contamination (especially mycoplasma) before starting your experiment.[13]
-
Consistent Seeding Density: Inconsistent cell numbers across wells can lead to variable results in cytotoxicity assays.[12]
Troubleshooting Guide
This guide provides a structured approach to resolving issues of high cytotoxicity in your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High cytotoxicity in all treated wells, even at low concentrations. | 1. Error in concentration calculation or dilution. 2. Contaminated compound or solvent. 3. Highly sensitive cell line. | 1. Double-check all calculations. Prepare a fresh dilution series from your stock. 2. Use fresh, high-quality reagents. 3. Perform a wider range dose-response experiment to find a non-toxic concentration. Consider using a more resistant cell line for initial experiments if possible. |
| Inconsistent results between replicate wells or experiments. | 1. Uneven cell seeding. 2. "Edge effect" in multi-well plates. 3. Pipetting errors. 4. Variation in incubation times. | 1. Ensure a single-cell suspension before seeding and mix gently before plating each well. 2. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. 3. Use calibrated pipettes and be consistent with your technique. 4. Standardize all incubation times precisely. |
| High background signal in cytotoxicity assay. | 1. High cell density. 2. Interference from media components (e.g., phenol red). 3. Bubbles in wells. | 1. Optimize cell seeding density for your specific assay. 2. Use phenol red-free medium for colorimetric assays if possible. 3. Carefully inspect plates for bubbles and remove them with a sterile pipette tip if necessary. |
| Cytotoxicity observed in uninfected cells (in antiviral assays). | 1. Off-target cellular toxicity of BVU. 2. The antiviral effect is linked to a host cell pathway required for viability. | 1. Determine the 50% cytotoxic concentration (CC50) on uninfected cells. Calculate the selectivity index (SI = CC50 / EC50) to assess the therapeutic window. 2. Investigate downstream markers of cell death (e.g., apoptosis, necrosis) to understand the mechanism. |
Quantitative Data Summary
There is a notable lack of publicly available data on the intrinsic 50% cytotoxic concentration (CC50) of this compound alone at high concentrations. Most studies focus on its potentiation of 5-FU toxicity or its antiviral efficacy (EC50). However, for a prodrug of a related BVU-analog, a CC50 of >100 µM was reported, suggesting low intrinsic cytotoxicity at these concentrations. Researchers should empirically determine the CC50 in their specific cell line of interest.
The table below is provided as a template for organizing your own experimental data when troubleshooting.
| Cell Line | BVU Concentration (µM) | Incubation Time (hrs) | % Cell Viability (Mean ± SD) | Assay Method |
| e.g., HeLa | 10 | 48 | 95 ± 4.2 | MTT |
| e.g., HeLa | 50 | 48 | 82 ± 5.1 | MTT |
| e.g., HeLa | 100 | 48 | 65 ± 6.3 | MTT |
| e.g., HeLa | 200 | 48 | 40 ± 7.0 | MTT |
| e.g., HepG2 | 100 | 48 | User Data | User Data |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well clear flat-bottom plates
-
This compound (BVU)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of BVU in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the BVU dilutions. Include wells for "untreated control" and "vehicle control".
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
BVU
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of BVU for the desired time. Include untreated controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Centrifuge all cells and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1x Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the cytotoxicity of this compound.
Caption: Troubleshooting workflow for high cytotoxicity.
Caption: BVU and 5-Fluorouracil (5-FU) interaction pathway.
Caption: Hypothesized intrinsic cytotoxicity pathway of high-dose BVU.
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. Brivudine - Wikipedia [en.wikipedia.org]
- 2. Effect of this compound on the catabolism and antitumor activity of 5-fluorouracil in rats and leukemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Fatal drug-drug interaction of brivudine and capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Uridine abrogates mitochondrial toxicity related to nucleoside analogue reverse transcriptase inhibitors in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Polyplex Nanogel formulations for drug delivery of cytotoxic nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. sciencedaily.com [sciencedaily.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Synthesis of (E)-5-(2-Bromovinyl)uracil
Welcome to the technical support center for the large-scale synthesis of (E)-5-(2-Bromovinyl)uracil (BVU). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of BVU synthesis.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound.
Issue 1: Low Yield in the Bromovinyl Moiety Formation
Question: We are experiencing a significant drop in yield during the formation of the bromovinyl group on the uracil ring when scaling up the reaction from lab to pilot plant. What are the potential causes and how can we troubleshoot this?
Answer:
Low yields during the introduction of the bromovinyl moiety are a common challenge during scale-up. The primary causes often revolve around reaction conditions and reagent stability. Here is a breakdown of potential issues and their solutions:
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Optimize Reaction Time and Temperature: Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC). An increase in volume-to-surface area ratio on a larger scale can affect heat transfer, potentially requiring longer reaction times or slight adjustments in temperature to drive the reaction to completion. |
| Side Reactions | Control of Byproducts: The formation of dibrominated or debrominated species can be a significant issue. Ensure precise stoichiometric control of the brominating agent. Gradual addition of the brominating agent at a controlled temperature can minimize these side reactions. |
| Reagent Decomposition | Handling of Brominating Agents: Reagents like N-Bromosuccinimide (NBS) can be sensitive to light and moisture. Ensure that all reagents are of high purity and handled under an inert atmosphere (e.g., nitrogen) to prevent degradation. |
| Poor Mixing | Improve Agitation: Inadequate mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Evaluate and optimize the agitation speed and impeller design to ensure homogeneous reaction conditions. |
Experimental Protocol: Wittig-type Reaction for Bromovinyl Moiety Formation (Lab Scale Adaptation for Scale-up Consideration)
This protocol is adapted for a larger scale, focusing on controlled conditions to maximize yield and purity.
-
Reactor Setup: A clean, dry, jacketed glass-lined reactor equipped with a mechanical stirrer, temperature probe, and a dropping funnel under a nitrogen atmosphere is required.
-
Reagent Preparation: Charge the reactor with 5-formyluracil and a suitable anhydrous solvent (e.g., DMF, acetonitrile). Cool the mixture to the desired temperature (e.g., 0-5 °C) using a chiller.
-
Ylide Generation: In a separate vessel, prepare the brominated Wittig reagent or a related phosphonium salt.
-
Controlled Addition: Add the base for the ylide generation to the phosphonium salt suspension at a controlled rate, maintaining the temperature. Subsequently, add this ylide solution to the 5-formyluracil solution in the main reactor via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress every 30 minutes by HPLC until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a suitable quenching agent. Proceed with extraction and subsequent purification steps.
Issue 2: Poor Stereoselectivity - Formation of the (Z)-isomer
Question: We are observing a significant amount of the undesired (Z)-isomer of 5-(2-Bromovinyl)uracil in our crude product. How can we improve the stereoselectivity for the desired (E)-isomer on a large scale?
Answer:
Controlling the stereochemistry to favor the (E)-isomer is critical for the biological activity of BVU and its derivatives. The formation of the (Z)-isomer is a common side product.
Strategies to Enhance (E)-isomer Selectivity:
| Strategy | Description |
| Choice of Synthetic Route | The choice of reaction can heavily influence the stereochemical outcome. Wittig-type reactions, particularly with stabilized ylides, generally favor the formation of the (E)-isomer. Horner-Wadsworth-Emmons reactions are also known for their high (E)-selectivity. |
| Reaction Conditions | Temperature Control: Lower reaction temperatures often favor the kinetic product, which in many cases is the (E)-isomer. Solvent Effects: The polarity of the solvent can influence the transition state of the reaction. A systematic solvent screen at the lab scale can identify optimal conditions for (E)-selectivity that can be translated to a larger scale. |
| Post-reaction Isomerization | The (Z)-isomer can sometimes be isomerized to the more thermodynamically stable (E)-isomer. This can be achieved through photochemical methods or by treatment with a catalytic amount of a radical initiator or acid, although this adds an extra step and may introduce other impurities. |
Quantitative Data Summary: Effect of Reaction Conditions on E/Z Ratio (Hypothetical Data)
| Run | Reaction Type | Solvent | Temperature (°C) | E/Z Ratio |
| 1 | Standard Wittig | THF | 25 | 85:15 |
| 2 | Standard Wittig | Toluene | 25 | 90:10 |
| 3 | Horner-Wadsworth-Emmons | THF | 0 | >98:2 |
| 4 | Standard Wittig | THF | 0 | 92:8 |
Issue 3: Purification Challenges at Large Scale
Question: We are struggling with the purification of this compound on a multi-kilogram scale. Column chromatography is not a viable option. What are the recommended purification strategies?
Answer:
Purification is a critical step to achieve the required purity for pharmaceutical applications. At a large scale, crystallization is the preferred method over chromatography.
Troubleshooting Purification by Crystallization:
| Problem | Potential Cause | Recommended Solution |
| Low Purity after Crystallization | Inappropriate Solvent System: The chosen solvent system may not effectively differentiate between the product and impurities. | Solvent Screening: Conduct a thorough solvent screening to find a system where the product has moderate solubility at high temperatures and low solubility at room temperature, while impurities remain in solution. Consider anti-solvent crystallization. |
| Poor Crystal Form/Filtration Issues | Rapid Crystallization: Uncontrolled, rapid cooling can lead to the formation of fine needles or amorphous material that is difficult to filter and dry. | Controlled Cooling Profile: Implement a programmed, slow cooling ramp to allow for the growth of larger, more uniform crystals. Seeding the solution with a small amount of pure product can also promote controlled crystal growth. |
| Oiling Out | Supersaturation Exceeded: The solution may be too concentrated, causing the product to separate as a liquid phase before crystallizing. | Adjust Concentration: Reduce the initial concentration of the crude product in the solvent. The use of a co-solvent can sometimes mitigate this issue. |
Experimental Protocol: Large-Scale Crystallization
-
Dissolution: In a suitable reactor, dissolve the crude this compound in a pre-determined volume of the chosen solvent (e.g., ethanol/water mixture) at an elevated temperature (e.g., 70-80 °C) with stirring until a clear solution is obtained.
-
Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Controlled Cooling: Cool the solution according to a pre-defined profile (e.g., 10°C/hour) with gentle agitation.
-
Seeding: Once the solution reaches a supersaturated state, add a small amount of pure this compound seed crystals.
-
Maturation: Hold the slurry at a lower temperature (e.g., 0-5 °C) for a few hours to maximize yield.
-
Isolation and Drying: Filter the crystals, wash with a cold solvent, and dry under vacuum at a controlled temperature.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes for the large-scale production of this compound?
A1: The two primary routes that have been explored for the synthesis of BVU are:
-
From 5-formyluracil: This route typically involves a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction to introduce the bromovinyl group. This is often preferred for its potential for high stereoselectivity towards the (E)-isomer.
-
From 5-iodouracil: This route can involve a Heck coupling reaction with vinyl bromide, followed by subsequent modifications. While effective, controlling byproducts and catalyst removal can be challenging on a large scale.
Q2: What are the critical process parameters to monitor during the synthesis?
A2: For a robust and reproducible large-scale synthesis, the following parameters are critical:
-
Temperature: Crucial for controlling reaction rates, side reactions, and solubility during crystallization.
-
Reaction Time: Must be optimized to ensure complete conversion without significant product degradation.
-
Reagent Stoichiometry: Precise control is necessary to minimize the formation of byproducts.
-
Agitation Rate: Ensures homogeneity and efficient heat transfer in large reactors.
-
pH: Important during work-up and isolation steps to ensure the product is in the desired form and to aid in the removal of certain impurities.
Q3: What are the common impurities found in the crude product and how can they be minimized?
A3: Common impurities can include:
-
(Z)-5-(2-Bromovinyl)uracil: The geometric isomer. Minimized by optimizing reaction conditions for stereoselectivity.
-
5-(2,2-Dibromovinyl)uracil: A result of over-bromination. Controlled by precise stoichiometry of the brominating agent.
-
5-Vinyluracil: A debrominated byproduct. Can be minimized by avoiding harsh reductive conditions during work-up.
-
Unreacted Starting Materials: Ensured to be minimal by monitoring the reaction to completion.
These impurities are typically controlled through careful reaction optimization and removed during the final crystallization step.
Visualizations
Synthetic Workflow for this compound
Caption: Overview of synthetic routes to this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
Technical Support Center: Analysis of (E)-5-(2-Bromovinyl)uracil (BVU) Impurities
This technical support center is designed to assist researchers, scientists, and drug development professionals in the analytical detection of impurities in (E)-5-(2-Bromovinyl)uracil (BVU) samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your analytical workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of BVU impurities in a question-and-answer format.
Q1: What are the potential impurities I should be looking for in my BVU sample?
A1: Impurities in this compound can originate from the synthesis process, degradation, or storage. A comprehensive analysis should consider the following potential impurities:
-
Synthesis-Related Impurities:
-
Starting Materials: Unreacted starting materials such as 5-formyluracil or 5-iodouridine may be present.[1]
-
Intermediates: Reaction intermediates like (E)-5-(2-carboxyvinyl)uracil could persist in the final product.[1]
-
By-products: Side reactions can lead to the formation of various by-products. The specific by-products will depend on the synthetic route employed.
-
-
Degradation Products:
-
(Z)-5-(2-Bromovinyl)uracil: This is a common photo-degradation product formed by the isomerization of the (E)-isomer upon exposure to light.
-
Hydrolytic Degradants: Degradation can occur under acidic or basic conditions, potentially leading to the cleavage of the bromovinyl group or other structural changes.
-
Oxidative Degradants: Exposure to oxidizing agents can result in the formation of various oxidation products.
-
-
Residual Solvents:
-
Solvents used during synthesis and purification (e.g., methanol, ethanol, ethyl acetate) may be present in the final product.
-
Q2: My HPLC chromatogram shows poor separation between the (E) and (Z) isomers of 5-(2-Bromovinyl)uracil. How can I improve the resolution?
A2: Co-elution of the (E) and (Z) isomers is a common challenge. Here are several strategies to improve their separation:
-
Optimize the Mobile Phase:
-
Solvent Strength: A subtle adjustment in the mobile phase composition can significantly impact selectivity. Try decreasing the organic solvent percentage in your reversed-phase method to increase retention times and potentially improve separation.
-
Solvent Type: If you are using acetonitrile, consider switching to methanol, or vice-versa. The different solvent properties can alter the selectivity between the isomers.
-
pH Adjustment: For ionizable compounds, small changes in the mobile phase pH can influence retention and selectivity. Experiment with a pH range around the pKa of the analytes.
-
-
Change the Stationary Phase:
-
If mobile phase optimization is unsuccessful, the column chemistry may not be suitable. Consider a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for aromatic and halogenated compounds.
-
-
Adjust the Temperature:
-
Lowering the column temperature can sometimes enhance the resolution between closely eluting isomers.
-
Q3: I am observing significant peak tailing for my BVU peak in HPLC. What could be the cause and how can I fix it?
A3: Peak tailing in HPLC is often due to secondary interactions between the analyte and the stationary phase. Here’s how to troubleshoot this issue:
-
Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with polar functional groups on the BVU molecule.
-
Solution: Add a competitive base, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites. Alternatively, use a column with end-capping or a base-deactivated stationary phase.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Column Contamination: Accumulation of contaminants on the column can affect peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Q4: How can I identify unknown peaks in my chromatogram?
A4: Identifying unknown impurities requires a combination of chromatographic and spectroscopic techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for impurity identification. The mass spectrometer provides molecular weight and fragmentation information, which can be used to elucidate the structure of the unknown compound.
-
Forced Degradation Studies: Subjecting the BVU sample to stress conditions (acid, base, oxidation, heat, light) can help generate potential degradation products. Analyzing these stressed samples by LC-MS/MS can help in identifying the unknown peaks observed in your stability studies.
Quantitative Data Summary
The acceptable limits for impurities in a drug substance are guided by the International Council for Harmonisation (ICH) guidelines. The specific limits depend on the maximum daily dose of the drug.
Table 1: ICH Thresholds for Reporting, Identification, and Qualification of Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total intake (whichever is lower) | 0.15% or 1.0 mg per day total intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Source: ICH Q3A(R2) Guideline[2][3]
Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for Related Substances by HPLC
| Impurity | Typical LOD | Typical LOQ |
| (Z)-5-(2-Bromovinyl)uracil | 0.01 - 0.05 µg/mL | 0.03 - 0.15 µg/mL |
| Process-related impurities | 0.02 - 0.1 µg/mL | 0.06 - 0.3 µg/mL |
| Degradation products | 0.02 - 0.1 µg/mL | 0.06 - 0.3 µg/mL |
Note: These are typical values and may vary depending on the specific analytical method and instrumentation used.
Experimental Protocols
Below are detailed methodologies for the analysis of impurities in BVU samples.
Protocol 1: HPLC-UV Method for the Quantification of this compound and its (Z)-isomer
This method is suitable for the routine quality control of BVU to determine its purity and quantify the (Z)-isomer.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (Acetonitrile).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 50 50 25 50 50 26 95 5 | 30 | 95 | 5 |
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the BVU sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: GC-MS Method for the Analysis of Residual Solvents
This method is designed to identify and quantify residual solvents in the BVU drug substance according to ICH Q3C guidelines.
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with a headspace autosampler.
-
-
Chromatographic Conditions:
-
Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm ID, 1.8 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp 1: 10 °C/min to 120 °C.
-
Ramp 2: 20 °C/min to 240 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-350.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 30 minutes.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
Sample Preparation:
-
Accurately weigh about 100 mg of the BVU sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide).
-
Seal the vial tightly and vortex to dissolve the sample.
-
Protocol 3: LC-MS/MS Method for the Identification and Characterization of Unknown Impurities
This method is intended for the structural elucidation of unknown impurities found during stability studies or in batch release testing.
-
Instrumentation:
-
Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Chromatographic Conditions:
-
Column: C18 UHPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 98 2 15 5 95 18 5 95 18.1 98 2 | 20 | 98 | 2 |
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Data Acquisition: Full scan MS and data-dependent MS/MS.
-
Visualizations
Experimental Workflow for Impurity Analysis
Caption: General workflow for the analysis of impurities in BVU samples.
Logical Relationship for Troubleshooting HPLC Co-elution
Caption: Decision tree for resolving co-eluting peaks in HPLC.
References
Validation & Comparative
A Comparative Analysis of (E)-5-(2-Bromovinyl)uracil and its Nucleoside Analogs in Antiviral Research
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the antiviral agent (E)-5-(2-Bromovinyl)uracil (BVU) and its prominent nucleoside analogs, Brivudine (BVDU) and Sorivudine (BV-araU). This document synthesizes experimental data to objectively evaluate their performance, mechanisms of action, and cytotoxic profiles, offering a valuable resource for antiviral drug discovery and development.
This compound and its nucleoside analogs represent a potent class of antiviral compounds, particularly effective against various herpesviruses. Their clinical significance is underscored by the marketing of Brivudine for the treatment of herpes zoster (shingles).[1] The high potency and selectivity of these compounds stem from their unique mechanism of action, which is intrinsically linked to viral-specific enzymes.
Mechanism of Action: A Tale of Selective Activation
The antiviral activity of BVDU and Sorivudine is dependent on their conversion into active triphosphate forms. This process is initiated by a viral-encoded thymidine kinase (TK), an enzyme present in virus-infected cells but not in uninfected host cells.[2][3] This selective phosphorylation is the cornerstone of their high specificity and favorable safety profile.
Following the initial phosphorylation by the viral TK, cellular kinases, such as thymidylate kinase (TMPK) and nucleoside diphosphate kinase (NDPK), catalyze the subsequent phosphorylation steps to form the active triphosphate metabolite.[4] This active form then acts as a competitive inhibitor of the viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to premature chain termination, thus halting viral replication.[5][6]
The base, this compound (BVU) itself, exhibits some antiviral activity, suggesting it can be metabolized to BVDU or a phosphorylated derivative in vivo.[7] However, BVU is also a potent and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme crucial for the catabolism of 5-fluorouracil (5-FU), a common chemotherapeutic agent. This can lead to severe and potentially fatal toxicity if these antiviral drugs are co-administered with 5-FU.[8][9]
Comparative Antiviral Activity
The in vitro antiviral efficacy of this compound and its nucleoside analogs is typically evaluated by determining their 50% effective concentration (EC50), which is the concentration required to inhibit viral replication by 50%. The following tables summarize the EC50 values against various herpesviruses.
| Compound | Virus | Cell Line | EC50 (µM) | Reference(s) |
| This compound (BVU) | HSV-1 | PRK | 0.4 - 4 | [7] |
| Brivudine (BVDU) | HSV-1 | E6SM | 0.006 | [5] |
| HSV-1 | Various | 0.002 - 0.12 | [5] | |
| VZV | HEL | 0.0098 ± 0.0040 | [3] | |
| VZV | Primary Human Fibroblasts | 0.006 - 0.012 | [5] | |
| Sorivudine (BV-araU) | HSV-1 | Vero | 0.03 - 0.1 | [10] |
| VZV | HEL | 0.00043 ± 0.00039 | [3] | |
| VZV | MRC-5 | ~0.0028 | [10] | |
| EBV | P3HR-1(LS) | 0.26 | [11] | |
| L-BHDU | VZV | HFF | 0.25 | [12] |
| Valyl-L-BHDU | VZV | HFF | 0.03 | [12] |
| β-L-BV-OddU | VZV | - | 0.07 | [13] |
| EBV | - | 0.59 | [13] | |
| β-L-IV-OddU | VZV | - | 0.035 | [13] |
| EBV | - | 3.91 | [13] | |
| 1-Cyclobutyl-5-(2-bromovinyl)uracil analog | VZV | - | Potent Inhibitor | [14] |
Note: EC50 values can vary depending on the viral strain, cell line, and assay conditions.
Cytotoxicity Profile
A critical aspect of any antiviral drug is its selectivity, which is the ability to inhibit viral replication without harming the host cells. The 50% cytotoxic concentration (CC50) is the concentration of a compound that reduces the viability of uninfected cells by 50%. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the drug's therapeutic window.
| Compound | Cell Line | CC50 (µM) | Reference(s) |
| Brivudine (BVDU) | E6SM | >1200 | [5] |
| Sorivudine (BV-araU) | Vero | >100 | [10] |
| MRC-5 | >20 | [10] | |
| L-BHDU | HFF | >200 | [12] |
| 1-Cyclobutyl-5-(2-bromovinyl)uracil analog | WI-38 | Virtually non-inhibitory | [14] |
Experimental Protocols
Plaque Reduction Assay
The plaque reduction assay is the gold standard for determining the antiviral efficacy of a compound by quantifying the reduction in the formation of viral plaques.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero, MRC-5) in 6- or 12-well plates.
-
Virus stock of known titer.
-
Serial dilutions of the test compound in culture medium.
-
Overlay medium (e.g., medium containing 0.5% methylcellulose or agarose).
-
Fixative solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to achieve a confluent monolayer on the day of infection.
-
Virus Adsorption: Aspirate the growth medium and infect the cell monolayer with a virus dilution calculated to yield a countable number of plaques (e.g., 50-100 PFU/well). Incubate for 1-2 hours at 37°C to allow for viral adsorption.[10]
-
Compound Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing serial dilutions of the test compound to the respective wells. Include a "no drug" virus control and a "cell only" mock-infected control.[15]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque development (typically 2-3 days for HSV and 5-7 days for VZV).
-
Plaque Visualization: After incubation, fix the cells with a suitable fixative for at least 30 minutes. Remove the fixative and stain the cell monolayer with crystal violet solution.[15] Living cells will be stained, while the areas of virus-induced cell death (plaques) will remain clear.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the compound concentration that causes a 50% reduction in the number of plaques compared to the virus control.[3]
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Materials:
-
Host cells in a 96-well plate.
-
Serial dilutions of the test compound in culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[10]
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a "no drug" cell control. Incubate for a period equivalent to the antiviral assay.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[16] During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the "no drug" control. The CC50 value is determined from the dose-response curve.[10]
Conclusion
This compound and its nucleoside analogs, particularly Brivudine and Sorivudine, are highly potent and selective inhibitors of herpesvirus replication. Their mechanism of action, which relies on activation by viral thymidine kinase, provides a strong rationale for their specificity. The experimental data consistently demonstrate their superior in vitro efficacy against VZV compared to other herpesviruses. While both Brivudine and Sorivudine are potent antivirals, the clinical use of Sorivudine has been limited due to a significant and potentially fatal drug interaction with 5-fluorouracil. Brivudine, however, is an approved and effective treatment for herpes zoster in many countries. The development of new analogs with improved safety profiles and broader antiviral spectra remains an active area of research. This guide provides a foundational understanding for researchers and clinicians working with this important class of antiviral agents.
References
- 1. Brivudine - Wikipedia [en.wikipedia.org]
- 2. The development of BVDU: An odyssey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Selective Phosphorylation of Antiviral Drugs by Vaccinia Virus Thymidine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Brivudine | HSV | TargetMol [targetmol.com]
- 7. Synthesis and antiviral activity of this compound and (E)-5-(2-bromovinyl)uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. A possible mechanism of eighteen patient deaths caused by interactions of sorivudine, a new antiviral drug, with oral 5-fluorouracil prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Sorivudine: a potent inhibitor of varicella zoster virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of this compound and related pyrimidine nucleosides as antiviral agents for herpes viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antiviral activity of 1-cyclobutyl-5-(2-bromovinyl)uracil nucleoside analogues and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
Comparative Efficacy of (E)-5-(2-Bromovinyl)uracil Against Acyclovir-Resistant Herpes Simplex Virus Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of (E)-5-(2-Bromovinyl)uracil (BVU), also known as Brivudine, against acyclovir-resistant Herpes Simplex Virus (HSV) strains. This document outlines the mechanisms of action of BVU and alternative antiviral agents, presents available experimental data, and details the methodologies for key in vitro assays.
Introduction to Acyclovir Resistance in HSV
Herpes Simplex Virus (HSV) infections are commonly managed with nucleoside analogues like acyclovir. However, the emergence of acyclovir-resistant HSV strains, particularly in immunocompromised individuals, presents a significant clinical challenge. Resistance primarily arises from mutations in the viral thymidine kinase (TK) gene (the UL23 gene), which is responsible for the initial phosphorylation and activation of acyclovir. Less frequently, mutations in the viral DNA polymerase gene (the UL30 gene) can also confer resistance. This guide focuses on this compound, a potent antiviral agent, and compares its activity against these resistant strains with that of acyclovir and other therapeutic alternatives.
Mechanisms of Action of Antiviral Agents
The antiviral activity of nucleoside analogues like acyclovir and BVU is dependent on their phosphorylation by viral and cellular kinases to their triphosphate forms, which then inhibit the viral DNA polymerase.
-
This compound (Brivudine): BVU is a nucleoside analogue that, like acyclovir, requires initial phosphorylation by the viral thymidine kinase.[1][2] Once converted to its triphosphate form, it acts as a potent inhibitor of the viral DNA polymerase, leading to the termination of viral DNA chain elongation.[1]
-
Acyclovir: Acyclovir is a guanosine analogue that is selectively phosphorylated by the viral TK.[1] Cellular enzymes then further phosphorylate it to acyclovir triphosphate, which competitively inhibits the viral DNA polymerase and acts as a chain terminator upon incorporation into the viral DNA.[1]
-
Foscarnet: Foscarnet is a pyrophosphate analogue that directly inhibits the viral DNA polymerase without requiring activation by viral TK.[3] This makes it an effective treatment option for infections caused by TK-deficient acyclovir-resistant HSV strains.[3]
-
Cidofovir: Cidofovir is a nucleotide analogue that is phosphorylated by cellular enzymes, bypassing the need for viral TK.[3] Its active diphosphate form inhibits the viral DNA polymerase.[3]
dot
Caption: Mechanisms of action of different antiviral drugs against HSV.
Comparative Efficacy Data
The efficacy of antiviral drugs against HSV is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit viral replication by 50% in in vitro assays.
Table 1: In Vitro Efficacy (IC50 in µM) of Antiviral Agents Against Acyclovir-Susceptible and -Resistant HSV-1 Strains
| Antiviral Agent | Acyclovir-Susceptible (Wild-Type) | Acyclovir-Resistant (TK-deficient) | Acyclovir-Resistant (TK-altered) | Acyclovir-Resistant (DNA Pol mutant) |
| Acyclovir | 0.1 - 1.0 | > 20 | > 10 | 1.0 - > 20 |
| This compound | 0.01 - 0.1 | > 10 | > 10 | 0.01 - 0.1 |
| Foscarnet | 10 - 50 | 10 - 50 | 10 - 50 | > 100 |
| Cidofovir | 0.5 - 5.0 | 0.5 - 5.0 | 0.5 - 5.0 | Variable |
Data compiled from various in vitro studies. Actual values can vary depending on the specific viral strain and cell line used.
Key Observations:
-
This compound (BVU): While highly potent against wild-type HSV-1, BVU demonstrates significantly reduced activity against acyclovir-resistant strains that are thymidine kinase-deficient or have an altered thymidine kinase. This is due to its reliance on viral TK for activation. However, it may retain activity against some DNA polymerase mutants that are resistant to acyclovir.
-
Foscarnet and Cidofovir: These agents maintain their efficacy against TK-deficient and TK-altered acyclovir-resistant strains because their mechanisms of action are independent of viral thymidine kinase.[3][4] Foscarnet may be less effective against strains with certain DNA polymerase mutations that can confer cross-resistance.[4] Cidofovir is often effective against both acyclovir- and foscarnet-resistant strains.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antiviral efficacy against HSV.
Plaque Reduction Assay
The plaque reduction assay is the gold standard for determining the in vitro susceptibility of HSV to antiviral drugs.
Objective: To determine the concentration of an antiviral drug that reduces the number of viral plaques by 50% (IC50).
Materials:
-
Susceptible host cells (e.g., Vero cells)
-
Herpes Simplex Virus (HSV) stock of known titer
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Antiviral agents (Acyclovir, BVU, Foscarnet, Cidofovir)
-
Overlay medium (e.g., medium with carboxymethylcellulose or agarose)
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
-
6-well or 24-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed host cells into 6-well or 24-well plates and incubate until a confluent monolayer is formed.
-
Drug Dilution: Prepare serial dilutions of the antiviral agents in cell culture medium.
-
Virus Inoculation: Aspirate the culture medium from the cells and inoculate with a standardized amount of HSV (e.g., 50-100 plaque-forming units per well).
-
Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption.
-
Drug Treatment: After adsorption, remove the virus inoculum and add the different concentrations of the antiviral agents to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Overlay: Add the overlay medium to each well. The overlay restricts the spread of the virus, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 2-3 days until plaques are visible.
-
Staining: Aspirate the overlay medium, fix the cells (e.g., with methanol), and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
IC50 Calculation: The percentage of plaque inhibition is calculated for each drug concentration relative to the virus control. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration.
dot
Caption: Workflow for the Plaque Reduction Assay.
Viral Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of an antiviral drug.
Objective: To quantify the reduction in the yield of infectious virus particles.
Procedure:
-
Infect cell monolayers with HSV at a specific multiplicity of infection (MOI).
-
After a 1-2 hour adsorption period, wash the cells and add medium containing serial dilutions of the antiviral drug.
-
Incubate for a single viral replication cycle (e.g., 24-48 hours).
-
Harvest the cells and supernatant, and lyse the cells to release intracellular virus.
-
Determine the titer of the produced virus from each drug concentration by performing a plaque assay on fresh cell monolayers.
-
The drug concentration that reduces the viral yield by a certain percentage (e.g., 90% or 99%) is determined.
DNA Polymerase Inhibition Assay
This assay directly measures the inhibitory effect of the triphosphate form of a nucleoside analogue on the activity of the viral DNA polymerase.
Objective: To determine the concentration of the active form of a drug that inhibits the viral DNA polymerase activity by 50% (Ki).
Procedure:
-
Purify the viral DNA polymerase from HSV-infected cells.
-
Set up a reaction mixture containing a template-primer (e.g., activated calf thymus DNA), radiolabeled deoxynucleoside triphosphates (dNTPs), and the purified viral DNA polymerase.
-
Add varying concentrations of the triphosphate form of the antiviral drug to the reaction mixtures.
-
Incubate the reactions to allow for DNA synthesis.
-
Stop the reactions and precipitate the newly synthesized, radiolabeled DNA.
-
Quantify the amount of incorporated radioactivity to determine the level of DNA synthesis.
-
The Ki value is calculated from the dose-response curve.
Conclusion
This compound is a highly potent inhibitor of wild-type HSV. However, its efficacy against acyclovir-resistant strains is largely dependent on the mechanism of resistance. Due to its reliance on viral thymidine kinase for activation, BVU is generally not effective against TK-deficient or TK-altered HSV strains, which constitute the majority of acyclovir-resistant clinical isolates. In such cases, alternative therapies with different mechanisms of action, such as foscarnet and cidofovir, are the treatments of choice. For acyclovir-resistant strains with mutations in the DNA polymerase, the efficacy of BVU may be retained and should be determined on a case-by-case basis through in vitro susceptibility testing. The experimental protocols provided in this guide offer a standardized approach for researchers to evaluate the efficacy of BVU and other antiviral compounds against various HSV strains.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and development of BVDU (brivudin) as a therapeutic for the treatment of herpes zoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Management of Acyclovir-Resistant Herpes Simplex Virus Infection in Patients Undergoing Hematopoietic Stem-Cell Transplantation [jhoponline.com]
- 4. Greater Efficacy of Cidofovir Than of Foscarnet for the Treatment of Acyclovir-Resistant Herpes Simplex Virus Infection After Allogeneic Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Greater Efficacy of Cidofovir Than of Foscarnet for the Treatment of Acyclovir-Resistant Herpes Simplex Virus Infection After Allogeneic Hematopoietic Stem Cell Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (E)-5-(2-Bromovinyl)uracil Derivatives and Penciclovir in Antiviral Activity
A comparative analysis of the therapeutic potential of (E)-5-(2-Bromovinyl)uracil derivatives, primarily Brivudine, and Penciclovir against herpesviruses, supported by experimental data.
Direct comparative studies on the antiviral efficacy of the base molecule this compound and penciclovir are not extensively available in peer-reviewed literature. However, a wealth of data exists for its potent nucleoside analogue, Brivudine ((E)-5-(2-bromovinyl)-2'-deoxyuridine), which is a clinically relevant antiviral agent. This guide, therefore, presents a head-to-head comparison of Brivudine, as a representative of the this compound class, and penciclovir. Both compounds are established inhibitors of herpesvirus replication, and this guide provides a comprehensive overview of their comparative antiviral activity, mechanism of action, and pharmacokinetic profiles for researchers, scientists, and drug development professionals.
Antiviral Activity
Brivudine generally exhibits more potent in vitro activity against Varicella-Zoster Virus (VZV) and Herpes Simplex Virus type 1 (HSV-1) compared to penciclovir. Penciclovir, however, demonstrates broader activity against Herpes Simplex Virus type 2 (HSV-2).
Table 1: In Vitro Antiviral Activity (IC50 in µM)
| Virus Strain | Brivudine (BVDU) | Penciclovir (PCV) | Reference Cell Line(s) |
| HSV-1 | 0.076[1] | ~0.5-0.8 µg/ml (~2.0-3.2 µM) | Clinical Isolates |
| HSV-2 | No significant activity | ~1.3-2.2 µg/ml (~5.2-8.8 µM) | Clinical Isolates |
| VZV | Highly Potent (200-1000x > PCV)[2][3] | - | - |
Note: Direct comparative IC50 values from a single study are ideal but not always available. The presented data is a synthesis from multiple sources and caution should be exercised in direct numerical comparisons.
Mechanism of Action
Both Brivudine and Penciclovir are nucleoside analogues that require intracellular phosphorylation to their active triphosphate forms to exert their antiviral effects. Their primary target is the viral DNA polymerase.
Brivudine: Brivudine, an analogue of thymidine, is phosphorylated by viral thymidine kinase (TK) to Brivudine monophosphate and subsequently to the active triphosphate form (BVDU-TP) by cellular kinases.[4] BVDU-TP is then incorporated into the growing viral DNA chain, acting as a chain terminator and also competitively inhibiting the viral DNA polymerase.[4][5]
Penciclovir: Penciclovir, a guanine analogue, is also selectively phosphorylated in infected cells by viral TK to penciclovir monophosphate and then to its active triphosphate form (PCV-TP). PCV-TP competitively inhibits the viral DNA polymerase, but it is not an obligate chain terminator.[6] It has a prolonged intracellular half-life, which contributes to its sustained antiviral activity.[1]
Pharmacokinetics
The pharmacokinetic profiles of Brivudine and Penciclovir differ significantly, impacting their dosing regimens and clinical utility.
Table 2: Pharmacokinetic Parameters
| Parameter | Brivudine | Penciclovir |
| Oral Bioavailability | ~30%[2] | Poor (<5%) (Famciclovir, its prodrug, has ~77% bioavailability)[1] |
| Plasma Protein Binding | >95%[2] | Low |
| Metabolism | Extensive first-pass metabolism to bromovinyluracil (BVU) by thymidine phosphorylase[2] | Primarily excreted unchanged[7] |
| Elimination Half-life | ~16 hours[2] | ~2 hours[8] |
| Dosing Frequency (for Herpes Zoster) | Once daily[2] | Multiple times daily (as Famciclovir) |
Experimental Protocols
Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.
Protocol:
-
Cell Seeding: Plate susceptible cells (e.g., Vero cells for HSV) in 6-well or 12-well plates and grow to confluence.
-
Virus Inoculation: Infect the cell monolayers with a known titer of the virus (e.g., HSV-1) for 1-2 hours at 37°C.
-
Compound Addition: Remove the virus inoculum and add an overlay medium (e.g., containing carboxymethylcellulose or methylcellulose) with serial dilutions of the test compounds (Brivudine and Penciclovir).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed.
-
Plaque Visualization: Fix the cells with a solution like methanol and stain with a dye such as crystal violet.
-
Quantification: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxicity of the antiviral compounds.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Addition: Treat the cells with various concentrations of Brivudine and Penciclovir for a period that mirrors the antiviral assay (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The CC50 (50% cytotoxic concentration) is determined as the compound concentration that reduces cell viability by 50%.
Viral DNA Polymerase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the active triphosphate forms of the antiviral drugs on the viral DNA polymerase.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing the purified viral DNA polymerase, a template-primer DNA, and radiolabeled or fluorescently labeled deoxynucleoside triphosphates (dNTPs), including the natural substrate for the polymerase (e.g., dGTP for penciclovir which is a guanine analogue, dTTP for brivudine which is a thymidine analogue).
-
Inhibitor Addition: Add varying concentrations of the active triphosphate forms of the antiviral compounds (BVDU-TP and PCV-TP) to the reaction mixture.
-
Reaction Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period to allow DNA synthesis.
-
Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA.
-
Quantification: Measure the amount of incorporated labeled dNTPs using techniques like scintillation counting or fluorescence detection.
-
Data Analysis: Determine the IC50 value, which is the concentration of the inhibitor that reduces the DNA polymerase activity by 50%.
References
- 1. Brivudine, pyrimidine nucleoside analog (ab143368) | Abcam [abcam.com]
- 2. Brivudine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Brivudine? [synapse.patsnap.com]
- 5. What is Brivudine used for? [synapse.patsnap.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. benchchem.com [benchchem.com]
- 8. The tolerance to and pharmacokinetics of penciclovir (BRL 39,123A), a novel antiherpes agent, administered by intravenous infusion to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating DPD Inhibitory Activity of (E)-5-(2-Bromovinyl)uracil: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the dihydropyrimidine dehydrogenase (DPD) inhibitory activity of (E)-5-(2-Bromovinyl)uracil (BVU) and other DPD inhibitors in various cell lines. This document is intended for researchers, scientists, and drug development professionals working in oncology and pharmacology.
Introduction
Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.[1] High DPD activity in tumors is associated with resistance to 5-FU.[2] this compound (BVU) is a potent, irreversible inhibitor of DPD, which can enhance the efficacy of 5-FU by preventing its degradation.[3] This guide summarizes the available data on the DPD inhibitory activity of BVU and compares it with other known DPD inhibitors.
Comparative Analysis of DPD Inhibitors
While direct comparative studies of BVU across a wide range of cancer cell lines are limited in publicly available literature, the existing data consistently demonstrates its potent and irreversible inhibition of DPD. For a comprehensive understanding, this guide includes data on other well-characterized DPD inhibitors, such as Eniluracil and Uracil, to provide a comparative context.
Table 1: Comparison of DPD Inhibitory Activity of Various Compounds
| Compound | Mechanism of Action | Cell Line/System | Observed Effect | Citation |
| This compound (BVU) | Irreversible Inhibitor | Rat Liver Extract | Potent, irreversible inhibition of DPD. | [3] |
| Eniluracil (Ethynyluracil) | Irreversible Inhibitor | Colorectal Tumors | Complete inactivation of DPD activity. | [4] |
| Uracil | Competitive Inhibitor | MIAPaCa-2 (Pancreas), HuTu80 (Duodenum) | Concentration-dependent inhibition of DPD activity. | [4] |
| 5-Ethyl-2'-deoxyuridine (EUdR) | Metabolized to an inhibitor | CAL33 and CAL51 cells | Reduced DPD activity by 47% and 55%, respectively. | [5] |
Experimental Protocols
Accurate assessment of DPD inhibitory activity is crucial for the development of new cancer therapeutics. Below is a detailed methodology for a common DPD inhibition assay.
Protocol: DPD Activity Assay in Cell Lysates
This protocol is adapted from established methods for measuring DPD activity in cellular extracts.[6][7]
1. Cell Culture and Lysate Preparation:
-
Culture selected cancer cell lines (e.g., MIAPaCa-2, HuTu80, HCT116) to ~80% confluency.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., potassium phosphate buffer with protease inhibitors).
-
Lyse the cells by sonication or repeated freeze-thaw cycles.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic DPD enzyme.
-
Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay).
2. DPD Inhibition Assay:
-
In a microcentrifuge tube, combine the cell lysate (containing a standardized amount of protein), NADPH (a necessary cofactor), and the DPD inhibitor to be tested (this compound or other compounds) at various concentrations.
-
Pre-incubate the mixture for a specified time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a radiolabeled substrate, such as [14C]-5-fluorouracil.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
3. Analysis:
-
Separate the substrate (5-FU) from the product (dihydrofluorouracil - DHFU) using high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabeled substrate and product using a scintillation counter or other appropriate detector.
-
Calculate the DPD activity as the rate of product formation (e.g., pmol of DHFU formed per minute per mg of protein).
-
Determine the percentage of DPD inhibition at each inhibitor concentration relative to a vehicle control.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of DPD activity) by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Mechanism of DPD Inhibition by BVU.
Caption: Experimental Workflow for DPD Inhibition Assay.
Conclusion
This compound is a potent irreversible inhibitor of DPD, a key enzyme in the metabolism of 5-fluorouracil. While comprehensive quantitative data on its activity in a wide array of cancer cell lines is an area for future research, the available evidence strongly supports its potential as an effective modulator of 5-FU chemotherapy. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to further investigate and validate the therapeutic potential of BVU and other DPD inhibitors.
References
- 1. Dihydropyrimidine dehydrogenase (DPD) and clinical pharmacology of 5-fluorouracil (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tailored therapy in patients treated with fluoropyrimidines: focus on the role of dihydropyrimidine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing 5-fluorouracil cytotoxicity by inhibiting dihydropyrimidine dehydrogenase activity with uracil in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of (E)-5-(2-Bromovinyl)uracil with Viral Polymerases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(E)-5-(2-Bromovinyl)uracil (BVU), the nucleoside form of which is known as Brivudine, is a potent antiviral compound primarily recognized for its high efficacy against herpesviruses. Its mechanism of action centers on the inhibition of viral DNA polymerases, crucial enzymes for viral replication. This guide provides a comparative analysis of BVU's cross-reactivity with a range of viral polymerases, supported by available experimental data.
Mechanism of Action
Brivudine, a thymidine analog, requires intracellular phosphorylation to its active triphosphate form, brivudine-5'-triphosphate (BVDUTP), to exert its antiviral effect.[1][2] This phosphorylation is efficiently catalyzed by viral thymidine kinase (TK), particularly from Varicella-Zoster Virus (VZV) and Herpes Simplex Virus type 1 (HSV-1), which accounts for the drug's high selectivity for these viruses.[1][3] Once activated, BVDUTP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the viral DNA polymerase.[4] Incorporation of BVDUTP into the growing viral DNA chain leads to premature chain termination, thus halting viral replication.[2][5]
Comparative Inhibitory Activity
The inhibitory activity of BVDUTP has been evaluated against a variety of viral DNA polymerases. The data reveals a high degree of selectivity for herpesviral polymerases, with significantly lower or no activity against other viral and cellular polymerases.
| Viral Polymerase | Virus Family | Inhibition Value (Kᵢ or IC₅₀) | Comments |
| Varicella-Zoster Virus (VZV) DNA Polymerase | Herpesviridae | Kᵢ: 0.55 µM[4] | BVDUTP is a potent competitive inhibitor with respect to dTTP.[4] |
| Herpes Simplex Virus type 1 (HSV-1) DNA Polymerase | Herpesviridae | Potent Inhibition (Qualitative)[1] | BVU is highly active against HSV-1.[1] |
| Herpes Simplex Virus type 2 (HSV-2) DNA Polymerase | Herpesviridae | Low to No Activity (Qualitative) | BVU is not significantly active against HSV-2. |
| Human Hepatitis B Virus (HBV) DNA Polymerase | Hepadnaviridae | Moderate Inhibition (Qualitative)[6] | BVdUTP is a more potent inhibitor than acyclovir triphosphate (ACVTP) and ara-CTP, but less potent than FIATP.[6] BVdUTP can act as an alternate substrate.[6] |
| Woodchuck Hepatitis Virus (WHV) DNA Polymerase | Hepadnaviridae | Moderate Inhibition (Qualitative)[6] | Similar inhibitory profile to HBV DNA polymerase.[6] |
| Human Cellular DNA Polymerases (α, β, γ) | - | Significantly less inhibitory than against VZV DNA polymerase (Qualitative)[4] | The high selectivity of BVU for viral polymerases over host enzymes contributes to its low cytotoxicity. |
| Poxvirus (e.g., Vaccinia Virus) DNA Polymerase | Poxviridae | Evidence suggests some activity of related compounds, but specific data for BVU is limited.[3] | Further investigation is needed to quantify the inhibitory effect. |
| Retroviral Reverse Transcriptases (e.g., HIV-1 RT) | Retroviridae | No significant inhibitory activity reported. | The structural and functional differences between DNA polymerases and reverse transcriptases likely account for the lack of cross-reactivity. |
| RNA Viral Polymerases (e.g., Influenza Virus) | Orthomyxoviridae | No significant inhibitory activity reported. | As RNA-dependent RNA polymerases, they are structurally and functionally distinct from the DNA-dependent DNA polymerases targeted by BVU. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of polymerase inhibitors. Below are representative protocols for key assays used to determine the cross-reactivity of compounds like BVU.
DNA Polymerase Inhibition Assay (Filter-Binding Method)
This enzymatic assay quantifies the inhibition of DNA polymerase activity by measuring the incorporation of radiolabeled nucleotides into newly synthesized DNA.
Materials:
-
Purified viral or cellular DNA polymerase.
-
Activated DNA template (e.g., calf thymus DNA).
-
Deoxynucleoside triphosphates (dNTPs: dATP, dCTP, dGTP, dTTP).
-
Radiolabeled dNTP (e.g., [³H]dTTP).
-
Brivudine-5'-triphosphate (BVDUTP) at various concentrations.
-
Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl).
-
Trichloroacetic acid (TCA).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, activated DNA template, dATP, dCTP, dGTP, and [³H]dTTP.
-
Add varying concentrations of BVDUTP to the experimental tubes. Include control tubes with no inhibitor.
-
Initiate the reaction by adding the purified DNA polymerase.
-
Incubate the reaction at the optimal temperature for the specific polymerase (e.g., 37°C).
-
Stop the reaction at various time points by adding cold TCA to precipitate the DNA.
-
Filter the precipitated DNA onto glass fiber filters and wash with TCA to remove unincorporated nucleotides.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each BVDUTP concentration and determine the IC₅₀ value. To determine the Kᵢ value, repeat the experiment with varying concentrations of the natural substrate (dTTP) and analyze the data using Michaelis-Menten kinetics and appropriate plots (e.g., Lineweaver-Burk).
Chain Termination Assay (Gel-Based Method)
This assay visually demonstrates the ability of a nucleotide analog to be incorporated into a growing DNA strand and terminate further elongation.
Materials:
-
Purified viral or cellular DNA polymerase.
-
A specific primer-template DNA substrate.
-
Deoxynucleoside triphosphates (dNTPs).
-
Brivudine-5'-triphosphate (BVDUTP).
-
Radiolabeled primer (e.g., ⁵'-³²P-labeled).
-
Polyacrylamide gel electrophoresis (PAGE) apparatus.
-
Urea (for denaturing gels).
-
Autoradiography film or phosphorimager.
Procedure:
-
Anneal the radiolabeled primer to the DNA template.
-
Set up reaction mixtures containing the primer-template, reaction buffer, and all four dNTPs.
-
In separate reaction tubes, add either no inhibitor (control) or BVDUTP.
-
Initiate the reactions by adding the DNA polymerase.
-
Incubate the reactions for a defined period at the optimal temperature.
-
Stop the reactions by adding a loading buffer containing a denaturing agent (e.g., formamide) and a tracking dye.
-
Denature the DNA fragments by heating.
-
Separate the DNA fragments by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the radiolabeled DNA fragments by autoradiography or phosphorimaging.
-
The presence of shorter DNA fragments in the BVDUTP-containing lane compared to the control lane indicates chain termination.
Visualizations
Mechanism of Action of Brivudine
Caption: Brivudine's activation pathway and mechanism of viral DNA polymerase inhibition.
Experimental Workflow for DNA Polymerase Inhibition Assay
Caption: Workflow for determining DNA polymerase inhibition using a filter-binding assay.
Conclusion
This compound, in its active triphosphate form, is a highly selective and potent inhibitor of herpesvirus DNA polymerases, particularly from VZV and HSV-1. Its activity against other viral polymerases is significantly lower, with moderate inhibition observed for hepadnaviral DNA polymerases. The lack of reported activity against retroviral reverse transcriptases and RNA viral polymerases underscores its specificity for DNA-dependent DNA polymerases. This selectivity profile, coupled with its mechanism of action, makes BVU a valuable tool for studying herpesvirus replication and a clinically effective antiviral agent for herpes zoster. Further quantitative studies are warranted to fully elucidate its cross-reactivity profile across a broader range of viral polymerases.
References
- 1. Filter binding assay - Wikipedia [en.wikipedia.org]
- 2. Expression, purification, and characterization of DNA polymerases involved in papovavirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 17 Inhibition Kinetics Measurement protocol v2 [protocols.io]
- 5. Filter Binding Assays [almerja.com]
- 6. Inhibition of human and woodchuck hepatitis virus DNA polymerase by the triphosphates of acyclovir, 1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine and E-5-(2-bromovinyl)-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Showdown: (E)-5-(2-Bromovinyl)uracil (BVU) vs. Brivudine
A Comparative Guide for Researchers in Antiviral Drug Development
This guide provides a comprehensive in vivo comparison of (E)-5-(2-Bromovinyl)uracil (BVU) and its nucleoside prodrug, brivudine (BVDU). While brivudine is an established antiviral agent, the in vivo activity of its primary metabolite, BVU, presents a nuanced picture of significant interest to researchers in pharmacology and virology. This document synthesizes available experimental data to offer an objective comparison of their performance, supported by detailed experimental methodologies and visual representations of their mechanisms and workflows.
Executive Summary
Brivudine, a potent antiviral drug, undergoes extensive first-pass metabolism in the liver, where it is converted to its main metabolite, this compound (BVU).[1] Historically, BVU has been considered an inactive metabolite in terms of direct antiviral efficacy. However, seminal in vivo research has demonstrated that BVU can protect mice from a lethal herpes simplex virus type 1 (HSV-1) infection, suggesting a more complex role than previously understood. This protection is attributed to the in vivo conversion of BVU back to an active antiviral form, likely brivudine or its phosphorylated derivatives.
The primary in vivo significance of BVU also lies in its potent and irreversible inhibition of dihydropyrimidine dehydrogenase (DPD), an enzyme crucial for the catabolism of fluoropyrimidine chemotherapeutic agents like 5-fluorouracil (5-FU).[1] This interaction can lead to severe, and sometimes fatal, toxicity in patients receiving 5-FU-based chemotherapy.
This guide will delve into the quantitative data available for the in vivo antiviral activity of both compounds, their metabolic relationship, and the experimental protocols used to generate these findings.
Quantitative Data Comparison
The following tables summarize the key in vivo and pharmacokinetic parameters for brivudine and BVU, based on available experimental data.
Table 1: In Vivo Antiviral Efficacy against Herpes Simplex Virus Type 1 (Lethal Challenge Model in Mice)
| Compound | Administration Route | Dosage | Outcome | Reference |
| This compound (BVU) | Intraperitoneal | 100 mg/kg/day | Protected mice against lethal disseminated HSV-1 infection. | De Clercq et al., 1986, J Med Chem |
| Brivudine (BVDU) | Intraperitoneal, Subcutaneous, Oral | 100 mg/kg | Effective in various HSV-1 infection models in mice. | De Clercq et al., 1982, J Infect Dis; De Clercq et al., 1979, Antimicrob Agents Chemother |
Table 2: Comparative Pharmacokinetic Parameters in Mice
| Parameter | Brivudine (BVDU) | This compound (BVU) | Reference |
| Administration Route | Intraperitoneal, Subcutaneous, Oral | Intraperitoneal | De Clercq et al., 1979, Antimicrob Agents Chemother; De Clercq et al., 1986, J Med Chem |
| Dosage | 100 mg/kg | 100 mg/kg | De Clercq et al., 1979, Antimicrob Agents Chemother; De Clercq et al., 1986, J Med Chem |
| Peak Serum Concentration | 40 - 100 µg/mL | Data not available | De Clercq et al., 1979, Antimicrob Agents Chemother |
| Metabolism | Rapidly converted to BVU. | Can be converted back to brivudine in vivo. | Desgranges et al., 1983, Biochem Pharmacol |
| Bioavailability (Oral) | ~30% in humans | Data not available |
Experimental Protocols
In Vivo Antiviral Efficacy in a Lethal Disseminated HSV-1 Infection Mouse Model
This protocol is a representative methodology based on the study by De Clercq et al. (1986) which demonstrated the in vivo efficacy of BVU.
Objective: To assess the protective effect of this compound against a lethal systemic infection with Herpes Simplex Virus Type 1 in mice.
Animals: Adult male Swiss Albino mice.
Virus: Herpes Simplex Virus Type 1 (strain not specified in the original paper, but other studies by the group used strains like KOS or VR-3).
Experimental Procedure:
-
Virus Inoculation: Mice are inoculated intraperitoneally with a lethal dose of HSV-1, predetermined to cause mortality in 100% of untreated control animals within a specified timeframe (e.g., 10-14 days).
-
Drug Administration:
-
The test compound, this compound, is suspended in a suitable vehicle (e.g., carboxymethyl cellulose).
-
The compound is administered intraperitoneally at a dosage of 100 mg/kg of body weight per day.
-
Treatment is initiated shortly after virus inoculation (e.g., 1-2 hours post-infection) and continued for a specified duration (e.g., 5-7 consecutive days).
-
-
Control Groups:
-
A placebo control group receives the vehicle only, following the same administration schedule.
-
A positive control group could be included, receiving a known effective antiviral agent like brivudine under the same conditions.
-
-
Observation and Data Collection:
-
Mice are monitored daily for signs of illness (e.g., ruffled fur, lethargy, paralysis) and mortality for a period of at least 21 days post-infection.
-
The primary endpoint is the survival rate in each treatment group.
-
Mean survival time can also be calculated as a secondary endpoint.
-
Mandatory Visualizations
Signaling Pathways and Mechanisms
The following diagrams illustrate the key molecular interactions of brivudine and BVU.
Caption: Mechanism of action of brivudine.
Caption: In vivo metabolism of brivudine and activities of BVU.
Experimental Workflow
References
Synergistic Antiviral Effects of (E)-5-(2-Bromovinyl)uracil (Brivudine) in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(E)-5-(2-Bromovinyl)uracil, also known as Brivudine (BVU), is a potent nucleoside analog antiviral agent primarily used in the treatment of herpes zoster (shingles). Its high selectivity and efficacy against Varicella-Zoster Virus (VZV) and Herpes Simplex Virus type 1 (HSV-1) have made it a significant therapeutic option. This guide provides a comparative analysis of the synergistic effects of BVU when combined with other antiviral agents, supported by available experimental data. The objective is to offer a clear, data-driven resource for researchers exploring novel antiviral combination strategies.
Mechanism of Action of this compound
Brivudine is a thymidine analog that, upon entering a virus-infected cell, is selectively phosphorylated by the viral thymidine kinase (TK).[1][2] This initial phosphorylation is a critical step that does not efficiently occur in uninfected cells, contributing to the drug's low toxicity. Cellular kinases then further phosphorylate the monophosphate form to the active triphosphate metabolite. This active form, brivudine triphosphate, acts as a competitive inhibitor of the viral DNA polymerase.[1] Its incorporation into the growing viral DNA chain leads to the termination of DNA elongation, thus halting viral replication.[1]
Comparative Analysis of Synergistic Effects
The exploration of combination therapies involving BVU aims to enhance antiviral efficacy, overcome potential drug resistance, and potentially reduce individual drug dosages and associated toxicities. The following tables summarize the findings from in vitro studies investigating the synergistic, additive, or antagonistic effects of BVU in combination with other antiviral agents.
Table 1: Synergistic Effects of this compound with Acyclovir
| Virus Target | Combination | Observed Effect | Quantitative Data | Reference |
| Varicella-Zoster Virus (VZV) | BVU + Acyclovir | Generally Additive | Not specified in abstract | Biron & Elion, 1982[3] |
| Varicella-Zoster Virus (VZV) | BVU + Acyclovir | Predicted Synergistic | Machine learning prediction | Abbasi et al., 2023[4] |
Table 2: Synergistic Effects of this compound with Ganciclovir
| Cell/Virus Target | Combination | Observed Effect | Quantitative Data | Reference |
| Tumor cells expressing HSV-tk | BVU + Ganciclovir | Potentiation of Cytotoxicity | Enhancement of cell killing by up to one order of magnitude | Hamel et al., 2001 |
Table 3: Synergistic Effects of this compound with Foscarnet
| Virus Target | Combination | Observed Effect | Quantitative Data | Reference |
| N/A | BVU + Foscarnet | No specific in vitro synergy studies found | N/A | N/A |
Note: The search for quantitative in vitro synergy data for BVU in combination with foscarnet did not yield specific studies. Foscarnet, however, has been studied in combination with other nucleoside analogs like ganciclovir, often showing additive to synergistic effects against cytomegalovirus (CMV).[5]
Experimental Protocols
The evaluation of synergistic effects between antiviral agents is typically conducted using in vitro cell culture-based assays. The following are detailed methodologies for key experiments commonly cited in such studies.
Plaque Reduction Assay for Synergy Assessment
The plaque reduction assay is a standard method to determine the antiviral activity of compounds by quantifying the inhibition of virus-induced plaque formation in cell monolayers.[6]
1. Cell and Virus Preparation:
-
A confluent monolayer of susceptible host cells (e.g., human embryonic lung fibroblasts for VZV) is prepared in multi-well plates.
-
A stock of the target virus (e.g., VZV) with a known titer (plaque-forming units per mL) is prepared.
2. Drug Combination Preparation (Checkerboard Assay):
-
Serial dilutions of BVU and the other antiviral agent (e.g., acyclovir) are prepared.
-
The drugs are then combined in a "checkerboard" format in the wells of the culture plates, covering a range of concentrations for each drug individually and in combination.[7][8]
3. Infection and Treatment:
-
The cell monolayers are infected with a standardized amount of virus (typically 50-100 PFU per well).
-
After a viral adsorption period (e.g., 1-2 hours), the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose) containing the different drug combinations.[9]
4. Incubation and Plaque Visualization:
-
The plates are incubated for a period sufficient for plaque development (e.g., 3-7 days for VZV).[9][10]
-
After incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
5. Data Analysis and Synergy Determination:
-
The number of plaques in each well is counted, and the percentage of plaque reduction compared to the virus control (no drug) is calculated for each drug concentration and combination.
-
The 50% effective concentration (EC50) for each drug alone and for the combinations is determined.
-
Synergy is then quantitatively assessed using methods like the Combination Index (CI).[11] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[12]
Cytotoxicity Assay
To ensure that the observed antiviral effect is not due to toxicity of the drug combination on the host cells, a cytotoxicity assay is performed in parallel.
1. Cell Preparation:
-
Host cells are seeded in 96-well plates at a predetermined density.
2. Drug Incubation:
-
The cells are exposed to the same range of drug concentrations and combinations as used in the antiviral assay, but without the virus.
3. Viability Assessment:
-
After an incubation period equivalent to the antiviral assay, cell viability is assessed using a standard method, such as the MTT or CellTiter-Glo assay, which measures metabolic activity.
4. Data Analysis:
-
The 50% cytotoxic concentration (CC50) for each drug and combination is calculated.
-
The Selectivity Index (SI = CC50 / EC50) is determined to assess the therapeutic window of the compounds.
Visualizations
Signaling Pathway of BVU Action
Caption: Mechanism of action of Brivudine (BVU) in a virus-infected cell.
Experimental Workflow for Synergy Testing
Caption: General workflow for assessing antiviral synergy using a plaque reduction assay.
Logical Relationship of Synergy Analysis
Caption: Logical flow for determining the nature of drug interaction using the Combination Index.
References
- 1. Synthesis and antiviral activity of this compound and (E)-5-(2-bromovinyl)uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral therapy of varicella-zoster virus infection in immunocompromised children--a prospective randomized study of aciclovir versus brivudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of acyclovir combined with other antiherpetic agents on varicella zoster virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination therapy synergism prediction for virus treatment using machine learning models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased efficacy of ganciclovir in combination with foscarnet against cytomegalovirus and herpes simplex virus type 2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 7. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Varicella-zoster plaque assay and plaque reduction neutralization test by the immunoperoxidase technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Varicella-zoster plaque assay and plaque reduction neutralization test by the immunoperoxidase technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Required concentration index quantifies effective drug combinations against hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
Comparative Pharmacokinetics of (E)-5-(2-Bromovinyl)uracil and its Prodrugs: A Guide for Researchers
An Objective Analysis of (E)-5-(2-Bromovinyl)uracil and its Prodrug, Brivudine, to Inform Preclinical and Clinical Research
This compound (BVU) is a potent antiviral compound, and its nucleoside prodrug, Brivudine (BVDU), has been developed to improve its therapeutic index. This guide provides a comparative overview of the pharmacokinetics of BVU and its prominent prodrug, BVDU, to assist researchers, scientists, and drug development professionals in their work. The information presented is based on available experimental data.
Executive Summary
Brivudine is designed to be metabolized in the body to release the active antiviral agent, BVU. The primary rationale behind this prodrug strategy is to enhance oral bioavailability and optimize the delivery of the active compound. BVDU is well-absorbed after oral administration, but it undergoes significant first-pass metabolism in the liver, where it is converted to BVU by the enzyme thymidine phosphorylase. This rapid conversion leads to a bioavailability of approximately 30% for BVDU, although some studies have reported it to be as high as 80-90%.[1] The resulting metabolite, BVU, is the primary entity detected in blood plasma and is responsible for the therapeutic effects. BVU itself exhibits a longer plasma half-life compared to other similar compounds like thymine and 5-fluorouracil.[2]
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the available pharmacokinetic parameters for Brivudine and BVU. It is important to note that direct comparative studies providing all parameters for both compounds under identical experimental conditions in rats are limited in the publicly available literature. The data presented here is compiled from various sources.
| Parameter | Brivudine (BVDU) (Prodrug) | This compound (BVU) (Active Drug) | Species | Route of Administration | Reference |
| Cmax | Not explicitly stated in comparative studies | Maintained a concentration of 50-70 µM for at least 6 h | Rat | Intraperitoneal | [2] |
| Tmax | ~1 hour | Not applicable (sustained concentration) | Human / Rat | Oral / Intraperitoneal | |
| AUC | Increased by prodrug strategy | 8-fold higher than FUra | Rat | Intraperitoneal | [2] |
| Bioavailability | ~30% (some sources report up to 90%) | Data not available | Human | Oral | |
| Protein Binding | >95% | Data not available | Human | - | |
| Elimination Half-life (t½) | 16 hours | Longer than thymine and 5-fluorouracil | Human / Rat | Oral / Intraperitoneal | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of pharmacokinetic data. Below are generalized protocols based on common practices for in vivo pharmacokinetic studies in rats.
Oral Administration (Gavage) in Rats
This protocol describes the oral administration of a test compound to rats via gavage, a standard method for ensuring accurate dosing.
Materials:
-
Test compound (BVDU or BVU) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles (appropriate size for rats)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are typically used. Animals are fasted overnight before dosing, with free access to water.
-
Dose Preparation: The test compound is suspended or dissolved in the vehicle to the desired concentration.
-
Administration:
-
The rat is weighed to determine the correct dose volume.
-
The animal is gently restrained.
-
The gavage needle, attached to the syringe containing the dose, is carefully inserted into the esophagus and advanced into the stomach.
-
The dose is administered slowly.
-
The needle is withdrawn, and the animal is returned to its cage.
-
Blood Sampling for Pharmacokinetic Analysis
Serial blood sampling is performed to determine the concentration-time profile of the drug and its metabolites in plasma.
Materials:
-
Microcentrifuge tubes containing an anticoagulant (e.g., EDTA)
-
Syringes with appropriate gauge needles or cannulas
-
Centrifuge
Procedure:
-
Sample Collection: Blood samples (typically 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing. Common sampling sites include the tail vein or a surgically implanted cannula in the jugular vein.
-
Plasma Separation: The collected blood is immediately transferred to the anticoagulant-containing tubes and centrifuged (e.g., at 13,000 rpm for 10 minutes) to separate the plasma.
-
Sample Storage: The plasma supernatant is carefully transferred to clean tubes and stored at -80°C until analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a common analytical technique for quantifying drug concentrations in biological matrices.
Instrumentation:
-
HPLC system with a UV or mass spectrometry (MS) detector
-
C18 analytical column
Procedure:
-
Sample Preparation: Plasma samples are thawed and subjected to protein precipitation by adding a solvent like acetonitrile or methanol. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Analysis: The clear supernatant is injected into the HPLC system. The compound of interest is separated on the column and detected.
-
Quantification: The concentration of the analyte is determined by comparing its peak area to a standard curve prepared with known concentrations of the compound.
Visualizations
Metabolic Pathway of Brivudine
Brivudine is a prodrug that is metabolically converted to the active compound BVU. This conversion is a critical step in its mechanism of action.
Caption: Metabolic conversion of Brivudine to BVU.
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study in rats.
Caption: Workflow of a typical pharmacokinetic study.
Signaling Pathway Affected by Brivudine
Brivudine, through its active metabolite BVU, can induce apoptosis in virus-infected cells. One of the proposed pathways involves the activation of the c-Jun/activator protein-1 (AP-1) and Fas ligand (FasL)/caspase-8 signaling cascade.
Caption: Apoptosis signaling pathway induced by Brivudine.
References
A Comparative Benchmark of (E)-5-(2-Bromovinyl)uracil's Selectivity Index Against Other Antivirals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro selectivity index of (E)-5-(2-Bromovinyl)uracil (BVU) and its active metabolite, Brivudine (BVDU), against other commercially available antiviral agents. The data presented is compiled from various studies to offer a comprehensive overview of the relative therapeutic potential of these compounds against several human herpesviruses.
Data Presentation: Selectivity Index of Antiviral Agents
The selectivity index (SI) is a critical parameter in drug development, representing the ratio of a compound's cytotoxicity to its antiviral activity (CC50/EC50). A higher SI value indicates a more favorable therapeutic window, with greater specificity for viral targets over host cells. The following table summarizes the selectivity indices of BVU/BVDU and other antivirals against Herpes Simplex Virus type 1 (HSV-1), Varicella-Zoster Virus (VZV), and Epstein-Barr Virus (EBV).
| Antiviral Agent | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound (BVU) derivative (l-BHDU) | VZV | 0.25 | >200 | >909[1][2] |
| Brivudine (BVDU) | VZV | 0.001 | >100 | >100,000 |
| Brivudine (BVDU) | HSV-1 | 0.008 (µg/mL) | 20-95 (µg/mL) | >2500-11875[3] |
| Brivudine (BVDU) | EBV | 0.06 | >390 | >6,500[4] |
| Acyclovir (ACV) | VZV | 0.8 | >400 | ~500 |
| Acyclovir (ACV) | EBV | 0.3 | >255 | ~850[4] |
| Ganciclovir (GCV) | CMV | 0.6-1.6 (mg/L) | Not specified | Not specified |
| Cidofovir (CDV) | CMV | 0.17-0.23 | Not specified | Not specified |
| Foscarnet (PFA) | VZV | Not specified | Not specified | Lower than TK-dependent drugs |
| Sorivudine (BV-araU) | VZV | <0.001 | >1000 | >1,000,000[5] |
| Penciclovir | VZV | Not specified | Not specified | 600-800[5] |
Note: The data presented above is compiled from multiple sources and experimental conditions may vary. Direct comparison between all agents should be interpreted with caution. The activity of BVU is often represented by its more potent derivative, Brivudine (BVDU).
Experimental Protocols
The determination of the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) is fundamental to calculating the selectivity index. The plaque reduction assay is a widely accepted method for this purpose.
Plaque Reduction Assay for Antiviral Susceptibility Testing
Objective: To determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50) and the concentration that reduces the viability of host cells by 50% (CC50).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV, MRC-5 for VZV) in 24-well plates.
-
Virus stock of known titer.
-
Serial dilutions of the antiviral compound.
-
Culture medium (e.g., MEM with 2% fetal bovine serum).
-
Overlay medium (e.g., culture medium with 0.5% methylcellulose).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
-
Fixing solution (e.g., 10% formalin).
Procedure:
-
Cell Seeding: Seed the 24-well plates with host cells to form a confluent monolayer overnight.
-
Virus Adsorption: Aspirate the culture medium and infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C.
-
Antiviral Treatment: Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS). Add serial dilutions of the antiviral compound in culture medium to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Overlay: After a suitable incubation period (e.g., 1 hour), remove the drug-containing medium and add the overlay medium to each well. The overlay restricts the spread of the virus, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with the fixing solution for at least 30 minutes.
-
Stain the cells with the crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis:
-
EC50 Determination: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The EC50 is the concentration of the drug that causes a 50% reduction in the number of plaques.
-
CC50 Determination: In parallel, treat uninfected cell monolayers with the same serial dilutions of the antiviral compound. After the incubation period, assess cell viability using a suitable method (e.g., MTT assay). The CC50 is the concentration of the drug that reduces cell viability by 50%.
-
Selectivity Index Calculation: SI = CC50 / EC50.
-
Signaling Pathways and Mechanisms of Action
The selectivity of many antiviral drugs, including BVU, is primarily due to their targeted activation by viral enzymes.
Viral Thymidine Kinase (TK) Dependent Activation
This compound and Acyclovir are examples of nucleoside analogs that require initial phosphorylation by a virus-encoded thymidine kinase (TK) to become active. This is a key step that confers their selectivity, as these drugs are poor substrates for cellular kinases in uninfected cells.
Caption: TK-dependent activation of BVU and Acyclovir.
Mechanisms of Other Compared Antivirals
Ganciclovir, Cidofir, and Foscarnet have distinct mechanisms of action.
Caption: Mechanisms of Ganciclovir, Cidofovir, and Foscarnet.
Ganciclovir also requires an initial phosphorylation by a viral kinase (UL97 in CMV) for its activation.[5][6][7][8] Cidofovir, being a nucleotide analog, bypasses the need for initial viral kinase phosphorylation and is activated by cellular enzymes.[4][9][10] Foscarnet is a pyrophosphate analog that directly inhibits the viral DNA polymerase at the pyrophosphate-binding site, and does not require any phosphorylation to become active.[11][12][13][14][15]
This guide highlights the superior in vitro selectivity of this compound and its derivatives against certain herpesviruses compared to other established antiviral agents. Its high selectivity index is attributed to the specific activation by viral thymidine kinase, a mechanism that minimizes toxicity to uninfected host cells. Further research and clinical studies are warranted to fully elucidate its therapeutic potential.
References
- 1. Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibitory effect of E-5-(2-bromovinyl)-1-beta-D-arabinofuranosyluracil on herpes simplex virus replication and DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 8. Ganciclovir - Wikipedia [en.wikipedia.org]
- 9. Cidofovir - Wikipedia [en.wikipedia.org]
- 10. Cidofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of action of foscarnet against viral polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Foscarnet Sodium? [synapse.patsnap.com]
- 13. Foscarnet - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 14. What is Foscarnet Sodium used for? [synapse.patsnap.com]
- 15. m.youtube.com [m.youtube.com]
Safety Operating Guide
(E)-5-(2-Bromovinyl)uracil proper disposal procedures
Proper disposal of (E)-5-(2-Bromovinyl)uracil is critical to ensure laboratory safety, environmental protection, and regulatory compliance. As a brominated organic compound and a nucleoside analog, it requires specific handling as a hazardous chemical waste, irrespective of whether a Safety Data Sheet (SDS) classifies it as a non-hazardous substance for shipping purposes.[1][2][3] Institutional Environmental Health and Safety (EHS) procedures should always be followed for the disposal of laboratory chemicals.[4][5]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Handle the compound in a well-ventilated area or a chemical fume hood to prevent inhalation of dust.[6][7]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][8]
-
Hand Protection: Wear appropriate protective gloves, such as nitrile rubber gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.[7][8]
-
Body Protection: Wear a lab coat or appropriate protective clothing to prevent skin exposure.[6][8]
Step-by-Step Disposal Protocol
This procedure outlines the standard steps for the safe disposal of this compound from a research or drug development laboratory.
1. Waste Characterization and Segregation
-
Identify as Halogenated Waste: this compound is a brominated organic compound.[9] It must be segregated as Halogenated Organic Waste .[9][10]
-
Do Not Mix: Never mix halogenated waste with non-halogenated organic waste.[11] Separate collection is crucial as the disposal methods and costs for these waste streams differ significantly.[10][11][12]
-
Avoid Incompatibles: Do not combine this waste with incompatible materials such as strong acids, bases, or oxidizers in the same container.[11]
2. Container Selection and Management
-
Use Appropriate Containers: Collect the waste in its original container if possible, or in a designated hazardous waste container that is compatible with the chemical.[1][13] Acceptable containers include sturdy glass or plastic bottles with secure, tight-fitting caps.[13]
-
Container Condition: Ensure the container is in good condition and not leaking.[5][13]
-
Keep Container Closed: The waste container must be kept securely capped at all times, except when you are actively adding waste.[5][10] Do not leave a funnel in the container opening.[5]
3. Proper Labeling
-
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[10] Use the official hazardous waste labels provided by your institution's EHS department.[5]
-
Complete the Label Information: The label must be filled out completely and legibly, including:
4. Accumulation and Storage in the Laboratory
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be located at or near the point of waste generation and under the control of the laboratory personnel.[4][5]
-
Secondary Containment: Store the waste container within a secondary containment bin or tray to contain any potential leaks or spills.[10][13]
-
Segregated Storage: In the SAA, continue to store halogenated waste separately from other incompatible waste types, such as acids or bases.[4][5]
5. Scheduling Waste Pick-Up
-
Do Not Dispose Down the Drain: Chemical waste, including this compound and its solutions, must never be disposed of down the sanitary sewer.[3][14]
-
Contact EHS for Disposal: When the waste container is nearly full (approximately 90%), or if the chemical is no longer needed, arrange for its disposal through your institution's EHS department.[5][14] This is typically done by submitting an online hazardous waste pickup request form.[13][14]
-
Follow Institutional Procedures: Adhere to your specific institution's guidelines for waste pickup scheduling and procedures.
Disposal Information Summary
The table below summarizes the critical logistical information for the disposal of this compound.
| Parameter | Guideline | Source(s) |
| Waste Classification | Halogenated Organic Hazardous Waste | [9][10] |
| Primary Container | Original container or a designated, compatible chemical waste container (glass or plastic) with a screw cap. | [1][13] |
| Container Labeling | Must include "Hazardous Waste" and the full chemical name "this compound" with concentrations. | [2][5][10] |
| Storage Location | Designated and labeled Satellite Accumulation Area (SAA) near the point of generation. | [4][5] |
| Storage Requirements | Keep container closed. Store in secondary containment. Segregate from incompatible waste streams. | [5][10][13] |
| Final Disposal Method | Collection by institutional EHS for incineration at a licensed hazardous waste facility. | [7][9][14] |
Disposal Workflow Diagram
Caption: Figure 1. Disposal Workflow for this compound
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Chemical Waste – EHS [ehs.mit.edu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. biospectra.us [biospectra.us]
- 9. bucknell.edu [bucknell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 14. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling (E)-5-(2-Bromovinyl)uracil
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling and disposal of (E)-5-(2-Bromovinyl)uracil (BVU), a pyrimidine base utilized in antiviral and anti-tumor research.[1][2] Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure research environment.
While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance, a cautious approach to handling is paramount.[3] Conflicting information from suppliers necessitates the adoption of robust personal protective equipment (PPE) protocols.
I. Personal Protective Equipment (PPE): A Multi-layered Defense
When handling this compound, especially in its powdered form, the following PPE is mandatory to minimize exposure risks.
A. Respiratory Protection: A dust mask, specifically a type N95 (US) or equivalent, is essential to prevent inhalation of fine particles.
B. Eye and Face Protection: Chemical safety goggles or a face shield must be worn to protect against accidental splashes or airborne particles.
C. Hand Protection: Wear appropriate chemical-resistant gloves. It is good practice to double-glove, especially when handling hazardous drugs or compounds with unknown long-term effects.
D. Body Protection: A laboratory coat or gown should be worn to protect skin and clothing. Ensure the gown is rated to resist permeability by hazardous drugs.
II. Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will mitigate risks and ensure procedural consistency.
A. Engineering Controls: Whenever possible, handle the compound in a well-ventilated area, preferably within a chemical fume hood or a Class II Biosafety Cabinet (BSC) to control potential airborne particulates.[4]
B. Safe Handling Practices:
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in areas where the compound is handled.[5]
-
Wash hands thoroughly after handling.[5]
-
Ensure containers are tightly closed when not in use.[3]
C. First Aid Measures:
-
Inhalation: Move the individual to fresh air. If complaints arise, consult a doctor.[3]
-
Skin Contact: While generally not an irritant, wash the affected area with soap and water.[3][5]
-
Eye Contact: Rinse the opened eye for several minutes under running water.[3][5]
-
Ingestion: If symptoms persist after swallowing, seek medical attention.[3]
III. Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrN₂O₂ | [6] |
| Molecular Weight | 217.02 g/mol | [6][7] |
| Melting Point | 189-194 °C (decomposes) | [6] |
| Oral LD50 (Rat) | >2 g/kg | [3] |
| Solubility (DMF) | 60 mg/mL | [1] |
| Solubility (DMSO) | 53 mg/mL | [1] |
| Solubility (Ethanol) | 0.8 mg/mL | [1] |
| Solubility (PBS, pH 7.2) | 8 mg/mL | [1] |
IV. Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Classification: Treat all waste containing this compound as chemical waste.
-
Containment: Collect waste in a designated, sealed, and properly labeled container.
-
Disposal Route: Dispose of the contents and container in accordance with local, state, and federal regulations through an approved waste disposal plant.[5]
-
Environmental Precaution: Do not allow the substance to enter sewers or surface and ground water.[3]
Visualized Workflow for Safe Handling
The following diagram outlines the standard operating procedure for handling this compound, from initial preparation to final disposal, ensuring safety at every step.
Caption: Workflow for handling this compound.
This comprehensive guide is intended to foster a culture of safety and responsibility within the laboratory. By adhering to these protocols, researchers can confidently advance their work while prioritizing their well-being and environmental integrity.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
